2-(1h-Imidazol-1-yl)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-imidazol-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-6(4-9)8-3-2-7-5-8/h2-3,5-6,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMKCDHZMTZUKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276067 | |
| Record name | 2-(1h-imidazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191725-72-1, 68132-83-2 | |
| Record name | β-Methyl-1H-imidazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191725-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-1-ethanol, alpha(or beta)-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068132832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-1-ethanol, .alpha.(or .beta.)-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(1h-imidazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α(or β)-methyl-1H-imidazole-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(1H-imidazol-1-yl)propan-1-ol
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-(1H-imidazol-1-yl)propan-1-ol, a valuable heterocyclic building block in medicinal chemistry. The primary focus is on the direct, atom-economical approach involving the nucleophilic ring-opening of propylene oxide by imidazole. Alternative strategies, including the alkylation of imidazole with halopropanols and the reduction of a ketone precursor, are also discussed to provide a broader synthetic context. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of the causality behind experimental choices, grounded in authoritative references.
Introduction: Significance and Synthetic Strategy
This compound is a key structural motif found in numerous compounds of pharmaceutical interest. The imidazole ring is a fundamental component of many antifungal agents, such as ketoconazole and miconazole, which function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, thereby disrupting ergosterol biosynthesis.[1][2] The propanol sidechain provides a versatile handle for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties.
The central challenge in synthesizing this molecule lies in the regioselective alkylation of the imidazole ring. Imidazole possesses two nucleophilic nitrogen atoms (N1 and N3) which exist in a rapid tautomeric equilibrium. While alkylation can theoretically occur at either nitrogen, the product is typically the same N-substituted imidazole due to this tautomerism. The primary synthetic considerations, therefore, revolve around efficiency, safety, and control over the reaction conditions. This guide will explore the most prevalent and effective synthetic routes.
Primary Synthetic Route: Ring-Opening of Propylene Oxide
The most direct and industrially scalable method for the synthesis of this compound is the reaction of imidazole with propylene oxide (2-methyloxirane). This reaction proceeds via a nucleophilic ring-opening mechanism, an SN2-type attack, on the epoxide ring.
Mechanistic Rationale
The nitrogen atom of the imidazole ring acts as the nucleophile, attacking one of the carbon atoms of the propylene oxide ring.[3] In the absence of a strong base, the imidazole itself is basic enough to facilitate the reaction, though it is often slower. The attack preferentially occurs at the less sterically hindered terminal carbon of the epoxide, leading to the desired secondary alcohol product. The addition of a base, such as sodium hydroxide or potassium carbonate, can deprotonate the imidazole, forming the more nucleophilic imidazolide anion and significantly accelerating the reaction rate. However, high pressure may be required for reactions involving volatile epoxides like propylene oxide, which presents equipment and safety challenges.[4]
Caption: Workflow for the synthesis via propylene oxide ring-opening.
Detailed Experimental Protocol
Materials:
-
Imidazole
-
Propylene Oxide
-
Sodium Hydroxide (or other suitable base)
-
Methanol (or other suitable solvent)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a pressure-rated reaction vessel, dissolve imidazole (1.0 equivalent) and sodium hydroxide (1.1 equivalents) in methanol.
-
Expert Insight: Methanol is a suitable solvent as it readily dissolves the reactants and the resulting alkoxide intermediate. The use of a slight excess of base ensures complete deprotonation of the imidazole for a faster reaction.
-
-
Addition of Epoxide: Cool the mixture to 0°C using an ice bath. Slowly add propylene oxide (1.2 equivalents) to the stirred solution.
-
Causality: Propylene oxide is volatile and the reaction is exothermic. Slow, cooled addition is a critical safety measure to control the reaction rate and prevent a dangerous temperature increase.
-
-
Reaction: Seal the vessel and allow the mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Trustworthiness: The reaction time can vary based on scale and temperature. Monitoring by TLC ensures the reaction is driven to completion, maximizing yield.
-
-
Work-up: Once the reaction is complete, carefully vent the vessel and concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Redissolve the residue in deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Expert Insight: Multiple extractions with an organic solvent are necessary to efficiently recover the product from the aqueous phase containing inorganic salts.
-
-
Purification: Combine the organic layers, wash with brine to remove residual water and inorganic impurities, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under vacuum to yield the crude product.
-
Final Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel (using a gradient of dichloromethane/methanol as eluent) to obtain pure this compound.
Data Summary
| Parameter | Value/Condition | Rationale |
| Base | Sodium Hydroxide | Strong base to deprotonate imidazole, accelerating the reaction. |
| Solvent | Methanol | Good solubility for reactants and intermediates. |
| Temperature | 0°C to Room Temp. | Controls initial exotherm and allows for a steady reaction rate. |
| Stoichiometry | ~1.2 eq. Propylene Oxide | A slight excess ensures complete consumption of the limiting reagent (imidazole). |
| Typical Yield | 60-80% | Dependent on reaction scale and purification efficiency. |
Alternative Synthetic Route: N-Alkylation with 1-Halopropan-2-ol
An alternative and often more controlled approach involves the direct N-alkylation of imidazole with a suitable 3-carbon electrophile, such as 1-chloro-2-propanol or 1-bromo-2-propanol.[5][6] This method avoids the handling of volatile and highly reactive epoxides.
Mechanistic Rationale
This reaction follows a classical SN2 pathway. A strong base, typically sodium hydride (NaH), is used to deprotonate imidazole, forming the highly nucleophilic imidazolide anion. This anion then displaces the halide from the 1-position of the halopropanol.
Caption: Synthesis via N-alkylation with a halopropanol.
Detailed Experimental Protocol
Materials:
-
Imidazole
-
Sodium Hydride (60% dispersion in mineral oil)
-
1-Chloro-2-propanol
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Preparation: To a solution of imidazole (1.0 equivalent) in anhydrous DMF in a flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise at 0°C.
-
Expert Insight: Anhydrous conditions are absolutely critical. NaH reacts violently with water. DMF is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the cation without interfering with the nucleophile.
-
-
Deprotonation: Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the imidazolide anion.
-
Alkylation: Add 1-chloro-2-propanol (1.0 equivalent) dropwise to the suspension at 0°C. Then, allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0°C to destroy any unreacted NaH.
-
Extraction and Purification: Dilute the mixture with water and extract with ethyl acetate. The subsequent work-up and purification steps are similar to those described in section 2.2.
Alternative Synthetic Route: Reduction of a Ketone Precursor
A third viable strategy is a two-step process involving the synthesis of an intermediate ketone, 1-(1H-imidazol-1-yl)propan-2-one, followed by its reduction to the target alcohol. This approach offers flexibility and is particularly useful for accessing chiral versions of the product through asymmetric reduction.[3]
Caption: Two-step synthesis via reduction of a ketone intermediate.
Detailed Experimental Protocol (Reduction Step)
This protocol assumes the intermediate ketone, 1-(1H-imidazol-1-yl)propan-2-one, has been synthesized and purified.
Materials:
-
1-(1H-imidazol-1-yl)propan-2-one
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
Setup: Dissolve 1-(1H-imidazol-1-yl)propan-2-one (1.0 equivalent) in methanol in a round-bottom flask.
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.[3][7]
-
Causality: NaBH₄ is a mild and selective reducing agent for ketones and aldehydes. The reaction is performed at 0°C to moderate the initial exothermic reaction. A protic solvent like methanol is required for the mechanism of borohydride reduction.
-
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The subsequent washing, drying, and purification steps are analogous to those described in section 2.2.
Conclusion
The synthesis of this compound can be achieved through several reliable methods. The direct ring-opening of propylene oxide is an efficient and atom-economical choice, particularly for large-scale production, though it requires careful handling of a volatile reagent. The N-alkylation with a halopropanol offers greater control and avoids the use of epoxides, making it a common laboratory-scale method. Finally, the ketone reduction pathway provides strategic advantages for creating structural analogs and accessing specific stereoisomers. The selection of the optimal synthetic route will depend on the specific requirements of the research or development program, including scale, available equipment, safety considerations, and the desired final purity of the compound.
References
-
Özkay Y, Osmaniye D, Levent S, Sağlık BN. Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Proceedings. Available at: [Link]
-
Tripathi, K.P., et al. Synthesis and Antifungal Activity of Novel Imidazole Derivatives. ACS Publications. Available at: [Link]
-
Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. International Journal of Environmental Sciences. Available at: [Link]
-
Özkay, Y., et al. Novel imidazole derivatives as antifungal agents: Synthesis, biological evaluation, ADME prediction and molecular docking studies. Taylor & Francis Online. Available at: [Link]
-
Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. Available at: [Link]
-
(S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. PMC - NIH. Available at: [Link]
- CN110776464A - N1 site alkylation method for imidazole compounds. Google Patents.
-
Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. Available at: [Link]
- US5011934A - Process for preparing 1-alkylimidazoles. Google Patents.
Sources
- 1. Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies [mdpi.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents [patents.google.com]
- 5. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 7. (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(1H-imidazol-1-yl)propan-1-ol: Properties, Synthesis, and Applications in Drug Discovery
Abstract
2-(1H-imidazol-1-yl)propan-1-ol is a vital heterocyclic alcohol that serves as a cornerstone in the architecture of numerous biologically active molecules. Its unique structural motif, combining a propanol backbone with a reactive imidazole ring, makes it a privileged scaffold in medicinal chemistry. This guide provides an in-depth exploration of its chemical properties, synthesis, spectroscopic characterization, and critical applications, particularly as a precursor to potent antifungal agents and other therapeutic candidates. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory and in the design of next-generation therapeutics.
Introduction: The Significance of the Imidazole Scaffold
The imidazole nucleus is a preeminent feature in medicinal chemistry, found in a wide array of natural products and synthetic drugs. Its prevalence stems from its unique electronic properties and its ability to act as a hydrogen bond donor and acceptor, which facilitates critical interactions with biological targets. The imidazole ring is an effective isostere for other five-membered heterocycles and can improve the aqueous solubility of parent compounds.
This compound embodies these characteristics within a simple, chiral framework. It is most recognized as a key building block for azole antifungal drugs. These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane. The imidazole nitrogen of this scaffold acts as the crucial iron-coordinating group within the enzyme's active site. Beyond antifungals, this compound is a valuable precursor for developing novel inhibitors of other enzymes, such as heme oxygenase-1 (HO-1), for potential anticancer therapies. This guide will delve into the core chemical attributes that make this compound a molecule of high interest.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is essential for its handling, reaction design, and application. The key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O | |
| Molecular Weight | 126.16 g/mol | |
| IUPAC Name | This compound | N/A |
| CAS Number | 191725-72-1 | |
| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | N/A |
| Solubility | Soluble in water, methanol, and DMSO (predicted based on related structures) |
Synthesis and Purification: A Validated Protocol
The most direct and common synthesis of this compound involves the nucleophilic ring-opening of an epoxide by imidazole. This method is efficient and demonstrates a fundamental reaction in heterocyclic chemistry.
Causality and Rationale
The synthesis hinges on the nucleophilicity of the N-1 nitrogen of the imidazole ring. While imidazole is aromatic, one of its nitrogen atoms retains a lone pair of electrons, making it an effective nucleophile. The reaction with an epoxide, such as propylene oxide, is typically performed under conditions that facilitate the attack on one of the epoxide's carbon atoms, leading to the opening of the strained three-membered ring. The use of a base can further enhance the reaction rate by deprotonating the imidazole, thereby increasing its nucleophilicity. The regioselectivity of the attack (on the more or less substituted carbon of the epoxide) can be influenced by the reaction conditions (acidic vs. basic catalysis). For this protocol, we describe a base-catalyzed approach which favors attack at the less sterically hindered carbon of propylene oxide.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials: Imidazole, Propylene Oxide, Sodium Hydride (NaH, 60% dispersion in mineral oil) or other suitable base, Anhydrous Dimethylformamide (DMF), Ethyl Acetate, Saturated aqueous Sodium Bicarbonate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄), Silica Gel.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add imidazole (1.0 eq).
-
Solvation: Add anhydrous DMF under a nitrogen atmosphere to dissolve the imidazole. Cool the solution to 0°C in an ice bath.
-
Deprotonation (Base Addition): Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates imidazole, creating the highly nucleophilic imidazolide anion. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen gas evolution ceases.
-
Epoxide Addition: Cool the reaction mixture back to 0°C. Slowly add propylene oxide (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed (typically 4-12 hours).
-
Workup - Quenching: Cool the reaction to 0°C and cautiously quench by the slow addition of water to destroy any unreacted NaH.
-
Workup - Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Rationale: Ethyl acetate is a suitable organic solvent for extracting the moderately polar product from the aqueous DMF mixture.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Rationale: Washing removes residual DMF and inorganic salts, purifying the crude product.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the resulting residue by column chromatography on silica gel, eluting with a gradient of dichloromethane (CH₂Cl₂) and methanol (e.g., 100:0 to 95:5 v/v). Combine the fractions containing the pure product (as determined by TLC) and concentrate to afford this compound.
Spectroscopic Characterization
Structural confirmation is paramount. The following sections detail the expected spectroscopic data for this compound based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are reported in parts per million (ppm).
-
Imidazole Protons (3H): Three signals in the aromatic region (~6.9-7.5 ppm). The proton at the C2 position will appear as a singlet, while the C4 and C5 protons will appear as distinct singlets or doublets.
-
CH (1H, on propane backbone): A multiplet signal (~4.1-4.3 ppm), coupled to both the CH₃ and CH₂OH groups.
-
CH₂OH (2H): Two diastereotopic protons that will likely appear as a multiplet or two separate multiplets (~3.7-3.9 ppm), coupled to the adjacent CH.
-
OH (1H): A broad singlet that can appear over a wide range (~2-5 ppm) and is exchangeable with D₂O.
-
CH₃ (3H): A doublet (~1.2-1.4 ppm), coupled to the adjacent CH.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework.
-
Imidazole Carbons (3C): Signals expected in the range of ~117-138 ppm.
-
CH (1C): A signal around ~62-65 ppm.
-
CH₂OH (1C): A signal around ~64-66 ppm.
-
CH₃ (1C): A signal in the aliphatic region, around ~18-22 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded alcohol.
-
C-H Stretch (Aliphatic): Sharp absorptions just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).
-
C-H Stretch (Aromatic/Imidazole): Absorptions above 3000 cm⁻¹ (~3050-3150 cm⁻¹).
-
C=N and C=C Stretches (Imidazole Ring): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption in the fingerprint region, typically around 1050-1150 cm⁻¹, confirming the presence of a primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural elucidation.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 126, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways: The fragmentation is initiated by ionization, often at the alcohol's oxygen or the imidazole nitrogens. Common fragmentation patterns for primary alcohols include:
-
Alpha-Cleavage: Loss of a hydrogen radical to give a fragment at m/z 125.
-
Loss of Hydroxymethyl Radical (•CH₂OH): Cleavage of the C-C bond adjacent to the oxygen, leading to a fragment at m/z 95.
-
Formation of [CH₂OH]⁺: A characteristic peak for primary alcohols at m/z 31.
-
Imidazole-containing fragments: Cleavage can result in the formation of the imidazolylmethyl cation or related fragments.
-
Applications in Drug Development and Medicinal Chemistry
The primary utility of this compound in drug discovery is as a scaffold for azole antifungals.
Mechanism of Action: Inhibition of Fungal CYP51
Many potent antifungal drugs, such as fluconazole and ketoconazole, are derivatives of azole-containing alcohols. They function by targeting lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for membrane integrity and fluidity.
The imidazole moiety of compounds derived from this compound plays a direct role in this inhibition. The lone pair of electrons on the N-3 nitrogen of the imidazole ring coordinates directly to the ferric (Fe³⁺) iron atom of the heme group in
An In-depth Technical Guide to the Structural Elucidation of 2-(1H-imidazol-1-yl)propan-1-ol
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Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2-(1H-imidazol-1-yl)propan-1-ol, a chiral N-substituted imidazole derivative. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a holistic, field-tested methodology where each analytical step logically informs the next, creating a self-validating system for unambiguous structure confirmation. We will delve into the causality behind experimental choices, integrating data from Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. The protocols detailed herein are designed to be robust and adaptable, ensuring the highest degree of scientific integrity and trustworthiness in your analytical outcomes.
Introduction: The Imperative of Unambiguous Structural Verification
The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals and biologically active compounds. Its unique electronic and hydrogen-bonding properties often contribute to desired pharmacological effects. The target molecule, this compound, combines this privileged heterocycle with a chiral propanol sidechain, suggesting potential applications where specific stereochemistry is crucial for biological activity.
Therefore, absolute certainty in its chemical structure is not merely an academic exercise; it is a prerequisite for any further investigation, be it in understanding its mechanism of action, developing it as a therapeutic agent, or ensuring its quality and safety. This guide will systematically walk through the process of confirming the connectivity and stereochemistry of this molecule, emphasizing a multi-faceted analytical approach.
Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy
Before delving into the complexities of NMR, we first establish the molecular formula and identify key functional groups. This initial phase provides the fundamental building blocks upon which our structural hypothesis will be constructed.
Mass Spectrometry (MS): Confirming the Molecular Weight
The initial and most critical step is to confirm the molecular weight of the synthesized compound. Electrospray Ionization (ESI) is the preferred method for this class of molecules due to its soft ionization nature, which typically preserves the molecular ion.
Expected Result: The molecular formula for this compound is C6H10N2O, with a molecular weight of 126.16 g/mol . In positive ion mode ESI-MS, the expected protonated molecule [M+H]⁺ would be observed at an m/z of 127.1. The presence of a prominent peak at this m/z provides strong evidence for the successful synthesis of a compound with the correct molecular formula.
Table 1: Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 127.1 | Protonated molecular ion; primary confirmation of molecular weight. |
| [M+Na]⁺ | 149.1 | Potential sodium adduct, further confirming the molecular weight. |
| Fragmentation Ions | Variable | Dependent on collision energy; can provide structural insights. |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Ionization Mode: Operate in positive ion mode.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
-
Analysis: Identify the [M+H]⁺ peak and any other relevant adducts.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule. For this compound, we expect to see characteristic absorptions for the O-H, C-H, and C=N/C=C bonds.
Expected Absorptions:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
C-H Stretch (sp³): Sharp absorption bands just below 3000 cm⁻¹, corresponding to the C-H bonds of the propanol sidechain.
-
C-H Stretch (sp²): Absorption bands above 3000 cm⁻¹, indicative of the C-H bonds within the imidazole ring.
-
C=N and C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the imidazole ring.
The presence of these key bands provides qualitative confirmation of the alcohol and imidazole functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule, allowing for the definitive assignment of its connectivity. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous structural assignment.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides information about the number of different proton environments and their neighboring protons.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 (imidazole) | ~7.5 - 7.7 | singlet | 1H |
| H-4 (imidazole) | ~7.0 - 7.2 | singlet | 1H |
| H-5 (imidazole) | ~6.8 - 7.0 | singlet | 1H |
| CH (propanol) | ~4.0 - 4.3 | multiplet | 1H |
| CH₂ (propanol) | ~3.6 - 3.9 | multiplet | 2H |
| CH₃ (propanol) | ~1.1 - 1.3 | doublet | 3H |
| OH (propanol) | Variable (broad singlet) | singlet | 1H |
Note: Chemical shifts are solvent-dependent. The addition of D₂O will cause the OH proton signal to disappear, which can be a useful diagnostic tool.[1]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 (imidazole) | ~135 - 140 | Deshielded due to two adjacent nitrogens. |
| C-4 (imidazole) | ~128 - 132 | |
| C-5 (imidazole) | ~118 - 122 | |
| CH (propanol) | ~60 - 65 | Attached to nitrogen and adjacent to OH. |
| CH₂ (propanol) | ~63 - 68 | Attached to oxygen. |
| CH₃ (propanol) | ~18 - 22 |
Note: Tautomerization in the imidazole ring can sometimes lead to broadening or even disappearance of the imidazole carbon signals in solution-state NMR.[2][3]
2D NMR Spectroscopy: Connecting the Pieces
While 1D NMR provides a list of the molecular "parts," 2D NMR experiments reveal how they are connected.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). We expect to see correlations between the CH₃, CH, and CH₂ protons of the propanol sidechain, confirming its linear connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[4] It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the doublet at ~1.2 ppm will correlate with the carbon signal at ~20 ppm, confirming this as the methyl group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall connectivity of the molecule. It shows correlations between protons and carbons that are separated by 2-3 bonds.[4] Key expected correlations include:
-
A correlation between the CH proton of the propanol sidechain and the C-2 and C-5 carbons of the imidazole ring, definitively proving the attachment of the propanol group to the N-1 position of the imidazole.
-
Correlations between the imidazole protons and the carbons of the propanol sidechain.
-
The combination of these 2D NMR experiments provides a robust and self-validating dataset for the complete structural elucidation of this compound.[5][6]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra.
-
2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. For HMBC, optimizing for a long-range coupling constant of 7-10 Hz is generally effective for this type of molecule.[1]
-
Data Processing and Analysis: Process the data using appropriate software and analyze the correlations to build the molecular structure.
Integrated Data Analysis: A Cohesive Approach
The true power of this methodology lies in the integration of all analytical data. The process should follow a logical progression, where each piece of information builds upon the last.
This workflow illustrates how the data from each technique is used to build a complete and validated structural picture.
Conclusion: Ensuring Confidence in Your Results
The structural elucidation of a novel or synthesized compound is a critical process that underpins all subsequent research and development. By following the integrated and logical workflow presented in this guide, researchers can move beyond simple data collection to a deeper understanding of their molecule. The emphasis on causality and self-validation at each step ensures a high degree of confidence in the final structural assignment of this compound. This robust approach not only guarantees the scientific integrity of the data but also provides a solid foundation for future studies in medicinal chemistry and drug development.
References
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Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
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Viciano-Chumillas, M., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega. Retrieved from [Link]
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ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]
-
PubMed. (2008). (S)-2-(1H-Imidazol-1-yl)-3-phenyl-propanol. Retrieved from [Link]
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Viciano-Chumillas, M., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega. Retrieved from [Link]
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PubMed Central. (n.d.). (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)PROPAN-1-OL. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Di-(1h-imidazol-1-yl)-2-propanol. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism proposed to explain the synthesis of substituted imidazoles... Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and pharmacological evaluation of some substituted imidazoles. Retrieved from [Link]
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ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Retrieved from [Link]
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MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]
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MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
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PubMed Central. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Retrieved from [Link]
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National Institutes of Health. (n.d.). An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). (+/-)-1-(1H-IMIDAZOL-1-YL)-PROPAN-2-OL - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF. Retrieved from [Link]
-
University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]
-
Chemical Reviews. (n.d.). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and theoretical spectroscopic parameters of imidazole. Retrieved from [Link]
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ResearchGate. (n.d.). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. Retrieved from [Link]
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MDPI. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]
-
Pearson. (n.d.). The 1H NMR spectrum of 2-propen-1-ol is shown here. Indicate the... Retrieved from [Link]
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PubMed Central. (2023). Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
Southern Illinois University Edwardsville. (n.d.). Mass Spectrometry Overview. Retrieved from [Link]
-
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-
ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of 1‐vinylimidazole and... Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1-Propanol - the NIST WebBook. Retrieved from [Link]
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An In-depth Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of oncology research, the targeting of mitotic kinases has emerged as a promising strategy for the development of novel anti-cancer therapeutics. Among these, the Aurora kinases, a family of serine/threonine kinases, play a pivotal role in the regulation of cell division.[1][2] Their dysregulation is a frequent event in a multitude of human cancers, making them attractive targets for therapeutic intervention. This guide provides a comprehensive technical overview of GSK1070916 (CAS Number: 942918-07-2), a highly potent and selective inhibitor of Aurora B and Aurora C kinases.[3][4] While the CAS number 191725-72-1 was initially queried, extensive database searches confirm that 942918-07-2 is the correct and recognized identifier for this compound.[3][4][5][6][7]
This document will delve into the physicochemical properties, mechanism of action, and preclinical efficacy of GSK1070916, providing field-proven insights and detailed experimental protocols to support researchers in their exploration of this and similar targeted therapies.
Physicochemical Properties of GSK1070916
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a research tool and potential therapeutic agent. GSK1070916 is a synthetic organic molecule with the following key characteristics:
| Property | Value | Source |
| Chemical Name | 3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea | PubChem |
| Molecular Formula | C30H33N7O | PubChem |
| Molecular Weight | 507.6 g/mol | PubChem |
| Appearance | Off-white to light yellow solid | BOC Sciences |
| Solubility | DMSO: 10 mg/mL (19.70 mM; with ultrasonic assistance) | BioCrick |
| DMF: 2 mg/mL | Cayman Chemical | |
| Ethanol: 0.2 mg/mL | Cayman Chemical | |
| Water: Insoluble | LKT Labs |
Mechanism of Action: Targeting the Heart of Mitosis
GSK1070916 is a reversible and ATP-competitive inhibitor of Aurora B and Aurora C kinases.[4] These kinases are key components of the chromosomal passenger complex (CPC), which orchestrates critical events during mitosis, including chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[2]
The Aurora B/C Signaling Pathway
The following diagram illustrates the central role of the Aurora B/C-containing Chromosomal Passenger Complex (CPC) in ensuring the fidelity of mitosis and the points of intervention by GSK1070916.
Caption: The role of Aurora B/C in mitosis and its inhibition by GSK1070916.
By inhibiting Aurora B and C, GSK1070916 disrupts these fundamental mitotic processes, leading to a cascade of cellular events including:
-
Inhibition of Histone H3 Phosphorylation: A hallmark of Aurora B activity is the phosphorylation of histone H3 at serine 10, a crucial step for chromosome condensation. Treatment of cancer cells with GSK1070916 leads to a dose-dependent decrease in phospho-histone H3 (Ser10) levels.[2]
-
Failed Cytokinesis and Induction of Polyploidy: Cells treated with GSK1070916 fail to complete cytokinesis, the final step of cell division. This results in the formation of polyploid cells, which have more than the normal number of chromosome sets.[2]
-
Apoptosis: The genomic instability caused by failed mitosis and polyploidy ultimately triggers programmed cell death, or apoptosis.[2]
Potency and Selectivity
GSK1070916 exhibits high potency against Aurora B and C, with impressive selectivity over the closely related Aurora A kinase. This selectivity is a key attribute, as non-selective inhibition of Aurora kinases can lead to different cellular phenotypes and potential off-target effects.
| Target | IC50 (nM) | Ki (nM) | Selectivity vs. Aurora A | Source |
| Aurora B | 3.5 | 0.38 | >100-fold | Selleck Chemicals, MedChemExpress |
| Aurora C | 6.5 | 1.5 | >100-fold | Selleck Chemicals, MedChemExpress |
| Aurora A | >490 | 490 | - | Selleck Chemicals, MedChemExpress |
Preclinical Antitumor Activity
The potent and selective inhibition of Aurora B/C by GSK1070916 translates into broad-spectrum antitumor activity across a wide range of cancer cell lines and in vivo tumor models.
In Vitro Antiproliferative Activity
GSK1070916 has demonstrated potent antiproliferative activity in over 100 cancer cell lines, with EC50 values typically in the low nanomolar range.[2]
| Cell Line | Cancer Type | EC50 (nM) | Source |
| A549 | Lung Cancer | 7 | DC Chemicals |
| HL-60 | Acute Myelogenous Leukemia | Not specified, but shows tumor regression in vivo | MedChemExpress |
| HCT116 | Colon Cancer | Not specified, but shows tumor regression in vivo | MedChemExpress |
| MCF-7 | Breast Cancer | Not specified, but shows stable disease in vivo | MedChemExpress |
| BC-3 | B-cell lymphoma | 27 | MedChemExpress |
| BV-173 | B-cell leukemia | 5 | MedChemExpress |
In Vivo Efficacy in Xenograft Models
In preclinical animal models, GSK1070916 has shown significant antitumor activity, leading to tumor growth delay, stable disease, or even tumor regression in various human tumor xenograft models, including those for breast, colon, and lung cancer, as well as leukemia.[2]
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step protocols for key assays used to characterize the activity of Aurora kinase inhibitors like GSK1070916.
In Vitro Aurora B Kinase Activity Assay (Luminescent)
This protocol is adapted from commercially available kinase assay kits and is designed to measure the enzymatic activity of Aurora B and the inhibitory potential of compounds like GSK1070916.
Caption: Workflow for an in vitro luminescent Aurora B kinase assay.
Materials:
-
Purified recombinant Aurora B kinase
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
GSK1070916
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer.
-
Prepare serial dilutions of GSK1070916 in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 1%).
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the GSK1070916 dilutions or vehicle control.
-
Prepare a master mix containing the kinase substrate and ATP in 1x Kinase Assay Buffer.
-
Add 12.5 µL of the master mix to each well.
-
Initiate the reaction by adding 10 µL of diluted Aurora B kinase to each well.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-45 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of GSK1070916 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT/MTS)
This protocol outlines a colorimetric method to assess the effect of GSK1070916 on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
GSK1070916
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
96-well clear plates
-
Spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of GSK1070916 in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of GSK1070916 or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT/MTS Addition and Incubation:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
For MTT: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
For both: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the EC50 value by plotting the data on a dose-response curve.
-
Phospho-Histone H3 (Ser10) Cellular ELISA
This protocol describes a cell-based ELISA to quantify the inhibition of Aurora B activity by measuring the levels of its direct substrate, phospho-histone H3 (Ser10).
Materials:
-
Cancer cell line
-
GSK1070916
-
96-well cell culture plate
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Quenching solution (e.g., PBS with 1% H2O2)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against phospho-histone H3 (Ser10)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 0.5 M H2SO4)
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of GSK1070916 for a specified time (e.g., 24 hours).
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde.
-
Quench endogenous peroxidase activity.
-
Permeabilize the cells with a suitable buffer (e.g., PBS with 0.1% Triton X-100).
-
-
Immunodetection:
-
Block non-specific binding sites with blocking buffer.
-
Incubate the cells with the primary antibody against phospho-histone H3 (Ser10).
-
Wash the wells and incubate with the HRP-conjugated secondary antibody.
-
-
Signal Development and Measurement:
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Normalize the absorbance values to cell number (e.g., by using a crystal violet stain).
-
Calculate the percentage of inhibition of histone H3 phosphorylation and determine the EC50 value.
-
In Vivo Human Tumor Xenograft Study
This is a generalized protocol for evaluating the antitumor efficacy of GSK1070916 in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
GSK1070916
-
Vehicle for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer GSK1070916 or vehicle to the mice according to a predetermined dosing schedule and route (e.g., intraperitoneal injection daily).
-
-
Monitoring:
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like phospho-histone H3).
-
Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of GSK1070916.
-
Conclusion
GSK1070916 is a well-characterized, potent, and selective inhibitor of Aurora B and C kinases with significant preclinical antitumor activity. Its defined mechanism of action and broad efficacy make it a valuable tool for cancer research and a promising candidate for further clinical investigation. The detailed protocols provided in this guide are intended to empower researchers to effectively utilize GSK1070916 in their studies and contribute to the advancement of targeted cancer therapies.
References
-
Hardwicke, M. A., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics, 8(7), 1808-1817. [Link]
-
Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. [Link]
-
BioCrick. (n.d.). GSK1070916 | CAS:942918-07-2 | Aurora B/C inhibitor | High Purity. [Link]
-
PubChem. (n.d.). Gsk-1070916. [Link]
-
DC Chemicals. (n.d.). GSK-1070916(GSK1070916)|Aurora B/C inhibitor. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GSK1070916 | Ligand page. [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. [Link]
-
Stanford Medicine. (n.d.). In vivo tumor models. [Link]
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- 2. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK1070916 | CAS:942918-07-2 | Aurora B/C inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
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An In-Depth Technical Guide to 2-(1H-Imidazol-1-yl)propan-1-ol: Properties, Synthesis, Analysis, and Applications
Abstract: This technical guide provides a comprehensive overview of 2-(1H-imidazol-1-yl)propan-1-ol, a heterocyclic building block with significant potential in pharmaceutical and materials science research. The document details the core molecular profile of the compound, including its physicochemical properties and a definitive molecular weight of 126.16 g/mol [1]. We present a reasoned, expert-driven discussion on its synthesis, proposing a robust protocol grounded in established chemical principles. Furthermore, this guide outlines a suite of self-validating analytical methodologies for identity confirmation, purity assessment, and quantification, including HPLC, LC-MS/MS, and NMR spectroscopy. The narrative emphasizes the causality behind experimental choices, reflecting field-proven insights for researchers, scientists, and drug development professionals. Finally, we explore the compound's applications as a key scaffold in medicinal chemistry, particularly for antifungal agents, and its utility in the synthesis of chiral ligands and ionic liquids.
Core Molecular Profile
This compound is a valuable organic compound featuring a primary alcohol and an imidazole ring, a pharmacophore present in numerous biologically active molecules. Its structure presents a chiral center, making it a target for stereoselective synthesis and applications.
Nomenclature and Identifiers
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for designing synthetic workups, purification strategies, and formulation studies.
| Property | Value | Source |
| Molecular Weight | 126.16 g/mol | [1] |
| Monoisotopic Mass | 126.079312947 Da | [2] |
| Appearance | Varies (typically a liquid or low-melting solid) | General Knowledge |
| Polar Surface Area | 48.9 Ų | [2] |
| LogP (Predicted) | -0.2 | [2] |
Structural Elucidation
The molecule consists of a three-carbon propane chain. The hydroxyl group (-OH) is located at position 1, making it a primary alcohol. The 1H-imidazole ring is attached via a nitrogen atom to the carbon at position 2 of the propane chain. The carbon at position 2 is a stereocenter, meaning the compound can exist as (R)- and (S)-enantiomers.
Synthesis and Mechanistic Insights
The synthesis of imidazole-containing alcohols is a cornerstone of many research programs. While numerous specific pathways exist for related structures[3][4], a chemically sound and efficient approach for the title compound involves the nucleophilic ring-opening of an epoxide.
Retrosynthetic Analysis
Expertise & Experience: A retrosynthetic approach simplifies the synthetic challenge by logically deconstructing the target molecule into readily available starting materials. For this compound, the most logical disconnection is at the C-N bond, identifying imidazole and a three-carbon electrophile as precursors. Propylene oxide is an ideal electrophile as its ring-opening directly yields the desired 1,2-substituted propanol skeleton.
Caption: Retrosynthetic pathway for this compound.
Proposed Synthetic Protocol: Epoxide Ring-Opening
Trustworthiness: This protocol is based on a well-established and reliable reaction class. The reaction's progress can be easily monitored by TLC or LC-MS, and the workup is straightforward, ensuring a high degree of reproducibility.
-
Preparation: To a solution of imidazole (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile) at room temperature, add a catalytic amount of a non-nucleophilic base, such as sodium hydride (NaH, 0.1 eq) or potassium carbonate (K₂CO₃, 1.2 eq).
-
Causality: The base deprotonates the imidazole N-H, significantly increasing its nucleophilicity and accelerating the reaction rate. K₂CO₃ is a safer and easier-to-handle alternative to NaH for scale-up operations.
-
-
Reaction: Stir the mixture for 30 minutes to ensure the formation of the imidazolide anion. Slowly add propylene oxide (1.1 eq) dropwise to the solution.
-
Causality: Propylene oxide is a volatile and reactive epoxide; slow addition is crucial to control the reaction exotherm. An excess of the epoxide ensures the complete consumption of the imidazole starting material.
-
-
Heating & Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress using TLC (e.g., 10% Methanol in Dichloromethane) or LC-MS until the imidazole is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. If a solid base like K₂CO₃ was used, filter it off. Quench the reaction by adding water and extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Purification and Characterization Workflow
A robust workflow is essential to validate the identity and purity of the final compound, a critical step in any research or development pipeline.
Caption: Integrated workflow for product purification and characterization.
Comprehensive Analytical Methodologies
To ensure scientific integrity, rigorous analytical methods must be employed. The following protocols provide a framework for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the gold standard for assessing the purity of small molecules. A reverse-phase method is ideal for this compound due to its moderate polarity.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and resolution for polar to mid-polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure sharp peak shape by protonating the imidazole nitrogen. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 95% B over 5 minutes | A standard screening gradient to ensure elution of the compound and any potential impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Detection | UV at 210 nm | The imidazole ring has a UV chromophore, making it detectable at lower wavelengths. |
| Injection Volume | 1-5 µL | Standard volume to avoid column overloading. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Trustworthiness: LC-MS provides unambiguous mass confirmation and can be used for highly sensitive quantification. The fragmentation pattern serves as a fingerprint for structural validation.[5]
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms of the imidazole ring are readily protonated. |
| Expected [M+H]⁺ | m/z 127.09 | Calculated for C₆H₁₁N₂O⁺. |
| Collision Energy | 10-30 eV (for MS/MS) | This energy range is typically sufficient to induce characteristic fragmentation. |
Expected Fragmentation Pathway:
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for absolute structural confirmation. The expected signals provide a unique signature for the molecule.
-
¹H NMR: Expect distinct signals for the three imidazole protons (typically between 7-8 ppm), a multiplet for the C2 proton, a doublet for the C1 methylene protons adjacent to the alcohol, and a doublet for the C3 methyl group. The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR: Expect six distinct carbon signals: three for the imidazole ring (around 115-140 ppm), and three for the propanol side chain (C-OH around 60-70 ppm, C-N around 50-60 ppm, and CH₃ around 15-25 ppm).
Applications in Research and Drug Development
The structural motifs within this compound make it a highly versatile platform for further chemical exploration.
Scaffold for Antifungal Agents
Authoritative Grounding: The imidazole ring is the core pharmacophore of azole antifungal drugs like miconazole and ketoconazole.[6] These drugs function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[6] this compound serves as an excellent starting point for synthesizing novel derivatives targeting this pathway.
Caption: Mechanism of action for azole-based antifungal agents.
Precursor for Chiral Ligands and Ionic Liquids
The presence of a chiral center and the imidazole ring makes this compound a valuable precursor for synthesizing chiral ligands used in asymmetric catalysis. Furthermore, the imidazole nitrogen can be alkylated to form imidazolium salts, the basis for a vast class of ionic liquids.[7] These ionic liquids have found diverse applications in the pharmaceutical field as reaction media, catalysts, and even as active pharmaceutical ingredients themselves.[7]
Safety and Handling
Trustworthiness: As with any laboratory chemical where comprehensive toxicological data is not available, this compound should be handled with care.[1]
-
Handling: Use only in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical entity; it is a versatile building block with a defined molecular weight and a rich chemical potential. Its synthesis is achievable through robust chemical methods, and its identity can be unequivocally confirmed with a suite of standard analytical techniques. For researchers in drug development, its structural similarity to proven antifungal agents makes it a compelling scaffold for new therapeutic discovery. In materials science, its potential as a precursor to chiral ligands and ionic liquids opens avenues for innovation in catalysis and "green" chemistry. This guide provides the foundational, expert-vetted information necessary to confidently incorporate this valuable molecule into advanced research and development programs.
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MDPI. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. Available from: [Link]
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The Imidazole Scaffold: A Cornerstone of Modern Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties—aromaticity, polarity, and the ability to act as both a hydrogen bond donor and acceptor—allow it to interact with a wide array of biological targets with high affinity and specificity.[3][4][5] First synthesized in 1858 by Heinrich Debus, the imidazole nucleus is a core component of essential natural molecules like the amino acid histidine, purines in nucleic acids, and histamine.[1][2][6] This guide provides a comprehensive exploration of the diverse biological activities of imidazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the molecular mechanisms underpinning these activities, provide detailed, field-proven experimental protocols for their evaluation, and present data-driven insights to guide future research and development.
The Imidazole Core: Physicochemical Properties and Therapeutic Versatility
The therapeutic success of imidazole derivatives stems from their unique electronic and structural features. The ring is planar and aromatic, with six π-electrons delocalized across the five atoms.[4][7] This aromaticity confers stability, while the two nitrogen atoms create a polar molecule with a significant dipole moment, enhancing solubility and the potential for strong intermolecular interactions.[7][8] One nitrogen atom is 'pyrrole-like' (basic), while the other is 'pyridine-like' (more basic), allowing the ring to function as both an acid and a base (amphoteric).[2][4] These properties enable imidazole-containing molecules to serve as bioisosteres for other functional groups and to bind effectively to enzyme active sites and receptors, making them a cornerstone of rational drug design.[9][10]
Anticancer Activity of Imidazole Derivatives
Imidazole-based compounds have emerged as a significant class of anticancer agents, with several derivatives approved for clinical use, such as dacarbazine and nilotinib.[11][12] Their efficacy is rooted in their ability to target multiple hallmarks of cancer through diverse mechanisms of action.
Key Mechanisms of Anticancer Action
-
Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. Imidazole derivatives have been successfully designed to target specific kinases. For example, Dabrafenib, an imidazole-containing drug, is a potent inhibitor of the BRAFV600E mutant kinase, which is prevalent in melanoma.[13] These inhibitors typically occupy the ATP-binding pocket of the kinase, preventing phosphorylation and downstream signaling that leads to cell proliferation.
-
DNA Intercalation and Damage: Certain imidazole derivatives can insert themselves between the base pairs of DNA (intercalation), disrupting the double helix structure. This action physically blocks the machinery of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[14]
-
Induction of Apoptosis: Beyond DNA damage, imidazole compounds can induce apoptosis through various pathways. Some derivatives increase the intracellular levels of reactive oxygen species (ROS) in cancer cells, which have a higher metabolic rate and are more vulnerable to oxidative stress, leading to apoptosis.[11][14]
-
Microtubule Disruption: The microtubule cytoskeleton is essential for cell division (mitosis). Some imidazole derivatives interfere with the polymerization or depolymerization of tubulin, the protein subunit of microtubules. This disruption arrests the cell cycle in the G2/M phase, inhibiting tumor cell proliferation and inducing apoptosis.[12]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of a compound by measuring the metabolic activity of cells.
Causality: This protocol is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell death induced by the test compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the imidazole derivative in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the imidazole derivative. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin).
-
Incubation: Incubate the treated plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[3]
Data Presentation: Anticancer Activity
Table 1: Cytotoxicity (IC₅₀) of Exemplar Imidazole Derivatives Against Human Cancer Cell Lines
| Compound ID | Derivative Class | MCF-7 (Breast) IC₅₀ (µM) | HT-29 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |
| IM-01 | Phenyl-imidazole | 12.5 | 18.2 | 25.1 |
| IM-02 | Nitro-imidazole | 5.8 | 9.1 | 11.4 |
| IM-03 | Thiazolyl-imidazole | 2.1 | 3.5 | 4.9 |
| Cisplatin | Standard Drug | 8.0 | 11.0 | 6.5 |
Visualization: Kinase Inhibition Pathway
Caption: Imidazole derivative inhibiting the mutated BRAF kinase in the MAPK signaling pathway.
Antimicrobial Activity of Imidazole Derivatives
The "azole" class of antifungal drugs, which includes imidazole derivatives like clotrimazole and miconazole, revolutionized the treatment of fungal infections.[1][15] Many imidazole derivatives also possess potent antibacterial activity.[16][17][18]
Key Mechanisms of Antimicrobial Action
-
Inhibition of Ergosterol Synthesis (Antifungal): The primary mechanism for azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity, leading to fungal cell death.
-
DNA Damage and Replication Inhibition (Antibacterial): Nitroimidazole derivatives, such as metronidazole, are prodrugs that get activated under anaerobic conditions found in certain bacteria.[8] The reduced nitro group forms radical species that cause strand breaks in bacterial DNA, inhibiting replication and leading to cell death.[19]
-
Cell Wall Synthesis Inhibition: Some novel imidazole derivatives have been shown to interfere with the synthesis of the bacterial cell wall, a structure essential for bacterial survival that is absent in humans, making it an excellent therapeutic target.[19]
Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality: This protocol relies on exposing a standardized inoculum of bacteria or fungi to serial dilutions of the test compound. By observing the lowest concentration at which no turbidity (growth) is visible, we can quantitatively measure the compound's potency. The self-validating system includes a positive control (no drug) to ensure the microbe can grow and a negative control (no microbe) to ensure medium sterility.
Step-by-Step Methodology:
-
Microorganism Preparation: Inoculate a single colony of the test microorganism (e.g., Staphylococcus aureus for bacteria, Candida albicans for fungi) into a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Incubate until it reaches the log phase of growth.
-
Inoculum Standardization: Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the imidazole derivative in the appropriate broth. The typical concentration range is 0.125 to 256 µg/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.
-
Controls: Include a growth control well (inoculum + broth, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[20]
Data Presentation: Antimicrobial Activity
Table 2: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives against Pathogenic Microbes
| Compound ID | Derivative Class | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| IM-04 | Phenyl-imidazole | 32 | 64 | 16 |
| IM-05 | Nitro-imidazole | 4 | 8 | >128 |
| IM-06 | Benzyl-imidazole | 16 | 32 | 8 |
| Ciprofloxacin | Standard Antibiotic | 1 | 0.5 | N/A |
| Fluconazole | Standard Antifungal | N/A | N/A | 2 |
Visualization: Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity of Imidazole Derivatives
Chronic inflammation is a key driver of many diseases. Imidazole derivatives have shown significant promise as anti-inflammatory agents, often with improved safety profiles compared to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[21][22][23]
Key Mechanisms of Anti-inflammatory Action
-
COX-2 Inhibition: A primary mechanism is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[24] COX-2 is induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling. Selective inhibition of COX-2 over the constitutively expressed COX-1 enzyme can reduce inflammation while minimizing gastrointestinal side effects associated with traditional NSAIDs.[21]
-
Modulation of Inflammatory Cytokines: Imidazole compounds can downregulate the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[21] They can achieve this by modulating key signaling pathways, such as the NF-κB pathway, which is a master regulator of the inflammatory response.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic and reliable acute inflammation model in rodents used to evaluate the efficacy of potential anti-inflammatory drugs.
Causality: Carrageenan, a polysaccharide, is a potent phlogistic agent that induces a biphasic inflammatory response when injected into a rat's paw. The initial phase involves the release of histamine and serotonin, while the later phase (3-5 hours) is mediated by prostaglandins, which are synthesized by COX enzymes. A compound's ability to reduce the paw swelling (edema) in the later phase is indicative of its potential to inhibit prostaglandin synthesis.[21][25]
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult Wistar rats (150-200g). Allow them to acclimatize to laboratory conditions for at least one week.
-
Grouping and Fasting: Divide animals into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the imidazole derivative. Fast the animals overnight before the experiment.
-
Drug Administration: Administer the imidazole derivative or standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation. The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Baseline Measurement: Just before inducing inflammation, measure the initial volume of each rat's right hind paw using a plethysmometer.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
Data Presentation: Anti-inflammatory Activity
Table 3: Effect of Imidazole Derivatives on Carrageenan-Induced Paw Edema in Rats (at 3 hours)
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| IM-07 | 20 | 0.51 ± 0.04 | 40.0% |
| IM-08 | 20 | 0.38 ± 0.03 | 55.3% |
| Indomethacin | 10 | 0.32 ± 0.02 | 62.4% |
Visualization: Arachidonic Acid Cascade
Caption: Imidazole derivatives inhibit COX enzymes to block prostaglandin synthesis.
Conclusion and Future Directions
The imidazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex biological challenges.[26] Its derivatives have demonstrated a remarkable breadth of activity against cancer, microbial pathogens, and inflammatory processes. The versatility of the imidazole ring allows for extensive chemical modification, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic profiles.[14][27] Future research will likely focus on developing multi-target imidazole hybrids, designing novel kinase inhibitors with greater specificity, and overcoming mechanisms of drug resistance.[11] The continued exploration of this privileged scaffold promises to yield a new generation of therapeutic agents with improved efficacy and safety for a wide range of human diseases.
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A Comprehensive Technical Guide to 2-(1H-imidazol-1-yl)propan-1-ol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities. Among the vast family of imidazole-containing compounds, 2-(1H-imidazol-1-yl)propan-1-ol emerges as a significant synthetic intermediate, particularly in the quest for novel antifungal agents. This technical guide provides an in-depth exploration of this compound, from its synthesis and chemical properties to its pivotal role as a building block in the development of pharmacologically active molecules. As a senior application scientist, the following narrative is constructed to not only present established protocols but to also offer insights into the rationale behind the methodologies, ensuring a blend of technical accuracy and practical, field-proven experience.
Introduction to this compound: A Versatile Synthetic Scaffold
This compound, with the chemical formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol , is a chiral alcohol containing a propane backbone substituted with a hydroxyl group and an imidazol-1-yl moiety.[1] Its structure, featuring the key imidazole pharmacophore, makes it a valuable precursor in the synthesis of more complex molecules, especially those targeting fungal pathogens.
The significance of the imidazole ring in antifungal drug design cannot be overstated. Azole antifungals, including both imidazoles and triazoles, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol production, azole drugs compromise the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death. The this compound scaffold provides the necessary imidazole group for interaction with the heme iron of CYP51, while the propanol backbone allows for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[3]
Synthesis of this compound: A Methodological Deep Dive
The synthesis of this compound can be approached through several routes, with the most common strategies involving the nucleophilic addition of imidazole to a suitable three-carbon electrophile, followed by the reduction of a carbonyl group. The choice of synthetic pathway often depends on the availability of starting materials, desired stereochemistry, and scalability.
General Synthetic Strategy: From Ester to Alcohol
A widely applicable and reliable method for the synthesis of this compound and its analogs involves the reduction of a corresponding ester precursor. This approach offers good yields and control over the final product. While a specific protocol for the title compound is not extensively detailed in the literature, a procedure for a closely related analog, (S)-2-(1H-imidazol-1-yl)-3-phenylpropanol, provides a robust and adaptable template.[4]
The overall synthetic workflow can be visualized as a two-step process: first, the synthesis of the ester intermediate, followed by its reduction to the desired alcohol.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from the synthesis of (S)-2-(1H-imidazol-1-yl)-3-phenylpropanol and is expected to yield the racemic mixture of this compound.[4] For the synthesis of a specific enantiomer, a chiral starting material or a chiral reducing agent would be necessary.
Step 1: Synthesis of Methyl 2-(1H-imidazol-1-yl)propanoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents), to the solution at room temperature. Stir the mixture until the deprotonation of imidazole is complete (cessation of gas evolution if NaH is used).
-
Electrophile Addition: Slowly add methyl 2-bromopropanoate (1 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Reduction to this compound
-
Reaction Setup: Dissolve the purified methyl 2-(1H-imidazol-1-yl)propanoate (1 equivalent) in a protic solvent such as ethanol or methanol in a round-bottom flask.
-
Reducing Agent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2-4 equivalents) portion-wise to the solution. The excess is used to ensure complete reduction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Work-up: Quench the reaction by the slow addition of water or a saturated solution of ammonium chloride. Evaporate the solvent under reduced pressure.
-
Extraction: To the aqueous residue, add a saturated solution of potassium carbonate to increase the ionic strength and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude alcohol can be further purified by column chromatography on silica gel using a mobile phase of methanol in dichloromethane.
Physicochemical and Spectroscopic Properties
The accurate characterization of this compound is crucial for its use in further synthetic applications and for regulatory purposes. The following table summarizes its key identifiers and expected spectroscopic characteristics based on its structure and data from closely related compounds.
| Property | Value / Expected Data | Reference |
| CAS Number | 191725-72-1 | [1] |
| Molecular Formula | C₆H₁₀N₂O | [1] |
| Molecular Weight | 126.16 g/mol | [1] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | - |
| ¹H NMR | Expected signals for the imidazole ring protons (around δ 7-8 ppm), the methine proton adjacent to the imidazole and hydroxyl groups, the methylene protons of the CH₂OH group, and the methyl group protons. | [4] |
| ¹³C NMR | Expected signals for the three distinct carbons of the imidazole ring, and the three carbons of the propanol backbone. | [4] |
| Mass Spectrometry | Expected molecular ion peak [M+H]⁺ at m/z 127.08. | - |
| Infrared (IR) | Expected characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), and C=N and C=C stretching of the imidazole ring (~1500-1600 cm⁻¹). | - |
Applications in Drug Development: A Precursor to Antifungal Agents
The primary application of this compound in drug development is its role as a versatile intermediate for the synthesis of novel antifungal agents. The hydroxyl group serves as a convenient handle for further chemical elaboration, allowing for the introduction of various functionalities to modulate the compound's biological activity and pharmacokinetic profile.
Esterification and Carbamoylation for Enhanced Potency
Numerous studies have demonstrated that the esterification or carbamoylation of the hydroxyl group in imidazole-containing alcohols can significantly enhance their antifungal potency.[3][5] These modifications can improve the lipophilicity of the molecule, potentially leading to better membrane permeability and interaction with the active site of CYP51.
The general scheme for such modifications is outlined below:
Caption: Derivatization of this compound.
These derivatization strategies have been successfully employed in the synthesis of potent antifungal agents, with some derivatives exhibiting activity superior to the reference drug fluconazole against various Candida species.[5]
Structure-Activity Relationship (SAR) Insights
The use of this compound and its analogs in the synthesis of libraries of compounds has contributed to a deeper understanding of the structure-activity relationships of azole antifungals. Key findings from such studies include:
-
The necessity of the imidazole ring: The nitrogen at position 3 of the imidazole ring is crucial for coordinating with the heme iron in the active site of CYP51.
-
The role of the side chain: The nature of the substituent introduced at the hydroxyl group significantly influences the antifungal activity. Aromatic and bulky lipophilic groups often lead to increased potency.
-
Stereochemistry: The stereochemistry at the chiral center of the propanol backbone can have a profound impact on biological activity, with one enantiomer often being significantly more active than the other.[3]
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for its quality control.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound.
Typical HPLC Method Parameters:
-
Column: A reversed-phase C18 column is generally suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where the imidazole ring shows strong absorbance (around 210-230 nm) is commonly used.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Spectroscopic Identification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound. The chemical shifts, coupling constants, and integration of the signals should be consistent with the proposed structure.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the hydroxyl group (O-H stretch) and the imidazole ring.
Conclusion and Future Perspectives
This compound stands as a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the presence of a reactive hydroxyl group, coupled with the crucial imidazole pharmacophore, make it an ideal starting point for the development of novel therapeutic agents, particularly in the antifungal arena. The continued exploration of new derivatives based on this scaffold holds significant promise for the discovery of next-generation azole antifungals with improved efficacy, a broader spectrum of activity, and a reduced propensity for resistance development. As our understanding of the molecular interactions within the active site of fungal CYP51 enzymes deepens, the rational design of novel therapeutics originating from this compound will undoubtedly play a crucial role in addressing the growing challenge of fungal infections.
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In-Depth Technical Guide to the Chiral Synthesis of (S)-2-(1H-imidazol-1-yl)propan-1-ol
Authored by: Your Senior Application Scientist
Abstract
(S)-2-(1H-imidazol-1-yl)propan-1-ol is a chiral building block of significant interest in the pharmaceutical industry, primarily for its role as a key intermediate in the synthesis of various bioactive molecules. This guide provides a comprehensive overview of robust and scalable strategies for the enantioselective synthesis of this valuable compound. We will delve into the mechanistic underpinnings of several asymmetric synthetic routes, including strategies starting from chiral pool precursors, employing kinetic resolution, and utilizing asymmetric catalysis. Each section will offer detailed, step-by-step protocols, comparative data, and expert insights to aid researchers and drug development professionals in selecting and implementing the most suitable synthetic pathway for their specific needs.
Introduction: The Significance of (S)-2-(1H-imidazol-1-yl)propan-1-ol
Chiral 1,2-amino alcohols are privileged structural motifs found in a wide array of pharmaceuticals and natural products.[1][2] Their versatile functionality allows them to serve as crucial synthons and chiral auxiliaries in the construction of complex molecular architectures.[3] The specific enantiomer, (S)-2-(1H-imidazol-1-yl)propan-1-ol, is a valuable intermediate, with the imidazole moiety imparting unique properties that are often exploited in the design of metalloenzyme inhibitors and other therapeutic agents. The precise stereochemical control during its synthesis is paramount, as the biological activity of the final drug substance is often highly dependent on the absolute configuration of its chiral centers.
This guide will explore three primary strategies for the asymmetric synthesis of (S)-2-(1H-imidazol-1-yl)propan-1-ol, providing a logical framework for decision-making in a research and development setting.
Strategic Approaches to Asymmetric Synthesis
The synthesis of (S)-2-(1H-imidazol-1-yl)propan-1-ol can be approached through several distinct strategies. The choice of a particular route will depend on factors such as the availability of starting materials, desired enantiomeric purity, scalability, and cost-effectiveness. We will discuss the following three proven methodologies:
-
Strategy 1: Chiral Pool Synthesis from (S)-Alanine
-
Strategy 2: Kinetic Resolution of Racemic 2-(1H-imidazol-1-yl)propan-1-ol
-
Strategy 3: Asymmetric Synthesis via Sharpless Epoxidation
Below is a high-level overview of these synthetic pathways.
Caption: High-level overview of the three synthetic strategies.
Strategy 1: Chiral Pool Synthesis from (S)-Alanine
This approach leverages a readily available and inexpensive chiral starting material, (S)-alanine, to introduce the desired stereochemistry. The synthesis proceeds through the reduction of the carboxylic acid to a primary alcohol, followed by the construction of the imidazole ring.
3.1. Rationale and Mechanistic Considerations
The use of a chiral pool starting material is often the most direct and cost-effective method for obtaining enantiomerically pure compounds. The key transformation in this route is the reduction of the carboxylic acid of (S)-alanine to the corresponding alcohol, (S)-2-aminopropan-1-ol (also known as L-alaninol). This reduction must be performed under conditions that do not cause racemization of the chiral center. Subsequent formation of the imidazole ring is typically achieved through a multi-component reaction or a stepwise condensation.[4][5]
3.2. Experimental Protocol
Step 1: Synthesis of (S)-2-aminopropan-1-ol from (S)-Alanine
A common method involves the esterification of (S)-alanine followed by reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH₄) or a borane complex.[6]
-
Esterification: (S)-Alanine (1.0 eq) is suspended in methanol and cooled to 0 °C. Thionyl chloride (1.2 eq) is added dropwise, and the mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure to yield (S)-methyl 2-aminopropanoate hydrochloride.
-
Reduction: The crude ester hydrochloride is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF). This solution is added dropwise to a stirred suspension of LiAlH₄ (2.5 eq) in THF at 0 °C. The reaction is then refluxed for 4-6 hours.
-
Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed in vacuo to afford (S)-2-aminopropan-1-ol.[7][8]
Step 2: Imidazole Ring Formation
The imidazole ring can be constructed using various methods, such as the Debus-Radziszewski imidazole synthesis or by reacting the amino alcohol with a suitable C2 synthon.[4] A practical approach involves a condensation reaction with a glyoxal equivalent and an aldehyde in the presence of ammonia.
-
A mixture of (S)-2-aminopropan-1-ol (1.0 eq), glyoxal (40% in water, 1.1 eq), and formaldehyde (37% in water, 1.1 eq) is prepared in an aqueous solution.
-
Ammonium hydroxide (excess) is added, and the reaction mixture is heated to 80-90 °C for several hours.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography to yield (S)-2-(1H-imidazol-1-yl)propan-1-ol.
3.3. Data Summary
| Step | Reactants | Reagents | Solvent | Typical Yield | Enantiomeric Excess (ee) |
| 1 | (S)-Alanine | 1. SOCl₂, MeOH; 2. LiAlH₄ | THF | 75-85% | >99% |
| 2 | (S)-2-aminopropan-1-ol | Glyoxal, Formaldehyde, NH₄OH | Water | 60-70% | >99% |
Strategy 2: Kinetic Resolution of Racemic this compound
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This strategy involves the initial synthesis of the racemic alcohol, followed by an enantioselective transformation that isolates the desired (S)-enantiomer.
4.1. Rationale and Mechanistic Considerations
Enzymatic kinetic resolution is a particularly attractive method due to the high enantioselectivity and mild reaction conditions offered by enzymes.[9][10] Lipases are commonly employed for the resolution of alcohols through enantioselective acylation or deacylation.[11] In the case of racemic this compound, a lipase can selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.
4.2. Experimental Protocol
Step 1: Synthesis of Racemic this compound
The racemic alcohol can be prepared by the reaction of 1-chloro-2-propanol with imidazole in the presence of a base.
-
Imidazole (1.0 eq) and a base such as sodium hydride (1.1 eq) are stirred in an anhydrous polar aprotic solvent like dimethylformamide (DMF) at 0 °C.
-
1-Chloro-2-propanol (1.0 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated to give the racemic alcohol.
Step 2: Enzymatic Kinetic Resolution
-
The racemic this compound (1.0 eq) is dissolved in a suitable organic solvent (e.g., toluene or methyl tert-butyl ether).
-
An acyl donor, such as vinyl acetate (0.6 eq), is added.
-
A lipase, for example, Novozym 435 (Candida antarctica lipase B), is added to the mixture.[10]
-
The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored by chiral high-performance liquid chromatography (HPLC).
-
The reaction is stopped at approximately 50% conversion. The enzyme is filtered off, and the filtrate is concentrated.
-
The unreacted (S)-alcohol and the acylated (R)-ester are separated by column chromatography.
Caption: Workflow for the enzymatic kinetic resolution.
4.3. Data Summary
| Step | Substrate | Enzyme | Acyl Donor | Solvent | Typical Yield (S)-alcohol | Enantiomeric Excess (ee) |
| 2 | Racemic alcohol | Novozym 435 | Vinyl Acetate | Toluene | ~45% | >99% |
Strategy 3: Asymmetric Synthesis via Sharpless Epoxidation
The Sharpless asymmetric epoxidation is a highly reliable and predictable method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[12][13] This epoxy alcohol can then be converted to the target molecule.
5.1. Rationale and Mechanistic Considerations
This strategy involves the asymmetric epoxidation of a simple achiral starting material, such as prop-2-en-1-ol (allyl alcohol), to introduce the chiral center. The resulting chiral epoxide can then be opened regioselectively by imidazole to yield the desired product. The stereochemical outcome of the epoxidation is controlled by the choice of the chiral tartrate ligand.[14][15] For the synthesis of the (S)-enantiomer, L-(+)-diethyl tartrate (L-(+)-DET) is typically used.
5.2. Experimental Protocol
Step 1: Sharpless Asymmetric Epoxidation of Allyl Alcohol
-
A solution of titanium(IV) isopropoxide (Ti(OⁱPr)₄, 0.1 eq) and L-(+)-DET (0.12 eq) is prepared in anhydrous dichloromethane (DCM) at -20 °C.
-
Allyl alcohol (1.0 eq) is added, followed by the dropwise addition of tert-butyl hydroperoxide (TBHP, 1.5 eq) in toluene.
-
The reaction is stirred at -20 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with water, and the mixture is warmed to room temperature. A 10% aqueous NaOH solution is added to break up the titanium complex.
-
The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried and concentrated to yield (S)-glycidol.
Step 2: Ring-Opening of (S)-Glycidol with Imidazole
-
(S)-Glycidol (1.0 eq) and imidazole (1.1 eq) are dissolved in a suitable solvent such as ethanol.
-
The mixture is heated to reflux for several hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford (S)-2-(1H-imidazol-1-yl)propan-1-ol.
5.3. Data Summary
| Step | Substrate | Catalyst System | Oxidant | Solvent | Typical Yield | Enantiomeric Excess (ee) |
| 1 | Allyl Alcohol | Ti(OⁱPr)₄, L-(+)-DET | TBHP | DCM | 80-90% | >95% |
| 2 | (S)-Glycidol | - | - | Ethanol | 85-95% | >95% |
Conclusion and Future Perspectives
This guide has detailed three robust and scientifically sound strategies for the chiral synthesis of (S)-2-(1H-imidazol-1-yl)propan-1-ol. The choice of the optimal synthetic route will be dictated by the specific requirements of the project, including scale, cost, and desired purity. The chiral pool approach offers a direct and economical route, while enzymatic kinetic resolution provides high enantiopurity from a racemic precursor. The Sharpless asymmetric epoxidation presents a versatile method for constructing the chiral center from an achiral starting material.
Future advancements in this field may focus on the development of more efficient and sustainable catalytic systems, including biocatalytic and organocatalytic approaches, to further streamline the synthesis of this important chiral building block.
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Sławiński, J., et al. (2020). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Molecules, 25(19), 4492. [Link]
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Skolimowski, M., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 25(14), 3249. [Link]
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Inciarte, A., et al. (2021). Synthesis of (S,R) 1-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]propan-2-ol (4) and 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]ethanol (5). Molecules, 26(16), 4983. [Link]
-
Mao, L., et al. (2012). 1-[1-Chloro-3-phenylpropan-2-yl]-2,4,5-triphenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1153. [Link]
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Atanasova-Stamova, S., Georgieva, S., & Georgieva, M. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Scripta Scientifica Pharmaceutica, 5(2), 7-13. [Link]
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Atanasova-Stamova, S., Georgieva, S., & Georgieva, M. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. [Link]
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de Souza, R. O. M. A., et al. (2021). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 26(11), 3195. [Link]
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Gotor-Fernández, V., et al. (2015). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2-(Quinolin-8-yl)benzylalcohols. The Journal of Organic Chemistry, 80(8), 4036–4043. [Link]
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Can, E., & Özçelik, F. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Preparative Biochemistry & Biotechnology, 50(10), 1015–1022. [Link]
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An In-depth Technical Guide to the Synthesis of 2-(1H-imidazol-1-yl)propan-1-ol: Starting Materials, Mechanistic Pathways, and Experimental Protocols
This guide provides a comprehensive overview of the synthetic routes to 2-(1H-imidazol-1-yl)propan-1-ol, a valuable building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and validated experimental protocols. We will explore the primary synthetic strategies, delving into the causality behind experimental choices and providing a framework for the successful synthesis of this target molecule.
Introduction: The Significance of this compound
Imidazole-containing compounds are ubiquitous in pharmaceuticals and functional materials due to the unique electronic properties and hydrogen bonding capabilities of the imidazole ring. This compound, in particular, serves as a key intermediate in the synthesis of various bioactive molecules, including antifungal agents and chiral ligands for asymmetric catalysis. Its structure, featuring a propan-1-ol side chain attached to the imidazole nitrogen, allows for further functionalization and the introduction of stereocenters, making it a versatile scaffold for drug discovery and development.
Primary Synthetic Strategy: Nucleophilic Ring-Opening of Propylene Oxide
The most direct and industrially scalable approach to synthesizing this compound is the nucleophilic attack of imidazole on propylene oxide. This reaction leverages the nucleophilicity of the imidazole nitrogen and the electrophilicity of the strained epoxide ring.
Reaction Mechanism and Rationale
The reaction proceeds via an SN2 mechanism. The imidazole nitrogen atom acts as the nucleophile, attacking one of the carbon atoms of the propylene oxide ring. In the absence of a catalyst, the attack will preferentially occur at the less sterically hindered carbon atom of the epoxide. Under basic conditions, the imidazole is deprotonated to form the imidazolate anion, a more potent nucleophile, which can enhance the reaction rate. The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) are often employed to solubilize the reactants and facilitate the reaction.
Diagram 1: Nucleophilic Ring-Opening of Propylene Oxide by Imidazole
Caption: Synthetic pathway from imidazole and propylene oxide.
Experimental Protocol: Synthesis of this compound
Materials:
-
Imidazole
-
Propylene oxide
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil (optional, for base-catalyzed reaction)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation (Base-Catalyzed): To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 eq). Dissolve the imidazole in anhydrous DMF.
-
Deprotonation (Optional): If using a base, cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Epoxide Addition: Cool the reaction mixture to 0 °C and add propylene oxide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Table 1: Comparison of Reaction Conditions
| Parameter | Base-Catalyzed | Uncatalyzed |
| Catalyst | Sodium Hydride | None |
| Temperature | 0 °C to RT | RT to 60 °C |
| Reaction Time | 12-24 hours | 24-48 hours |
| Yield | Generally higher | Moderate |
| Safety | Requires careful handling of NaH | Safer |
Alternative Synthetic Strategy: From α-Haloketones
Reaction Mechanism and Rationale
Step 1: Nucleophilic Substitution. Imidazole displaces the halide from a 1-halopropan-2-one (e.g., 1-chloro- or 1-bromopropan-2-one) in a standard SN2 reaction to form 1-(1H-imidazol-1-yl)propan-2-one.
Step 2: Reduction. The ketone intermediate is then reduced to the desired secondary alcohol using a suitable reducing agent. Sodium borohydride (NaBH₄) is a common and mild choice for this transformation, offering good chemoselectivity for the ketone over other potentially present functional groups.[1]
Diagram 2: Two-Step Synthesis from an α-Haloketone
Caption: Synthesis via an α-haloketone intermediate.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 1-(1H-imidazol-1-yl)propan-2-one
-
Dissolve imidazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Add a base like potassium carbonate (K₂CO₃) (1.5 eq) to the solution.
-
Add 1-chloropropan-2-one (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
After cooling, filter off the inorganic salts and concentrate the filtrate. The crude product can be purified by chromatography or used directly in the next step.
Step 2: Reduction to this compound
-
Dissolve the crude 1-(1H-imidazol-1-yl)propan-2-one in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.
Chiral Synthesis Considerations
For applications requiring enantiomerically pure this compound, several strategies can be employed:
-
Chiral Resolution: The racemic mixture can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and liberation of the desired enantiomer.
-
Asymmetric Synthesis: The use of a chiral catalyst for the ring-opening of propylene oxide can favor the formation of one enantiomer.
-
Chiral Starting Materials: As demonstrated in the synthesis of related compounds, starting from a chiral precursor from the chiral pool, such as an amino acid, can lead to an enantiomerically enriched product.[2] For instance, a synthetic route could be envisioned starting from L- or D-alanine.
Conclusion
The synthesis of this compound is readily achievable through well-established synthetic methodologies. The choice of the starting material and synthetic route will depend on factors such as the desired scale, purity requirements, and the availability of chiral precursors. The direct nucleophilic ring-opening of propylene oxide by imidazole remains the most straightforward and atom-economical approach for the synthesis of the racemic product. For enantiomerically pure forms, a chiral synthesis or resolution strategy must be implemented. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize this important chemical intermediate.
References
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A Technical Guide to the Aqueous Solubility of 2-(1H-imidazol-1-yl)propan-1-ol for Drug Discovery Applications
Abstract
Introduction: The Significance of 2-(1H-imidazol-1-yl)propan-1-ol and its Solubility
This compound belongs to a class of compounds characterized by an imidazole ring, a pharmacophore of profound importance in medicinal chemistry. The imidazole moiety is a key structural feature in numerous antifungal agents (e.g., azole antifungals) and other therapeutic agents, valued for its ability to coordinate with metallic ions in enzyme active sites and participate in hydrogen bonding.[3] Compounds like this compound are often synthesized as intermediates or analogues in the quest for new anti-infective drugs.[3][4][5]
The journey of such a compound from a laboratory curiosity to a viable drug candidate is critically dependent on its physicochemical properties, foremost among them being aqueous solubility. Poor solubility is a primary cause of failure in drug development, leading to a cascade of downstream challenges:
-
Compromised Bioavailability: Insufficient solubility can severely limit a compound's absorption from the gastrointestinal tract, reducing its oral bioavailability and therapeutic potential.[2]
-
Unreliable In Vitro Data: Undissolved compound in biological assays can lead to inaccurate and unpredictable results, complicating the interpretation of structure-activity relationships (SAR).[6]
-
Formulation & Development Hurdles: Compounds with low solubility often require complex and costly formulation strategies, increasing development timelines and costs.[2]
Therefore, the early and accurate determination of a compound's solubility is not merely a routine measurement but a strategic imperative. This guide provides the necessary protocols to address this need for this compound.
Physicochemical Profile of this compound
A foundational understanding of a compound's basic properties is essential before embarking on experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O | [7] |
| Molecular Weight | 126.16 g/mol | [7] |
| Appearance | Assumed to be a solid or oil at room temperature. | N/A |
| Aqueous Solubility | Not publicly documented; requires experimental determination. | N/A |
| pKa | Not publicly documented; expected to be basic due to the imidazole nitrogen. | N/A |
| LogP | Not publicly documented; a key determinant of solubility and permeability. | N/A |
The absence of public solubility data underscores the necessity for the robust experimental procedures detailed in this guide. The presence of the basic imidazole ring suggests that the solubility of this compound will be highly dependent on pH.
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
In drug discovery, solubility is assessed using two distinct but complementary approaches: kinetic and thermodynamic.[1] Understanding the difference is crucial for correctly applying the data.
-
Kinetic Solubility: This is a high-throughput measurement that determines the concentration at which a compound precipitates out of solution when rapidly diluted from a high-concentration dimethyl sulfoxide (DMSO) stock into an aqueous buffer.[1][8] It is not a true measure of equilibrium.
-
Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium saturation concentration of a compound in a specific solvent system.[9] The measurement is taken after a prolonged incubation of an excess of the solid compound with the buffer, allowing the system to reach equilibrium.[2][9]
Standardized Protocols for Solubility Determination
This section provides detailed, step-by-step methodologies for determining both the kinetic and thermodynamic solubility of this compound.
Mandatory Safety and Handling Precautions
As this compound is a research chemical, comprehensive toxicological data is unavailable. Therefore, it must be handled with the assumption that it is potentially hazardous.[7]
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Refer to the supplier's Safety Data Sheet (SDS) if available. The products are intended for laboratory research use only.[7]
Protocol 1: Kinetic Solubility Determination via Nephelometry
This protocol is designed for rapid assessment and is well-suited for a high-throughput format.[8] The underlying principle is the detection of microscopic precipitate (insolubility) by measuring light scattering.[6][10]
Methodology
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Plate Setup: Using a 96- or 384-well microtiter plate, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells.[10] Prepare serial dilutions if a concentration range is being tested.
-
Buffer Addition: Add an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the desired final test concentration. The final DMSO concentration should typically be kept low (e.g., 1-2%) to minimize its co-solvent effects.
-
Incubation: Mix the contents thoroughly on a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration, typically 1-2 hours.[6]
-
Measurement: Measure the light scattering in each well using a nephelometer.[10]
-
Data Analysis: The kinetic solubility limit is defined as the concentration at which a significant increase in the nephelometry signal is detected compared to buffer-only controls, indicating precipitate formation.
Caption: Workflow for Kinetic Solubility Assay.
Protocol 2: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol determines the true equilibrium solubility and is the definitive method for lead optimization and preformulation.[9] The principle involves creating a saturated solution and quantifying the dissolved solute using a robust analytical technique like HPLC.[2][11]
Methodology
-
Sample Preparation: Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[9]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.[9]
-
Equilibration: Seal the vials and place them in a thermomixer or on a vial roller system. Incubate at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for an extended period, typically 24 hours, to ensure equilibrium is reached.[2][9]
-
Separation of Solid: After incubation, allow the vials to stand briefly for large particles to settle. Carefully collect the supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF) to completely remove any undissolved solid particles.[11]
-
Quantification: Prepare a standard curve of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze the filtered supernatant and the standards using a validated HPLC-UV or LC-MS method.[2][11]
-
Data Analysis: Calculate the concentration of the compound in the supernatant by comparing its peak area to the standard curve. This concentration is the thermodynamic solubility, typically reported in µg/mL and µM.[11]
Caption: Workflow for Thermodynamic Solubility Assay.
Interpretation and Strategic Application of Data
The data generated from these assays guide critical project decisions. A good target for drug discovery compounds is a solubility of >60 µg/mL.[1]
-
If Kinetic Solubility is Low: This is an early warning. It may complicate the interpretation of SAR from HTS campaigns. Chemists may prioritize structural modifications to improve this parameter.
-
If Thermodynamic Solubility is Low: This poses a significant challenge for oral drug development.[2] The project team must consider this a critical issue to be addressed through chemical modification (e.g., adding ionizable groups) or advanced formulation strategies (e.g., amorphous solid dispersions, co-solvents).
-
pH-Dependent Solubility: Given the imidazole moiety, it is highly recommended to perform the thermodynamic solubility assay at multiple physiologically relevant pH values (e.g., pH 2.0, 6.5, and 7.4) to construct a pH-solubility profile. This profile is invaluable for predicting where the drug will dissolve and be absorbed in the gastrointestinal tract.
Conclusion
While a specific solubility value for this compound is not pre-existing in the literature, this guide provides the scientific rationale and detailed, actionable protocols required to generate this essential data. By distinguishing between kinetic and thermodynamic measurements and executing these robust assays, research and development teams can accurately characterize this compound. This enables a data-driven approach to medicinal chemistry efforts, mitigating risks associated with poor solubility and ultimately increasing the probability of developing a successful therapeutic agent.
References
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AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
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Protocols.io. In-vitro Thermodynamic Solubility. Available from: [Link]
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Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]
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Domainex. Thermodynamic Solubility Assay. Available from: [Link]
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Evotec. Thermodynamic Solubility Assay. Available from: [Link]
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BioDuro. ADME Solubility Assay. Available from: [Link]
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Bao, W., et al. (2011). (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. Available from: [Link]
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PubChem. 2-(1H-Imidazol-2-yl)propan-2-ol. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 1,3-Di-(1h-imidazol-1-yl)-2-propanol. National Center for Biotechnology Information. Available from: [Link]
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Emami, S., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Molecules, 18(10), 12816–12833. Available from: [Link]
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Hoffman Fine Chemicals. This compound. Available from: [Link]
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Food and Agriculture Organization of the United Nations. PROPAN-1-OL. Available from: [Link]
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D'Alonzo, D., et al. (2019). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Semantic Scholar. Available from: [Link]
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da Silva, E. N., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole: An Old Compound with a New Biological Application against Trypanosoma cruzi. Molecules, 27(3), 819. Available from: [Link]
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International Programme on Chemical Safety. Propanol, 1- (EHC 102, 1990). Available from: [Link]
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El-Kimary, E. I., et al. (2021). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 134. Available from: [Link]
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chemeurope.com. Propan-1-ol. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging 2-(1H-imidazol-1-yl)propan-1-ol in Modern Antifungal Drug Design
Abstract
The persistent rise of invasive fungal infections, compounded by the emergence of drug-resistant strains, necessitates the development of novel antifungal agents. Imidazole derivatives have long been a cornerstone of antifungal therapy, primarily through their inhibition of ergosterol biosynthesis.[1][2][3][4] This document provides a comprehensive guide for researchers on utilizing the 2-(1H-imidazol-1-yl)propan-1-ol scaffold as a foundational element for designing and evaluating a new generation of potent antifungal candidates. We will explore the scientific rationale for its use, provide detailed protocols for synthesis and derivatization, and outline a systematic workflow for in vitro evaluation of antifungal activity and cytotoxicity.
Introduction: The Strategic Value of the Imidazole Scaffold
The imidazole ring is a critical pharmacophore in many successful antifungal drugs.[5][6] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7][8][9][10] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[4][10] By disrupting ergosterol synthesis, imidazole antifungals compromise the integrity and fluidity of the cell membrane, leading to growth inhibition (fungistatic effect) or cell death (fungicidal effect).[1][2][11]
The this compound structure offers a versatile and synthetically accessible starting point for developing new chemical entities. Its key features include:
-
The Imidazole Core: Provides the necessary interaction with the heme iron in the active site of CYP51.
-
The Propanol Linker: Offers a flexible spacer that can be modified to optimize binding within the enzyme's active site.
-
The Hydroxyl Group: Presents a prime site for derivatization, allowing for the introduction of various lipophilic side chains to enhance potency and modulate pharmacokinetic properties. Structure-activity relationship (SAR) studies have consistently shown that modifications at this position can significantly impact antifungal activity.[5][6][12][13]
This guide is designed to empower research teams to rationally design, synthesize, and validate novel antifungal agents based on this promising scaffold.
Section 1: Synthesis and Derivatization Workflow
The strategic goal of derivatization is to explore the chemical space around the core scaffold to identify substituents that enhance antifungal potency while minimizing host toxicity. A common and effective strategy is the esterification of the terminal hydroxyl group to introduce diverse aromatic or aliphatic moieties.
Protocol 1.1: Synthesis of a Phenyl Ester Derivative of this compound
This protocol details a representative synthesis. The selection of the acyl chloride should be guided by SAR hypotheses; for instance, introducing electron-withdrawing groups or extended aromatic systems can modulate target affinity and physical properties.
Rationale: This two-step process involves the initial synthesis of the core scaffold followed by esterification. Using a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the alcohol, forming a reactive alkoxide for efficient coupling with the acyl chloride. Anhydrous conditions are critical to prevent quenching of the base and hydrolysis of the acyl chloride.
Materials:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Acetonitrile (ACN)
-
4-Biphenylcarbonyl chloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Scaffold Preparation: If not commercially available, synthesize this compound via established methods.
-
Alkoxide Formation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous ACN.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Esterification:
-
Dissolve 4-biphenylcarbonyl chloride (1.1 eq) in a minimal amount of anhydrous ACN.
-
Add the acyl chloride solution dropwise to the alkoxide mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0°C by the slow addition of water.
-
Partition the mixture between EtOAc and water.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/EtOAc).
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 2: In Vitro Antifungal Screening Cascade
A logical, stepwise approach is essential for efficiently identifying promising candidates. The initial focus is on determining the intrinsic antifungal activity against key pathogenic fungi, followed by an assessment of mammalian cell cytotoxicity to establish a preliminary safety profile.
Workflow for Antifungal Candidate Evaluation
Caption: High-throughput screening cascade for novel antifungal agents.
Protocol 2.1: Antifungal Susceptibility Testing via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. This method is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]
Rationale: The broth microdilution method is the gold standard for quantitative antifungal susceptibility testing, allowing for the standardized comparison of multiple compounds against various fungal isolates.[17] RPMI-1640 medium is buffered to a physiological pH and provides the necessary nutrients for fungal growth. Inoculum density is critical; too high a density can lead to falsely elevated MICs, while too low a density can result in poor or inconsistent growth.
Materials:
-
96-well, U-bottom microtiter plates
-
Test compounds, positive control (e.g., Fluconazole), and negative control (e.g., DMSO)
-
Fungal strains (e.g., Candida albicans ATCC 90028, Candida auris B11221)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer and plate reader (530 nm)
-
Sterile saline or PBS
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on a Sabouraud Dextrose Agar plate for 24-48 hours.
-
Harvest colonies and suspend them in sterile saline.
-
Adjust the suspension turbidity to a 0.5 McFarland standard using a spectrophotometer (approx. 1-5 x 10⁶ CFU/mL).
-
Prepare the final working inoculum by diluting this suspension 1:1000 in RPMI-1640 medium to achieve a concentration of 1-5 x 10³ CFU/mL.
-
-
Plate Preparation:
-
Prepare a stock solution of each test compound in DMSO.
-
In the 96-well plate, perform a two-fold serial dilution of each compound in RPMI-1640 medium. The final volume in each well should be 100 µL. Typical concentration ranges are 0.03 to 32 µg/mL. The final DMSO concentration should not exceed 1%.
-
Include a drug-free well (growth control) and a media-only well (sterility control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final working inoculum to each well (except the sterility control). The final volume is now 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free growth control, as determined by visual inspection or by a plate reader.
-
Data Presentation: Hypothetical MIC Values
The results of the MIC testing should be tabulated for clear comparison.
| Compound | C. albicans MIC (µg/mL) | C. auris MIC (µg/mL) |
| Scaffold (Parent) | > 64 | > 64 |
| Derivative 1 (Phenyl Ester) | 8 | 16 |
| Derivative 2 (Biphenyl Ester) | 1 | 2 |
| Derivative 3 (Naphthyl Ester) | 0.5 | 1 |
| Fluconazole (Control) | 2 | 32 |
Section 3: Mechanism of Action - Confirming the Target
For imidazole-based compounds, it is crucial to confirm that their antifungal activity stems from the intended mechanism: inhibition of ergosterol biosynthesis. This validates the design rationale and provides confidence in the scaffold's utility.
Visualizing the Target Pathway: Ergosterol Biosynthesis
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by imidazole derivatives.
Protocol 3.1: Sterol Quantitation Assay
This spectrophotometric assay quantifies the total amount of ergosterol and late-stage sterol intermediates in the fungal cell membrane. A potent CYP51 inhibitor will cause a dose-dependent decrease in ergosterol levels and an accumulation of lanosterol.
Rationale: This method relies on the unique UV absorbance spectrum of ergosterol and other sterols. The "four-peak" signature of ergosterol at 262, 271, 281, and 290 nm allows for its quantification. Inhibition of CYP51 blocks the conversion of lanosterol, leading to a measurable reduction in the ergosterol-specific absorbance signature.
Materials:
-
Log-phase culture of Candida albicans
-
Test compounds and controls
-
25% Alcoholic Potassium Hydroxide (w/v)
-
n-Heptane
-
Sterile deionized water
-
UV-transparent quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Cell Treatment:
-
Grow a culture of C. albicans to mid-log phase in a suitable broth (e.g., YPD).
-
Aliquot the culture and treat with various concentrations of the test compound (e.g., 0.5x, 1x, 2x MIC) for a defined period (e.g., 4-6 hours). Include an untreated control.
-
-
Cell Harvesting and Saponification:
-
Harvest cells by centrifugation. Wash the pellet with sterile water.
-
Resuspend the cell pellet in 25% alcoholic KOH.
-
Incubate in an 85°C water bath for 1 hour to saponify cellular lipids and hydrolyze proteins.
-
-
Sterol Extraction:
-
After cooling, add a mixture of sterile water and n-heptane to the tube.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (sterols) into the n-heptane layer.
-
Allow the layers to separate.
-
-
Spectrophotometric Analysis:
-
Carefully transfer the upper n-heptane layer to a quartz cuvette.
-
Scan the absorbance from 240 nm to 300 nm.
-
Calculate the ergosterol content based on the absorbance values at 281.5 nm and 230 nm, accounting for the characteristic curve of pure ergosterol and lanosterol standards. A decrease in the A281.5 peak indicates ergosterol depletion.
-
Section 4: Preliminary Safety Assessment
An ideal antifungal is potent against the pathogen but harmless to the host. In vitro cytotoxicity assays are a critical first step in assessing the therapeutic window of a new compound.
Protocol 4.1: MTT Assay for Mammalian Cell Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[18][19][20][21][22] A reduction in metabolic activity is indicative of cytotoxicity.
Rationale: In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of viable cells.[18] Solubilizing these crystals and measuring the absorbance provides a quantitative measure of cell viability.
Materials:
-
Human cell line (e.g., HepG2 - liver carcinoma, as the liver is a key site of drug metabolism)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well, flat-bottom tissue culture plates
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells into a 96-well plate at a density of ~1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Data Presentation: Cytotoxicity and Selectivity Index
The Selectivity Index (SI) is a critical parameter for prioritizing compounds. It is the ratio of host cell toxicity to antifungal activity (SI = IC₅₀ / MIC). A higher SI value indicates greater selectivity for the fungal target.
| Compound | C. albicans MIC (µg/mL) | HepG2 IC₅₀ (µg/mL) | Selectivity Index (SI) |
| Derivative 2 (Biphenyl Ester) | 1 | > 128 | > 128 |
| Derivative 3 (Naphthyl Ester) | 0.5 | 50 | 100 |
| Fluconazole (Control) | 2 | > 256 | > 128 |
Interpretation: In this hypothetical example, Derivative 2 demonstrates superior selectivity compared to Derivative 3, making it a more promising candidate for further development despite Derivative 3 having a slightly lower MIC.
References
- Borgers, M. (n.d.). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Vertex AI Search.
- Fromtling, R. A. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed.
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Niwano, Y., et al. (1998). Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds. J-Stage. Retrieved January 13, 2026, from [Link]
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Czernicka, I., et al. (2002). Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. PubMed. Retrieved January 13, 2026, from [Link]
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Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles. PubMed. Retrieved January 13, 2026, from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved January 13, 2026, from [Link]
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(n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved January 13, 2026, from [Link]
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(1984). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Oxford Academic. Retrieved January 13, 2026, from [Link]
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Sheng, C., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry. Retrieved January 13, 2026, from [Link]
-
(2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Retrieved January 13, 2026, from [Link]
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CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. Retrieved January 13, 2026, from [Link]
-
Sonoda, Y., et al. (1995). Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. PubMed. Retrieved January 13, 2026, from [Link]
-
(2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. Retrieved January 13, 2026, from [Link]
-
Yan, Z., et al. (2021). Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. PubMed. Retrieved January 13, 2026, from [Link]
-
CLSI. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. Retrieved January 13, 2026, from [Link]
-
CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. Retrieved January 13, 2026, from [Link]
-
Mast, N., & Pikuleva, I. A. (n.d.). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. PubMed. Retrieved January 13, 2026, from [Link]
-
CDC. (2024). Antifungal Susceptibility Testing for C. auris. CDC. Retrieved January 13, 2026, from [Link]
-
(2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research. Retrieved January 13, 2026, from [Link]
-
(n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis Online. Retrieved January 13, 2026, from [Link]
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Pfaller, M. A., & Andes, D. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Retrieved January 13, 2026, from [Link]
-
De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. PubMed. Retrieved January 13, 2026, from [Link]
-
Anderson, R., et al. (2008). Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure. PubMed. Retrieved January 13, 2026, from [Link]
-
Li, D., et al. (n.d.). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC - PubMed Central. Retrieved January 13, 2026, from [Link]
-
De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Retrieved January 13, 2026, from [Link]
-
(n.d.). Antifungal. Wikipedia. Retrieved January 13, 2026, from [Link]
-
Al-Abdullah, N. H., et al. (n.d.). In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. MDPI. Retrieved January 13, 2026, from [Link]
-
Cîrcu, M., et al. (n.d.). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. MDPI. Retrieved January 13, 2026, from [Link]
-
Zhang, S. P., et al. (2008). (S)-2-(1H-Imidazol-1-yl)-3-phenyl-propanol. PubMed. Retrieved January 13, 2026, from [Link]
-
Haider, S., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. PMC - PubMed Central. Retrieved January 13, 2026, from [Link]
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Application Notes and Protocols for the Synthesis of 2-(1H-imidazol-1-yl)propan-1-ol
Abstract: This document provides a comprehensive guide for the synthesis of 2-(1H-imidazol-1-yl)propan-1-ol, a valuable substituted imidazole derivative. The protocol details the N-alkylation of imidazole via the nucleophilic ring-opening of propylene oxide. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a detailed, step-by-step experimental procedure, mechanistic insights, safety protocols, and characterization data.
Introduction
Imidazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, natural products, and functional materials.[1] The introduction of a hydroxy-functionalized alkyl chain onto the imidazole ring, as in this compound, provides a versatile intermediate for further chemical modifications. The primary alcohol group can be readily oxidized or esterified, and the imidazole moiety can act as a ligand for metal catalysts or as a pharmacophore in biologically active molecules. This protocol outlines a reliable and straightforward synthesis of this compound through the base-catalyzed reaction of imidazole with propylene oxide.
Reaction Mechanism and Rationale
The synthesis proceeds via an SN2-type nucleophilic substitution, where the imidazole anion acts as the nucleophile, attacking one of the carbon atoms of the propylene oxide (epoxide) ring.
Step 1: Deprotonation of Imidazole
Imidazole is weakly acidic (pKa ≈ 14.5) and can be deprotonated by a strong base, such as sodium hydroxide, to form the more nucleophilic imidazolide anion. This in-situ generation of the imidazolide anion is crucial for an efficient reaction.
Step 2: Nucleophilic Attack and Ring-Opening
The imidazolide anion then attacks the propylene oxide ring. Due to steric hindrance from the methyl group on propylene oxide, the nucleophilic attack preferentially occurs at the less substituted carbon atom (C1). This regioselective attack is a key feature of the SN2 mechanism in asymmetric epoxides under basic or neutral conditions. The attack forces the opening of the strained three-membered ring, resulting in the formation of an alkoxide intermediate.
Step 3: Protonation
The alkoxide intermediate is then protonated during the aqueous work-up to yield the final product, this compound.
Below is a diagram illustrating the reaction mechanism:
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Imidazole | C₃H₄N₂ | 68.08 | 100 | 6.81 g |
| Propylene Oxide | C₃H₆O | 58.08 | 120 | 8.4 mL |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 5 | 0.20 g |
| Methanol (anhydrous) | CH₄O | 32.04 | - | 50 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a well-ventilated fume hood, assemble a 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Charging Reagents: To the flask, add imidazole (6.81 g, 100 mmol), sodium hydroxide pellets (0.20 g, 5 mmol), and anhydrous methanol (50 mL).
-
Heating: Begin stirring the mixture and gently heat it to 50°C using a heating mantle to dissolve the solids.
-
Addition of Propylene Oxide: Once the solids are dissolved, add propylene oxide (8.4 mL, 120 mmol) to the dropping funnel. Add the propylene oxide dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 60°C. The reaction is exothermic.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 60-65°C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol using a rotary evaporator.
-
To the resulting residue, add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Safety Considerations
Propylene oxide is a hazardous substance and must be handled with extreme caution in a well-ventilated chemical fume hood.
-
Flammability: Propylene oxide is extremely flammable.[2][3][4] Keep away from all sources of ignition, including heat, sparks, and open flames.[3] Use explosion-proof equipment.[2]
-
Toxicity: It is toxic if inhaled or in contact with skin and harmful if swallowed.[2] It is also a suspected carcinogen and mutagen.[2][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling propylene oxide.[3]
-
Handling: Perform all operations in a well-ventilated fume hood. Avoid inhalation of vapors.[3]
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
Predicted ¹H NMR (400 MHz, CDCl₃)
-
δ 7.50 (s, 1H): H2 proton of the imidazole ring.
-
δ 7.00 (s, 1H): H4 or H5 proton of the imidazole ring.
-
δ 6.90 (s, 1H): H4 or H5 proton of the imidazole ring.
-
δ 4.20-4.00 (m, 2H): Methylene protons (-CH₂-N) of the propanol chain.
-
δ 3.80-3.70 (m, 1H): Methine proton (-CH(OH)-) of the propanol chain.
-
δ 2.50 (br s, 1H): Hydroxyl proton (-OH). This peak may be broad and its chemical shift can vary.
-
δ 1.25 (d, J=6.5 Hz, 3H): Methyl protons (-CH₃) of the propanol chain.
Predicted ¹³C NMR (100 MHz, CDCl₃)
-
δ 137.5: C2 of the imidazole ring.
-
δ 128.0: C4 of the imidazole ring.
-
δ 119.0: C5 of the imidazole ring.
-
δ 68.0: Methine carbon (-CH(OH)-) of the propanol chain.
-
δ 55.0: Methylene carbon (-CH₂-N) of the propanol chain.
-
δ 20.0: Methyl carbon (-CH₃) of the propanol chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
3400-3200 cm⁻¹ (broad): O-H stretching of the alcohol.
-
3100-3000 cm⁻¹: C-H stretching of the imidazole ring.
-
2980-2850 cm⁻¹: C-H stretching of the alkyl chain.
-
1500-1450 cm⁻¹: C=N and C=C stretching of the imidazole ring.
-
1100-1000 cm⁻¹: C-O stretching of the alcohol.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedure and adhering to the safety precautions, researchers can effectively synthesize this versatile chemical intermediate. The provided characterization data will aid in the confirmation of the product's identity and purity.
References
- Bao, W., et al. (2003). A convenient synthesis of chiral 1-substituted-1H-imidazoles. Tetrahedron: Asymmetry, 14(21), 3345-3351.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Propylene oxide. Retrieved from [Link]
-
Ted Pella, Inc. (2017). Safety Data Sheet Product No. 18601 Propylene Oxide. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Propylene Oxide. Retrieved from [Link]
- Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
-
Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Retrieved from [Link]
-
ResearchGate. (2006). Solvent-free direct regioselective ring opening of epoxides with imidazoles. Retrieved from [Link]
- Bellina, F., & Rossi, R. (2016). The chemistry of the imidazole group. Advances in Heterocyclic Chemistry, 119, 1-134.
Sources
The Versatile Intermediate: A Guide to the Application of 2-(1H-Imidazol-1-yl)propan-1-ol in Chemical Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic use of versatile chemical intermediates is paramount to the successful synthesis of novel therapeutic agents. Among these, 2-(1H-imidazol-1-yl)propan-1-ol stands out as a valuable building block, particularly in the creation of imidazole-based antifungal agents. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this chiral secondary alcohol, offering detailed protocols and expert insights to facilitate its effective utilization in the laboratory.
The imidazole moiety is a critical pharmacophore in a wide array of clinically significant drugs, most notably the azole antifungals.[1][2] These compounds function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3] The structural motif of this compound provides a key scaffold that can be readily functionalized to generate a diverse library of potential antifungal candidates.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of a chemical intermediate is fundamental to its successful application in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O | [4] |
| Molecular Weight | 126.16 g/mol | [4] |
| CAS Number | 191725-72-1 | [4] |
| Appearance | Yellow to pale yellow solid | [4] |
| Melting Point | 113 to 117 °C | [4] |
| Boiling Point | 289.9 °C at 760 mmHg | [4] |
| Density | 1.12 g/cm³ | [4] |
Safety Precautions:
-
Imidazole: Corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed and may damage fertility or the unborn child.[3]
-
Propylene oxide: A flammable liquid and vapor, and a suspected carcinogen.
-
General Handling: It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Avoid inhalation of dust or vapors and contact with skin and eyes.[1][2]
Synthesis of Racemic this compound
The most direct and efficient method for the synthesis of racemic this compound is the nucleophilic ring-opening of propylene oxide by imidazole. This reaction is typically carried out under basic conditions or with heating.
Figure 1: General workflow for the synthesis of this compound.
Protocol 1: Synthesis of Racemic this compound
Materials:
-
Imidazole
-
Propylene oxide
-
Potassium carbonate (K₂CO₃) (optional, as a base)
-
Solvent (e.g., Acetonitrile, DMF, or neat)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 eq) in a suitable solvent (e.g., acetonitrile) or use neat conditions.
-
Addition of Reagents: Add potassium carbonate (1.2 eq) to the mixture if a base is used. Slowly add propylene oxide (1.1 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (or a temperature between 80-140 °C if using a sealed vessel for neat conditions) and stir for 12-24 hours.[5] Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid base was used, filter it off. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford pure this compound.
Application as a Chemical Intermediate: Synthesis of Antifungal Esters
The hydroxyl group of this compound serves as a convenient handle for further functionalization, most commonly through esterification to produce compounds with enhanced biological activity. The synthesis of ester derivatives of similar imidazole alcohols has been shown to yield potent antifungal agents.[6][7]
Figure 2: Workflow for the esterification of this compound.
Protocol 2: Esterification of this compound
Materials:
-
This compound
-
Acyl chloride (e.g., 4-chlorobenzoyl chloride)
-
Triethylamine (TEA) or another non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add the acyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the layers. Extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ester derivative.
Chiral Aspects: Resolution and Asymmetric Synthesis
This compound is a chiral molecule, and it is well-established that the enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, the ability to access enantiomerically pure forms of this intermediate is of significant importance.
Chiral Resolution by High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a powerful technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for resolving a wide range of chiral compounds, including imidazole derivatives.[8][9]
Protocol 3: General Method for Chiral HPLC Resolution
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD)
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).
-
For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.
General Procedure:
-
Sample Preparation: Prepare a solution of racemic this compound in the mobile phase.
-
Chromatography: Inject the sample onto the chiral column and elute with the chosen mobile phase under isocratic conditions.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength.
-
Optimization: Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.
Asymmetric Synthesis:
While chiral resolution provides access to both enantiomers, asymmetric synthesis offers a more direct route to a single, desired enantiomer. The asymmetric reduction of a ketone precursor is a common strategy for the synthesis of chiral alcohols. Chiral catalysts, such as those based on oxazaborolidines, can be employed to achieve high enantioselectivity in the reduction of prochiral ketones.[10]
Figure 3: General approach for the asymmetric synthesis of this compound.
Spectral Characterization
¹H NMR:
-
Imidazole Protons: Three signals in the aromatic region, typically between δ 7.0 and 8.0 ppm.
-
Propanol Backbone: Signals corresponding to the CH, CH₂, and CH₃ groups, with characteristic splitting patterns. The CHOH proton will appear as a multiplet, and the adjacent CH₂ and CH₃ groups will show coupling to it.
-
OH Proton: A broad singlet that is exchangeable with D₂O.
¹³C NMR:
-
Imidazole Carbons: Three signals in the aromatic region, typically between δ 115 and 140 ppm.
-
Propanol Carbons: Signals for the three carbons of the propanol chain in the aliphatic region.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI): Expect to observe the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
C-N and C=N Stretches: Absorptions characteristic of the imidazole ring.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel bioactive molecules, particularly antifungal agents. Its straightforward synthesis, coupled with the reactivity of its hydroxyl group and the inherent chirality, provides chemists with a powerful tool for drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their synthetic endeavors.
References
- Enamine. Safety Data Sheet for N'-hydroxy-2-(1H-imidazol-1-yl)propanimidamide.
- CymitQuimica. Safety Data Sheet for 2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine. (2025-12-07).
- Sigma-Aldrich.
- Lan, J., et al. (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. Acta Crystallographica Section E: Structure Reports Online, 2008.
- Guedes, J. V., et al. Synthesis of the 2-{[2-(1H-imidazol-1-yl)
- Radwan, A. A., et al. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 2013.
- Hoffman Fine Chemicals. CAS 191725-72-1 | this compound | MFCD12198461.
- Google Patents.
- Matsuoka, M., et al. Tetrahedron, 2006, 62, 8199–8206.
- Bao, J., et al. A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. Journal of Heterocyclic Chemistry, 2003.
- Wikipedia. Chiral resolution.
- Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. (2015-02-02).
- chemeurope.com. Chiral resolution.
- Chiralpedia. Part 6: Resolution of Enantiomers. (2025-09-15).
- De Vita, D., et al. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 2012.
- BioDuro.
- Okamoto, Y., & Ikai, T. Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 2008.
- Salman, A. S., et al. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 2015.
- Labinsights. Chiral Oxazaborolidines for Asymmetric Synthesis. (2023-05-08).
- Attia, M. I., et al. (E)-3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one O-2-chlorobenzoyl oxime. Life Science Journal, 2013.
- MDPI.
- ResearchGate. A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. (2025-08-09).
- MDPI. 2-Nitro-1-vinyl-1H-imidazole. (2022-01-27).
- Patel, V. R., et al.
- Wang, Y., et al. Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction.
- ResearchGate. Synthesis of some new 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol ester derivatives and their anticonvulsant activities.
- BenchChem. Physicochemical Properties of 2-(2-methyl-1H-imidazol-1-yl)ethanamine: A Technical Guide.
- ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025-08-06).
- MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020-03-03).
- MDPI. Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction.
- Semantic Scholar. Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies.
- Beilstein Journals. Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules.
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
- Gunawan, G., & Nandiyanto, A. B. D. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 2021.
- MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- Wiley.
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Application Notes and Protocols: Derivatization of 2-(1H-imidazol-1-yl)propan-1-ol for Enhanced Bioactivity and Probe Development
Abstract
This technical guide provides a comprehensive framework for the strategic derivatization of 2-(1H-imidazol-1-yl)propan-1-ol, a scaffold of significant interest in medicinal chemistry. Imidazole-based compounds are foundational to numerous therapeutic agents, particularly in the realm of antifungal and anticancer research.[1][2][3][4][5] This document outlines detailed protocols for modifying the parent molecule to enhance its biological activity and to create versatile probes for various bioassays. We will explore two primary derivatization strategies: esterification to modulate lipophilicity and introduce bioactive moieties, and "click chemistry" for the attachment of reporter tags. Furthermore, we will provide step-by-step protocols for key bioassays, including antifungal susceptibility testing, enzyme inhibition assays, and cytotoxicity assessments, to evaluate the newly synthesized derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the full therapeutic potential of novel imidazole-containing compounds.
Introduction: The Rationale for Derivatization
The imidazole moiety is a privileged scaffold in drug discovery, forming the core of numerous clinically significant drugs.[3][6] Its ability to coordinate with metal ions in enzyme active sites, such as the heme iron in cytochrome P450 enzymes, is a key mechanism of action for many antifungal agents.[3][6] Specifically, azole antifungals, including well-known drugs like ketoconazole and miconazole, function by inhibiting lanosterol 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][7]
The parent molecule, this compound, possesses a reactive hydroxyl group that serves as a prime handle for chemical modification. Derivatization of this group can lead to several advantageous outcomes:
-
Enhanced Bioavailability and Potency: Modifying the polarity and lipophilicity of the molecule can improve its ability to penetrate cell membranes, leading to increased efficacy.[2]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives allows for a systematic investigation of how different functional groups impact biological activity, guiding the design of more potent and selective compounds.
-
Development of Biological Probes: The introduction of fluorescent tags or other reporter molecules enables the study of the compound's subcellular localization, target engagement, and mechanism of action.[8]
This application note will focus on providing practical, field-proven protocols for the synthesis and evaluation of novel derivatives of this compound.
Derivatization Strategies and Protocols
We will detail two versatile and high-yield derivatization strategies targeting the primary alcohol of this compound.
Strategy 1: Esterification for Enhanced Antifungal Activity
Esterification of the hydroxyl group is a common and effective method to enhance the antifungal activity of azole-containing compounds.[9][10] This modification can increase the lipophilicity of the molecule, facilitating its passage through the fungal cell wall and membrane to reach its intracellular target.
This protocol describes the synthesis of 2-(1H-imidazol-1-yl)propyl-4-chlorobenzoate. The choice of a 4-chlorobenzoyl group is based on literature precedents where halogenated aromatic moieties have been shown to contribute to antifungal potency.
Materials:
-
This compound
-
4-Chlorobenzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester derivative.
-
Characterize the final product by NMR and mass spectrometry.
Strategy 2: "Click Chemistry" for Bio-orthogonal Labeling
"Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility.[11][12] By first introducing an azide or alkyne handle onto our molecule of interest, we can then "click" on a variety of reporter tags.
This two-step protocol first introduces an azide group, which then allows for the attachment of a fluorescent probe via a click reaction.
Step A: Synthesis of 1-(1-azido-propan-2-yl)-1H-imidazole
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Follow steps 1-3 from Protocol 1 to activate the hydroxyl group with methanesulfonyl chloride (1.1 eq) instead of 4-chlorobenzoyl chloride.
-
After stirring for 2-4 hours at 0 °C, monitor the formation of the mesylate intermediate by TLC.
-
Once the formation of the mesylate is complete, add sodium azide (3.0 eq) and anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 12-18 hours.
-
Cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-(1-azido-propan-2-yl)-1H-imidazole.
Step B: Fluorescent Labeling via CuAAC Click Reaction
Materials:
-
1-(1-azido-propan-2-yl)-1H-imidazole
-
An alkyne-containing fluorophore (e.g., Alexa Fluor 488 Alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
tert-Butanol/Water solvent mixture
Procedure:
-
In a reaction vial, dissolve 1-(1-azido-propan-2-yl)-1H-imidazole (1.0 eq) and the alkyne-fluorophore (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 M).
-
In another vial, prepare a solution of copper(II) sulfate (0.1 M).
-
Add the sodium ascorbate solution (0.2 eq) to the main reaction vial, followed by the copper(II) sulfate solution (0.1 eq). If using, a copper ligand like TBTA can be pre-mixed with the copper sulfate.
-
Stir the reaction at room temperature for 4-8 hours in the dark.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the fluorescently labeled product can be purified by HPLC.
Bioassay Protocols
The following protocols are designed to evaluate the biological activity of the newly synthesized derivatives of this compound.
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains, such as Candida albicans and Aspergillus niger.
Materials:
-
Synthesized derivatives and parent compound
-
Fluconazole (positive control)
-
Fungal strains (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and fluconazole in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in RPMI-1640 medium to achieve a range of final concentrations.
-
Prepare a fungal inoculum suspension and adjust its concentration to the CLSI standard.
-
Add the fungal inoculum to each well of the microtiter plate. Include wells for a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35 °C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control, which can be determined visually or by measuring the optical density at a specific wavelength.
Protocol 4: In Vitro Enzyme Inhibition Assay (e.g., Cytochrome P450)
Given that many imidazole-based antifungals target cytochrome P450 enzymes, an in vitro inhibition assay for a representative isozyme can provide mechanistic insights.
Materials:
-
Synthesized derivatives
-
Recombinant human cytochrome P450 enzyme (e.g., CYP3A4)
-
A fluorescent substrate for the chosen CYP isozyme
-
NADPH regenerating system
-
Potassium phosphate buffer
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Prepare various concentrations of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compound, the recombinant CYP enzyme, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37 °C for 10 minutes.
-
Initiate the reaction by adding the fluorescent substrate.
-
Incubate the plate at 37 °C for a specified time.
-
Stop the reaction and measure the fluorescence of the product using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Protocol 5: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of the synthesized compounds against mammalian cells to determine their therapeutic index.
Materials:
-
Synthesized derivatives
-
Human cell line (e.g., HEK293 or HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the CC₅₀ (50% cytotoxic concentration) value.
Data Presentation and Interpretation
For clarity and comparative analysis, the quantitative data from the bioassays should be summarized in tables.
Table 1: Antifungal Activity and Cytotoxicity of this compound Derivatives
| Compound ID | R Group | MIC (µg/mL) vs. C. albicans | CC₅₀ (µM) vs. HEK293 | Selectivity Index (CC₅₀/MIC) |
| Parent | -H | 128 | >100 | - |
| Derivative 1 | -CO-C₆H₄-4-Cl | 8 | 50 | 6.25 |
| Derivative 2 | -CO-C₆H₅ | 16 | 75 | 4.69 |
| Fluconazole | N/A | 4 | >200 | >50 |
Table 2: Enzyme Inhibition Data
| Compound ID | Target Enzyme | IC₅₀ (µM) |
| Parent | CYP3A4 | 25 |
| Derivative 1 | CYP3A4 | 5 |
| Ketoconazole | CYP3A4 | 0.1 |
Visualizations of Experimental Workflows
Visualizing the experimental workflows can aid in understanding the overall strategy.
Caption: Derivatization workflow for this compound.
Caption: Bioassay cascade for evaluating synthesized derivatives.
Conclusion
The protocols and strategies outlined in this application note provide a robust starting point for the derivatization of this compound. By systematically applying these methods, researchers can generate novel compounds with potentially enhanced biological activities and develop valuable probes for target identification and validation. The interplay between synthetic chemistry and biological evaluation is paramount in the quest for new therapeutic agents, and the derivatization of promising scaffolds like this compound represents a critical step in this endeavor.
References
-
Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PubMed Central. [Link]
-
Antifungal activity of some imidazole derivatives. Journal of Pharmacy and Pharmacology. [Link]
-
Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]
-
Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. MDPI. [Link]
-
Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]
-
Rapid Derivatization of Alcohols with Carboxylic-Sulphonic Mixed Anhydrides for HPLC-UV/Fluorescence Analysis: Application to the Detection of Dihydroqinghaosu (DQHS) and its Metabolites in Biological Samples. Taylor & Francis Online. [Link]
-
s Alcohol Determination by HPLC with Postcolumn Derivatization Based on the Thiosulfate-catalyzed Reaction of Alcohols and Cerium(IV) and Fluorescence Detection of Cerium(III). Bentham Science Publishers. [Link]
-
(S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. PubMed Central. [Link]
-
Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Click Chemistry. Med Chem 101. [Link]
-
Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Academia.edu. [Link]
-
Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Interchim. [Link]
-
Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. ResearchGate. [Link]
-
In-cell click labelling of small molecules to determine subcellular localisation. PubMed Central. [Link]
-
Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry. Royal Society of Chemistry. [Link]
-
Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. ResearchGate. [Link]
-
Click Chemistry. SiChem. [Link]
-
Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [Link]
-
Mechanism of imidazole inhibition of a GH1 β‐glucosidase. PubMed Central. [Link]
-
Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Physiology. [Link]
-
1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. PubMed Central. [Link]
-
Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. [Link]
-
How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Medium. [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]
-
Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Scientific Research. [Link]
-
Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. PubMed. [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed. [Link]
-
Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Semantic Scholar. [Link]
-
An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. National Institutes of Health. [Link]
-
A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues. PubMed Central. [Link]
-
Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. MDPI. [Link]
Sources
- 1. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]
- 3. biolmolchem.com [biolmolchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
Application Note & Protocol: A Scalable Approach to the Production of 2-(1H-imidazol-1-yl)propan-1-ol
Introduction
2-(1H-imidazol-1-yl)propan-1-ol is a key intermediate in the synthesis of various pharmaceutically active compounds. The imidazole moiety is a common feature in many drugs due to its ability to engage in hydrogen bonding and coordinate with metal ions in biological systems. The propanol side chain offers a versatile handle for further chemical modifications. The increasing demand for novel therapeutics has necessitated the development of robust and scalable synthetic routes to such crucial building blocks.
This application note provides a detailed experimental protocol for the scaled-up production of this compound. The described methodology is designed for researchers, scientists, and professionals in drug development, focusing on safety, efficiency, and reproducibility in a larger-scale laboratory or pilot plant setting. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Synthetic Strategy: A Two-Step Approach
For the scalable synthesis of this compound, a two-step synthetic sequence is employed. This strategy is chosen for its reliance on readily available starting materials, straightforward reaction conditions, and amenability to scale-up.
-
Step 1: N-Alkylation of Imidazole with 1-bromo-2-propanol. This is a direct and efficient method to introduce the desired propanol side chain onto the imidazole ring.
-
Step 2: Purification of this compound. A robust work-up and purification protocol is essential to obtain the final product with high purity, suitable for downstream applications.
This approach avoids the complexities of multi-component imidazole ring formation with a pre-functionalized aldehyde, which can often lead to side products and purification challenges on a larger scale.
Experimental Workflow Diagram
Caption: Workflow for the scaled-up synthesis of this compound.
Detailed Experimental Protocol
PART 1: N-Alkylation of Imidazole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) | Volume (mL) |
| Imidazole | 68.08 | 10.0 | 680.8 | - |
| 1-Bromo-2-propanol | 138.99 | 11.0 | 1528.9 | ~1054 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 15.0 | 2073.2 | - |
| Acetonitrile (MeCN) | 41.05 | - | - | 10 L |
Equipment:
-
20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet.
-
Heating/cooling circulator.
-
Large Buchner funnel and filter flask.
-
Rotary evaporator with a large-capacity flask.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: To the reactor, add acetonitrile (10 L), followed by imidazole (680.8 g, 10.0 mol) and anhydrous potassium carbonate (2073.2 g, 15.0 mol).
-
Stirring: Begin stirring the suspension at a moderate speed (e.g., 200-300 rpm) to ensure good mixing.
-
Addition of Alkylating Agent: Slowly add 1-bromo-2-propanol (1528.9 g, 11.0 mol) to the stirred suspension at room temperature over 30-45 minutes. An exotherm may be observed; maintain the temperature below 40 °C.
-
Heating to Reflux: Once the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) using the heating circulator.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is dichloromethane/methanol (9:1). The reaction is considered complete when the imidazole spot has disappeared (typically 8-12 hours).
-
Cooling: Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
PART 2: Work-up and Purification
Materials and Reagents:
| Reagent |
| Deionized Water |
| Brine (saturated NaCl solution) |
| Dichloromethane (DCM) |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) |
Equipment:
-
Large filtration setup.
-
Large separatory funnel (20 L).
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
-
Filtration: Filter the cooled reaction mixture through a Buchner funnel to remove the potassium carbonate and other inorganic salts. Wash the filter cake with acetonitrile (2 x 500 mL).
-
Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.
-
Aqueous Work-up: To the resulting residue, add deionized water (5 L) and dichloromethane (5 L). Stir vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a 20 L separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2.5 L).
-
Washing: Combine the organic layers and wash with brine (2 L) to remove any remaining water-soluble impurities.
-
Drying: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Final Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound as an oil.
-
Purification by Vacuum Distillation: Purify the crude product by vacuum distillation. The product will distill at approximately 130-135 °C at 1 mmHg. This step is crucial for removing any unreacted starting materials and side products. For purification of imidazole derivatives, acid-base extraction can also be an effective technique.[1][2]
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood, especially when handling volatile solvents like acetonitrile and dichloromethane.
-
Exothermic Reaction: The initial addition of the alkylating agent may be exothermic. Ensure adequate cooling capacity and slow addition to control the temperature.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization and Quality Control
The purity of the final product should be assessed using the following techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive reagents. | Increase reaction time and ensure the temperature is at reflux. Check the quality of the starting materials. |
| Low Yield | Inefficient extraction. Loss of product during work-up. | Perform multiple extractions. Be careful during phase separations and transfers. |
| Impure Product | Incomplete reaction. Inefficient purification. | Ensure the reaction goes to completion. Optimize the vacuum distillation conditions. Consider alternative purification methods like column chromatography if necessary.[1] |
Reaction Pathway
Caption: Synthesis of this compound via N-alkylation.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the production of this compound. By following the detailed steps and considering the safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate in larger quantities with high purity. The principles of this synthesis can be adapted for the production of other N-alkylated imidazole derivatives.
References
- Bao, W., et al. (2003). A Facile Synthesis of 1-Substituted Imidazoles.
- Matsuoka, T., et al. (2006). A practical synthesis of chiral 1,2-disubstituted imidazoles. Tetrahedron, 62(35), 8199-8206.
- Bratulescu, G. (2009). A Simple and Efficient Solventless Microwave-Assisted Synthesis of 4,5-Disubstituted Imidazoles. Synthesis, 2009(14), 2319-2320.
- De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 57, 344-351.
- Zhang, Q.-G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613.
- Kerneur, G., et al. (1997). Convenient Preparation of 4-Alkylidene-1H-imidazol-5(4H)-one Derivatives from Imidate and Aldehydes. Synthesis, 1997(3), 287-289.
- Kivits, G. A. A., & Hora, J. (1975). A convenient preparation of 3-(1H-imidazol-4-yl)propanol. Recueil des Travaux Chimiques des Pays-Bas, 94(10), 245-246.
-
Sartorius. (2025). Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. Retrieved from [Link]
- Google Patents. (2001). Process for manufacture of imidazoles. US6177575B1.
Sources
Application Note: Structural Elucidation of 2-(1H-imidazol-1-yl)propan-1-ol using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization of 2-(1H-imidazol-1-yl)propan-1-ol using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document details the principles, experimental protocols, and data interpretation for ¹H and ¹³C NMR analysis of this important heterocyclic compound. By explaining the causality behind experimental choices and providing validated protocols, this guide serves as a practical resource for obtaining high-quality, reproducible NMR data for the unambiguous structural confirmation of this compound and related small molecules.
Introduction: The Structural Significance of Imidazole Derivatives
The imidazole moiety is a cornerstone in medicinal chemistry, appearing in numerous naturally occurring compounds and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore. This compound, a chiral alcohol, represents a key building block in the synthesis of more complex pharmaceutical agents. Accurate and thorough structural characterization is paramount for quality control, regulatory submission, and understanding structure-activity relationships (SAR).
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural elucidation of organic molecules in solution.[1] This guide will walk through the theoretical and practical aspects of acquiring and interpreting ¹H and ¹³C NMR spectra for this compound, ensuring scientific integrity and trustworthy results.
Foundational Principles: Understanding the NMR Signature of this compound
The structure of this compound presents distinct NMR-active nuclei whose chemical environments give rise to a unique spectral fingerprint.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity or splitting), and the relative number of protons in each environment (integration).
-
Imidazole Ring Protons: The three protons on the imidazole ring (H-2, H-4, and H-5) are in different electronic environments and will appear as distinct signals in the aromatic region of the spectrum. Their chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms.[2]
-
Propanol Backbone Protons: The protons of the propanol side chain (CH, CH₂, CH₃, and OH) will exhibit characteristic chemical shifts and coupling patterns. The methine (CH) proton is adjacent to a chiral center, and the methylene (CH₂) protons are diastereotopic, which can lead to more complex splitting patterns.
-
Hydroxyl Proton: The hydroxyl (-OH) proton is often observed as a broad singlet, and its chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3]
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule.[4] Each unique carbon atom will produce a single peak in the proton-decoupled spectrum, offering a clear count of the non-equivalent carbons.
-
Imidazole Ring Carbons: The three carbons of the imidazole ring (C-2, C-4, and C-5) will resonate in the aromatic region, with their chemical shifts dictated by their position relative to the nitrogen atoms.[5]
-
Propanol Backbone Carbons: The three carbons of the propanol side chain (CH, CH₂, and CH₃) will appear in the aliphatic region of the spectrum. The carbon bearing the hydroxyl group (C-1) will be the most downfield of the three due to the deshielding effect of the oxygen atom.[6]
Experimental Workflow and Protocols
Obtaining high-quality NMR data is critically dependent on meticulous sample preparation and the selection of appropriate instrument parameters.
Figure 1: Standard workflow for NMR analysis.
Protocol for Sample Preparation
The quality of the NMR spectrum is fundamentally dependent on proper sample preparation.
-
Sample Purity: Ensure the this compound sample is of high purity (>98%) to avoid interfering signals from impurities.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common first choice. For compounds with lower solubility or to observe exchangeable protons, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Concentration:
-
For ¹H NMR , dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR , a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.[7]
-
-
Transfer: Use a clean Pasteur pipette to transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate (approximately 4-5 cm).
-
Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard for chemical shifts (δ = 0.0 ppm). Most deuterated solvents are available with TMS already added.
Protocol for NMR Data Acquisition
These parameters are for a standard 400 MHz spectrometer and may be adapted for other field strengths.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent.
-
Shimming: Optimize the homogeneity of the magnetic field by shimming on the locked signal to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~200-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on concentration and desired signal-to-noise ratio.
-
Data Interpretation and Spectral Assignment
The following tables summarize the predicted chemical shifts and coupling constants for this compound. These predictions are based on established chemical shift ranges for imidazole and propanol derivatives.[3][8][9]
Figure 2: Numbering scheme for this compound. (A graphical representation of the molecule with numbered atoms would be inserted here)
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2' | ~7.5 - 7.7 | s | - | 1H |
| H-4' | ~7.0 - 7.2 | t (d) | ~1.2 | 1H |
| H-5' | ~6.8 - 7.0 | t (d) | ~1.2 | 1H |
| H-2 | ~4.1 - 4.3 | m | - | 1H |
| H-1a, H-1b | ~3.6 - 3.8 | m | - | 2H |
| OH | Variable (e.g., ~2.0 - 4.0) | br s | - | 1H |
| H-3 | ~1.2 - 1.4 | d | ~7.0 | 3H |
Causality in ¹H Spectrum:
-
H-2' is the most downfield of the imidazole protons due to its position between two electronegative nitrogen atoms.[10]
-
H-4' and H-5' are coupled to each other, resulting in small doublets or triplets (if coupling to H-2' is resolved).[11]
-
The methine proton (H-2) is coupled to the adjacent methylene (H-1) and methyl (H-3) protons, resulting in a complex multiplet.
-
The methylene protons (H-1a, H-1b) are diastereotopic due to the adjacent chiral center (C-2) and will likely appear as a complex multiplet. They are coupled to the methine proton (H-2).
-
The methyl protons (H-3) are coupled to the methine proton (H-2), appearing as a doublet.[12]
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2' | ~135 - 138 |
| C-4' | ~128 - 130 |
| C-5' | ~118 - 120 |
| C-1 | ~65 - 68 |
| C-2 | ~55 - 58 |
| C-3 | ~18 - 22 |
Causality in ¹³C Spectrum:
-
The imidazole carbons resonate in the aromatic region, with C-2' typically being the most deshielded.[7]
-
C-1 is significantly downfield in the aliphatic region due to the direct attachment of the electronegative oxygen atom.[13]
-
C-2 is deshielded by the attached imidazole ring.
-
C-3 is the most upfield signal, as expected for a terminal methyl group.
Advanced NMR Techniques for Unambiguous Assignment
For complete and confident assignment, especially for novel compounds or when dealing with complex spectra, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks. For instance, a cross-peak between the H-2 multiplet and the H-3 doublet would confirm their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This experiment would definitively link each proton signal to its corresponding carbon signal (e.g., the H-3 doublet to the C-3 signal).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting different fragments of the molecule, for example, showing a correlation from the H-2 proton to the C-4' and C-5' carbons of the imidazole ring.
Figure 3: Logic diagram for comprehensive NMR structural elucidation.
Trustworthiness and Self-Validation
The protocols described herein form a self-validating system. The ¹H NMR integration should match the number of protons in the proposed structure. The number of signals in the ¹³C NMR spectrum must correspond to the number of unique carbons. Furthermore, the connectivity information derived from 2D NMR experiments must be entirely consistent with the proposed this compound structure. Any deviation would indicate an incorrect assignment, the presence of an isomer, or an unexpected reaction product.
Conclusion
NMR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the detailed protocols for sample preparation, data acquisition, and interpretation outlined in this application note, researchers can obtain reliable and comprehensive data. The combination of 1D and 2D NMR techniques provides an irrefutable confirmation of the molecular structure, ensuring the integrity of research and development in the pharmaceutical sciences.
References
-
H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved from [Link]
-
University of California, Davis. (n.d.). 13C NMR of 1-Propanol. Chem 220 Handouts. Retrieved from [Link]
- Joo, J. M., et al. (2018). Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazol. The Royal Society of Chemistry.
-
Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
YouTube. (2022, December 21). HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Indian Institute of Technology Delhi. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
University of Massachusetts. (n.d.). 1H Nuclear Magnetic Resonance. Retrieved from [Link]
-
MDPI. (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Retrieved from [Link]
-
Scribd. (n.d.). NMR Spectroscopy: Coupling Constants. Retrieved from [Link]
-
ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Unusual 1H NMR chemical shifts support (His) Cɛ1—H⋅⋅⋅O C H-bond: Proposal for reaction-driven ring flip mechanism in serine protease catalysis. Retrieved from [Link]
-
MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]
-
National Institutes of Health. (2017, April 10). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum diagram of propanal analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Retrieved from [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(%CE%B4-13C-Abboud-Boyer/f5e3b0b5b9c0a6b7e8d3e1e8f9c1e1c1a1e1e1e1]([Link]
-
ResearchGate. (n.d.). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
Sources
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- 2. Unusual 1H NMR chemical shifts support (His) Cɛ1—H⋅⋅⋅O⩵C H-bond: Proposal for reaction-driven ring flip mechanism in serine protease catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. bhu.ac.in [bhu.ac.in]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hmdb.ca [hmdb.ca]
- 10. From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)propan-1-ol
Introduction
Welcome to the technical support resource for the synthesis of 2-(1H-imidazol-1-yl)propan-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. The synthesis, which primarily involves the N-alkylation of imidazole with propylene oxide, is a crucial step in the development of various pharmacologically active molecules, including antifungal agents.[1][2] This document provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you overcome common challenges and optimize your reaction yield and purity.
Core Synthesis Overview
The principal synthetic route to this compound is the nucleophilic ring-opening of propylene oxide by imidazole. This reaction proceeds via an SN2 mechanism where the imidazole nitrogen attacks one of the epoxide carbons. The choice of reaction conditions, particularly the use of a base and the solvent system, significantly influences the reaction rate and the regioselectivity of the epoxide opening.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yields in this synthesis typically stem from four key areas: incomplete deprotonation of imidazole, suboptimal reaction conditions, competing side reactions, or purification losses.
Troubleshooting Steps:
-
Evaluate the Base and Solvent System:
-
Basicity is Key: Imidazole's nucleophilicity is significantly enhanced upon deprotonation to the imidazolide anion.[3] While the reaction can proceed without a base, yields are often improved with one.
-
Strong Bases: For complete and rapid deprotonation, use a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as DMF or THF. This is often the most effective approach.[4]
-
Weaker Bases: Weaker inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) can also be effective, particularly with elevated temperatures. Cs₂CO₃ is often reported to be highly efficient in N-alkylation reactions.[4][5]
-
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are generally preferred as they effectively solvate the base's cation without interfering with the nucleophile.[4] Protic solvents like methanol or water should be avoided as they can compete with imidazole in reacting with propylene oxide.[6]
-
-
Optimize Reaction Temperature and Time:
-
Temperature: The reaction can be performed at temperatures ranging from room temperature to reflux, depending on the chosen solvent and base. If the reaction is sluggish at room temperature, gradually increasing the heat can improve the rate.[7] However, excessive heat can promote side reactions (see Q3).
-
Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and avoid degradation or side product formation from prolonged heating.[8]
-
Q2: I'm observing a significant isomeric impurity by NMR/LC-MS. What is it, and how can I control the regioselectivity?
Answer: The most common isomeric impurity is 1-(1H-imidazol-1-yl)propan-2-ol . This arises from the nucleophilic attack of imidazole on the more substituted carbon (C2) of the propylene oxide ring, whereas the desired product, this compound, results from attack at the less substituted carbon (C1).
The reaction mechanism and the two possible products are illustrated below:
Sources
- 1. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Propylene Oxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(1H-imidazol-1-yl)propan-1-ol
Welcome to the technical support guide for the purification of 2-(1H-imidazol-1-yl)propan-1-ol. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust, field-proven methods for its isolation and purification. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods to your specific experimental context.
Part 1: Understanding the Landscape - Synthesis & Potential Impurities
The purification strategy for any compound is fundamentally dictated by the impurities present in the crude reaction mixture. The synthesis of this compound, commonly proceeding via the nucleophilic ring-opening of propylene oxide by imidazole, can introduce several predictable impurities.
Typical Synthetic Route:
The reaction involves the N-alkylation of imidazole with propylene oxide, typically under basic or neat conditions. The regioselectivity of the epoxide ring-opening is key; nucleophilic attack at the less sterically hindered carbon of propylene oxide is favored, yielding the desired secondary alcohol.
Common Process-Related Impurities:
-
Unreacted Starting Materials: Residual imidazole and unreacted propylene oxide (or its precursor, e.g., 1-chloropropan-2-ol).
-
Isomeric Byproducts: Attack at the other carbon of the epoxide can lead to the formation of the isomeric primary alcohol, 1-(1H-imidazol-1-yl)propan-2-ol.
-
Di-substituted Products: If the reaction conditions are not carefully controlled, the newly formed hydroxyl group of the product can react with another molecule of propylene oxide, or a second imidazole can displace the hydroxyl group, potentially forming species like 1,3-di-(1H-imidazol-1-yl)-2-propanol[1].
-
Solvent Residues: Depending on the reaction conditions, solvents such as DMF, ethanol, or toluene may be present.
-
Polymerization Products: Propylene oxide can undergo anionic polymerization under strongly basic conditions, leading to low-molecular-weight poly(propylene glycol) chains[2].
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the purification of this compound in a practical Q&A format.
Q1: My crude product is a dark, viscous oil after solvent evaporation. Where do I start?
A: This is a very common scenario. The first step is a preliminary cleanup using liquid-liquid extraction to remove inorganic salts, highly polar starting materials like imidazole, and any aqueous residues.
-
Rationale: This workup partitions the components based on their solubility. Your target compound, being moderately polar, will favor an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM), while unreacted imidazole salts and other inorganic materials will move to the aqueous phase.
-
Procedure:
-
Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and then a saturated brine solution. A wash with a dilute solution of saturated potassium carbonate (K₂CO₃) can also be effective for removing acidic impurities[3].
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure. This extracted material is now ready for more rigorous purification.
-
Q2: How do I choose between column chromatography and recrystallization for the main purification step?
A: The choice depends on the physical state of your crude product and the nature of the impurities.
-
Column Chromatography: This is the most versatile method, especially if your product is an oil or if it contains impurities with very similar polarity (e.g., the 1-(1H-imidazol-1-yl)propan-2-ol isomer). It separates compounds based on their differential adsorption to a stationary phase[4][5].
-
Recrystallization: This is the preferred method if your product is a solid or can be induced to crystallize and if the impurities are present in smaller amounts. It is highly efficient for achieving high purity and is more easily scalable than chromatography. Several imidazole derivatives are successfully purified this way[3][6][7]. A patent also describes crystallization as an effective method for purifying imidazoles[8].
Q3: My product appears as a single spot on the TLC plate, but the NMR spectrum shows impurities. What's wrong?
A: This indicates that your TLC system may not have sufficient resolving power for the impurities present.
-
Troubleshooting Steps:
-
Vary the Mobile Phase: Try different solvent systems. If you are using a DCM/Methanol system, try switching to an Ethyl Acetate/Hexane system with a small amount of triethylamine (TEA) (e.g., 0.5%) to prevent the basic imidazole from streaking on the acidic silica gel.
-
Use a Different Stain: Some impurities may not be UV-active. Try staining with potassium permanganate or iodine to visualize different types of compounds.
-
Trust the NMR: Nuclear Magnetic Resonance spectroscopy is a much more powerful and quantitative tool for assessing purity. If the NMR shows impurities, they are present.
-
Q4: I'm trying to recrystallize my product, but it just oils out. What can I do?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when impurities prevent the formation of a crystal lattice.
-
Expert Recommendations:
-
Improve Purity First: The most common cause is the presence of impurities. Purify the material first by column chromatography and then attempt recrystallization on the purer fraction.
-
Change the Solvent System: Use a lower-boiling point solvent or a two-solvent (solvent/anti-solvent) system. For example, dissolve the compound in a minimum amount of a hot solvent in which it is very soluble (e.g., ethanol or DCM), and then slowly add a solvent in which it is poorly soluble (e.g., hexanes or diethyl ether) until turbidity persists. Then, allow it to cool slowly.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed" crystal of the pure compound.
-
Part 3: Detailed Purification Protocols
These protocols provide step-by-step guidance for the most effective purification methods.
Protocol 1: Purification by Silica Gel Column Chromatography
This method is highly effective for separating the target compound from isomers and other organic impurities.
Workflow: Column Chromatography
Caption: Workflow for column chromatography purification.
Step-by-Step Methodology:
-
Preparation of Slurry: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).
-
Packing the Column: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load this dry powder onto the top of the column. This "dry loading" technique generally results in better separation.
-
Elution: Begin eluting with a non-polar mobile phase and gradually increase the polarity. A typical gradient for this compound would be from 100% DCM to a 9:1 DCM/Methanol mixture. A literature-reported system for a similar compound is a 20:1 (v/v) mixture of CH₂Cl₂/CH₃OH[3].
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for moderately polar compounds. |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) Gradient | Good balance of polarity to elute the compound while separating it from less polar and more polar impurities. |
| TLC Visualization | UV light (254 nm) and/or Iodine stain | The imidazole ring is UV-active. Iodine stains most organic compounds. |
Protocol 2: Purification by Recrystallization
This is the ideal method for obtaining a highly pure, crystalline solid product.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent. For related imidazole propanols, ethanol and dichloromethane have been used successfully[3][7]. The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hotplate with stirring) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Part 4: Characterization & Purity Confirmation
After purification, you must confirm the identity and purity of this compound.
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and assessing purity. The spectra should be clean, with correct chemical shifts, integrations, and coupling constants, and free from impurity peaks.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Melting Point (mp): A pure crystalline solid will have a sharp, defined melting point range. Impurities typically broaden and depress the melting point.
By following these guidelines, researchers can effectively troubleshoot and implement robust purification strategies, ensuring the high quality of this compound required for subsequent applications in research and development.
References
-
Yang, Z., Wei, S., Wang, W., Chen, H., & Lan, J. (2008). (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. Acta Crystallographica Section E: Structure Reports Online, 64(3), o631. [Link]
-
Al-Abdullah, E. S., Al-Salahi, R. A., Al-Obaid, A. M., El-Tahir, K. E., & Aboul-Enein, H. Y. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Molecules, 18(10), 12995–13014. [Link]
-
Joseph, A., Raj, A. A. S., Kumar, R. V., & Kumar, T. V. (2020). Loprazolam and Study of Impurity Profile by HPLC. International Journal of Pharmaceutical Sciences and Research, 11(6), 3009-3020. [Link]
-
Krasavin, M. (2013). A convenient preparation of 3-(1H-imidazol-4-yl)propanol. ResearchGate. [Link]
-
Koval'chukova, O. V., Zaitsev, B. E., Churakov, A. V., Sergienko, V. S., & Davydov, V. V. (2010). 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3207. [Link]
-
Al-Abdullah, E. S., Al-Salahi, R. A., Al-Obaid, A. M., & Aboul-Enein, H. Y. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o214. [Link]
-
Reddy, B. V. S., et al. (2011). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Asian Journal of Research in Chemistry, 4(9), 1438-1444. [Link]
-
PubChem. (n.d.). 1,3-Di-(1h-imidazol-1-yl)-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]
-
De, S., et al. (2021). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. RSC Advances, 11(8), 4684-4689. [Link]
-
Agilent Technologies. (2022). Developing a Fast Purification Method for a Natural Product with a Preparative LC Column Packed with Superficially Porous Particles. LCGC International, 35(6), 24-27. [Link]
- BASF SE. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
De Meester, I., & Lambeir, A. M. (2015). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews, 116(2), 526–595. [Link]
Sources
- 1. 1,3-Di-(1h-imidazol-1-yl)-2-propanol | C9H12N4O | CID 14851552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)propan-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(1H-imidazol-1-yl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important intermediate. We will explore common side products, troubleshoot frequently observed issues, and provide validated protocols to enhance reaction success, yield, and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and its common pitfalls.
Q1: What are the primary synthetic routes for this compound?
A1: There are two predominant strategies for synthesizing this molecule:
-
Direct Alkylation with an Epoxide: This is the most atom-economical route, involving the direct reaction of imidazole with propylene oxide (epoxypropane). The imidazole nitrogen acts as a nucleophile, opening the epoxide ring to form the desired hydroxypropyl-imidazole. This reaction can often be performed under solvent-free conditions.[1][2]
-
Two-Step Ketone Reduction Pathway: This method involves first alkylating imidazole with a keto-electrophile, such as chloroacetone, to form 1-(1H-imidazol-1-yl)propan-2-one. The intermediate ketone is then selectively reduced using a hydride reagent like sodium borohydride (NaBH₄) to yield the final secondary alcohol.[3][4]
Q2: What is the most common and problematic side product in this synthesis?
A2: The most significant side product is the constitutional isomer, 1-(1H-imidazol-1-yl)propan-2-ol . This isomer is primarily formed during the direct epoxide route and can be very difficult to separate from the desired product due to their similar physical properties (boiling point, polarity).
Q3: Why does the reaction with propylene oxide produce an isomeric mixture?
A3: Propylene oxide is an asymmetrical epoxide. Nucleophilic attack by imidazole can occur at either of the two carbons in the epoxide ring:
-
Attack at C1 (less substituted carbon): This is a SN2-type reaction that leads to the desired product, this compound. This pathway is generally favored under neutral or basic conditions.
-
Attack at C2 (more substituted carbon): This attack leads to the isomeric side product, 1-(1H-imidazol-1-yl)propan-2-ol.
The ratio of these two products depends heavily on the reaction conditions, with solvent-free heating generally providing good regioselectivity for the desired product.[2]
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section provides a detailed, problem-oriented approach to overcoming specific experimental challenges.
Issue 1: My final product is an inseparable mixture of isomers.
-
Primary Cause: Lack of regioselectivity in the ring-opening of propylene oxide.
-
Scientific Explanation: The challenge of regioselectivity in N-alkylation of unsymmetrical imidazoles or with unsymmetrical electrophiles is well-documented.[5] While neutral, solvent-free conditions favor attack at the less sterically hindered carbon of propylene oxide, deviations in temperature or the presence of acidic/basic impurities can alter this selectivity, leading to the formation of the 1-(1H-imidazol-1-yl)propan-2-ol side product.
-
Troubleshooting & Resolution:
-
Confirm Isomer Presence: Use ¹H NMR spectroscopy. The desired product, this compound, will show a characteristic -CH(Im)-CH₂(OH) pattern, while the isomer will have a -CH₂(Im)-CH(OH)- pattern with different chemical shifts and coupling constants.
-
Optimize the Epoxide Reaction: If you must use the epoxide route, ensure strict control over the conditions. A proven method is to react imidazole and propylene oxide at 60°C without any solvent, which has been shown to be highly regioselective.[2]
-
Adopt a Regiospecific Route (Recommended): To eliminate the formation of the isomer entirely, switch to the two-step ketone reduction pathway. Alkylating imidazole with chloroacetone first yields a single keto-intermediate, which upon reduction, can only form the desired this compound product.[3]
-
Issue 2: My yield is low, and I've isolated a highly polar, water-soluble byproduct.
-
Primary Cause: Dialkylation of the imidazole ring, forming a 1,3-disubstituted imidazolium salt.
-
Scientific Explanation: The nitrogen atoms in the imidazole ring remain nucleophilic even after the first alkylation. The product, this compound, can react with a second molecule of propylene oxide to form a quaternary imidazolium salt. This salt is ionic, highly polar, and often soluble in water, making it difficult to extract with organic solvents and leading to apparent yield loss of the desired neutral product. This is a common challenge in imidazole alkylations.[6][7]
-
Troubleshooting & Resolution:
-
Control Stoichiometry: Use a slight excess of imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures the electrophile is consumed before it can react with the product.
-
Slow Addition: Add the propylene oxide (or other alkylating agent) dropwise to the reaction mixture at a controlled temperature (e.g., 0-5 °C) before allowing it to warm.[7] This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant imidazole starting material over the product.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material. Stop the reaction as soon as the limiting reagent (propylene oxide) is consumed to prevent further reaction.
-
Issue 3: The reaction is incomplete, and I cannot remove unreacted imidazole.
-
Primary Cause: Insufficient reaction time or temperature, leading to a mixture of product and starting material that are difficult to separate by standard chromatography.
-
Scientific Explanation: Imidazole is a relatively polar, basic compound. While it can be separated from the product by silica gel chromatography, tailing and co-elution can be significant issues, leading to impure fractions and reduced isolated yield.
-
Troubleshooting & Resolution:
-
Drive the Reaction to Completion: Ensure adequate heating and reaction time. For the epoxide route, stirring for 12-24 hours may be necessary.[2] For the two-step route, both the initial alkylation and the subsequent reduction should be monitored to completion.[3][8]
-
Implement an Acid-Base Workup: This is the most effective way to remove unreacted imidazole. After the reaction is complete, dissolve the crude mixture in an organic solvent like ethyl acetate. Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic imidazole will be protonated and move to the aqueous layer, while the desired alcohol product remains in the organic layer. Subsequently, wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) and brine to neutralize any remaining acid and remove water-soluble impurities.
-
Optimize Chromatography: If chromatography is still required, use a solvent system containing a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonium hydroxide in the methanol portion of a DCM/MeOH eluent. This deactivates acidic sites on the silica gel, preventing peak tailing of the basic products and improving separation.[3]
-
Part 3: Protocols, Data & Visualizations
Data Summary: Synthesis Strategies
| Method | Key Reagents | Primary Side Product(s) | Typical Yield | Key Advantage | Reference |
| Direct Epoxidation | Imidazole, Propylene Oxide | 1-(1H-imidazol-1-yl)propan-2-ol | 60-76% | Atom economy, one step | [2] |
| Ketone Reduction | Imidazole, Chloroacetone, NaBH₄ | 1-(1H-imidazol-1-yl)propan-2-one (incomplete reduction) | ~65-80% (over 2 steps) | Regiospecific, no isomer | [3][4] |
Recommended Protocol: Two-Step Regiospecific Synthesis
This protocol is recommended for achieving high purity by avoiding the formation of the 1-(1H-imidazol-1-yl)propan-2-ol isomer.
Step 1: Synthesis of 1-(1H-imidazol-1-yl)propan-2-one
-
In a round-bottom flask, dissolve imidazole (1.2 eq) in a suitable solvent like acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Add chloroacetone (1.0 eq) dropwise with vigorous stirring over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure. The resulting crude material can be purified by column chromatography on silica gel (eluting with 10% methanol/dichloromethane) to isolate the intermediate ketone.[3]
Step 2: Reduction to this compound
-
Dissolve the purified 1-(1H-imidazol-1-yl)propan-2-one (1.0 eq) in methanol.
-
Cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the mixture at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 2-4 hours until the starting ketone is consumed (monitored by TLC).[3][8]
-
Carefully quench the reaction by adding water or a saturated potassium carbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel (eluting with 10% methanol/dichloromethane) to obtain pure this compound.[3]
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis purification.
References
-
Synthesis of 1-(2-hydroxypropyl)imidazole. PrepChem.com. [Link]
-
Bao, W., et al. (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. Acta Crystallographica Section E: Structure Reports Online, 2008. National Center for Biotechnology Information. [Link]
-
Jiang, J., & Yang, W. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 2016. [Link]
-
1-(2-hydroxypropyl)imidazole | CAS#:37788-55-9. Chemsrc. [Link]
-
N-Alkylation of imidazoles. University of Otago. [Link]
-
This is why selective N-alkylation of imidazoles is difficult. Reddit. [Link]
-
Solvent-free direct regioselective ring opening of epoxides with imidazoles. Tetrahedron Letters, 2006. ResearchGate. [Link]
-
Kamal, A., et al. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 2013. National Center for Biotechnology Information. [Link]
- Process for preparing 1-alkylimidazoles.
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 2023. National Center for Biotechnology Information. [Link]
Sources
- 1. 1-(2-hydroxypropyl)imidazole | CAS#:37788-55-9 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the scale-up of 2-(1h-imidazol-1-yl)propan-1-ol production
A-Note on the Target Molecule: The specific molecule, 2-(1H-imidazol-1-yl)propan-1-ol, is not extensively documented in readily available scientific literature. This guide, therefore, addresses the common and predictable challenges associated with the scale-up of structurally similar and industrially relevant imidazole-containing β-amino alcohols. The principles and troubleshooting steps provided are grounded in established organic synthesis and process chemistry for this class of compounds.
Troubleshooting Guide: From Lab Bench to Pilot Plant
This guide is structured in a question-and-answer format to directly address potential issues encountered during the scale-up of the synthesis of this compound and related compounds.
Question 1: We are observing significant formation of the N3-alkylated regioisomer alongside our desired N1-product. How can we improve the regioselectivity of the imidazole alkylation?
Root Cause Analysis: The imidazole ring possesses two nucleophilic nitrogen atoms, N1 and N3. The regioselectivity of alkylation is a common challenge and is highly sensitive to reaction conditions. The tautomeric nature of the imidazole ring means that the proton can reside on either nitrogen, and alkylation can occur at the deprotonated nitrogen. Steric hindrance around the nitrogens and the nature of the electrophile play a crucial role. In the case of reacting imidazole with a propylene oxide derivative, direct alkylation can be non-selective.
Troubleshooting Protocol:
-
Solvent Polarity and Type: The choice of solvent can significantly influence which nitrogen is more nucleophilic.
-
Recommendation: A systematic solvent screen is advised. Start with aprotic polar solvents like DMF or DMSO which are known to favor N1 alkylation. Less polar solvents like THF or 2-MeTHF might offer different selectivity profiles.
-
Rationale: Aprotic polar solvents can help to solvate the cation of the imidazole salt (if a pre-formed salt is used), leaving the anion more exposed and reactive.
-
-
Nature of the Base and Counter-ion: The base used to deprotonate the imidazole, and the resulting counter-ion, can sterically direct the incoming electrophile.
-
Recommendation: If starting with imidazole, use a bulky base like potassium tert-butoxide or a milder inorganic base like potassium carbonate (K₂CO₃).
-
Rationale: A bulky base will preferentially deprotonate the less sterically hindered N1 position. The choice of a potassium salt over a sodium salt can also be beneficial, as the larger K+ ion may coordinate differently and influence the reaction site.
-
-
Temperature Control:
-
Recommendation: Run the reaction at a lower temperature (e.g., 0-10 °C).
-
Rationale: Lowering the temperature can increase the kinetic control of the reaction, often favoring the formation of the thermodynamically more stable N1-isomer.
-
Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for optimizing N1-alkylation selectivity.
Question 2: The yield of our reaction drops significantly at a larger scale, and we observe the formation of multiple byproducts. What are the likely causes and solutions?
Root Cause Analysis: Scale-up often introduces challenges related to mass and heat transfer. What works in a 100 mL round-bottom flask may not be directly translatable to a 50 L reactor. Poor mixing can lead to localized "hot spots" or high concentrations of reagents, promoting side reactions. For the synthesis of this compound, a likely route involves the ring-opening of an epoxide (e.g., propylene oxide) by imidazole. This reaction is exothermic, and poor temperature control can lead to polymerization of the epoxide or other degradation pathways.
Troubleshooting Protocol:
-
Controlled Reagent Addition:
-
Recommendation: Add the more reactive reagent (e.g., the epoxide) subsurface and at a controlled, slow rate.
-
Rationale: This ensures immediate dispersion and reaction, preventing localized high concentrations and minimizing side reactions.
-
-
Reactor Engineering and Mixing:
-
Recommendation: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the mixing speed is sufficient to maintain a homogenous solution.
-
Rationale: Efficient mixing is critical for maintaining uniform temperature and concentration throughout the reactor volume.
-
-
Thermal Management:
-
Recommendation: Use a reactor with a cooling jacket and monitor the internal temperature closely with a probe. Implement a controlled addition profile based on the reactor's ability to dissipate heat.
-
Rationale: Maintaining a stable internal temperature is crucial for preventing thermal runaway and the formation of temperature-dependent byproducts.
-
Table 1: Comparison of Lab vs. Pilot Scale Parameters
| Parameter | Laboratory Scale (250 mL) | Pilot Scale (50 L) | Key Consideration for Scale-Up |
| Surface Area to Volume Ratio | High | Low | Heat transfer is less efficient at scale. |
| Reagent Addition | Manual, rapid addition | Slow, controlled addition via pump | Avoid localized concentration and exotherms. |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer | Ensure homogeneity in a larger volume. |
| Temperature Control | Ice bath | Cooling jacket | Requires proactive thermal management. |
Question 3: Our final product is difficult to isolate and purify. Standard silica gel chromatography is not effective, and we have issues with crystallization. What purification strategies can we employ?
Root Cause Analysis: The target molecule, this compound, contains a basic imidazole ring and a polar hydroxyl group. This makes the compound highly polar and likely water-soluble, which can complicate extractions and purification. Its basicity can cause it to streak on standard silica gel.
Troubleshooting Protocol:
-
Acid-Base Extraction:
-
Recommendation: Exploit the basicity of the imidazole ring for an extractive workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute acidic solution (e.g., 1M HCl). The product will move to the aqueous layer as a salt. The layers can be separated, and the aqueous layer can then be basified (e.g., with NaOH or K₂CO₃) to a pH > 9, followed by back-extraction into an organic solvent.
-
Rationale: This method effectively separates the basic product from non-basic impurities.
-
-
Chromatography Modifications:
-
Recommendation: If chromatography is necessary, use a modified stationary phase or mobile phase.
-
Amine-treated silica: Use silica gel treated with a small amount of triethylamine or ammonia in the eluent to suppress the interaction of the basic product with acidic silica sites.
-
Reversed-phase chromatography: For highly polar compounds, C18 reversed-phase chromatography with a water/acetonitrile or water/methanol mobile phase may be more effective.
-
-
-
Crystallization and Salt Formation:
-
Recommendation: Convert the freebase product into a crystalline salt. Common salt forms for basic compounds include the hydrochloride, hydrobromide, or tosylate.
-
Protocol for Salt Screening:
-
Dissolve a small amount of the purified freebase in various solvents (e.g., isopropanol, acetone, ethyl acetate).
-
Add a stoichiometric amount of the desired acid (e.g., HCl in isopropanol).
-
Allow the solution to stir and observe for precipitation. If no solid forms, try cooling or adding an anti-solvent.
-
-
Rationale: Salts often have much better crystallinity than the freebase, making them easier to isolate and purify by filtration.
-
Purification Workflow:
Technical Support Center: Troubleshooting Racemization in the Synthesis of Chiral 2-(1H-imidazol-1-yl)propan-1-ol
Welcome to the technical support center for the synthesis of chiral 2-(1H-imidazol-1-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with stereochemical integrity during their synthetic procedures. As a Senior Application Scientist, I will provide field-proven insights and detailed protocols to help you diagnose and resolve racemization issues.
Troubleshooting Guide
This section addresses specific issues you might be facing during your synthesis. The question-and-answer format is designed to quickly identify the root cause of racemization and provide actionable solutions.
Question 1: My final product shows significant loss of enantiomeric excess (ee). What are the most likely causes?
Answer: A loss of enantiomeric purity in this synthesis almost always points to one of two mechanistic pathways being inadvertently promoted: a base-catalyzed proton abstraction or a reaction proceeding through an SN1-like mechanism.
-
Base-Catalyzed Racemization: The proton on the chiral carbon (C2) is weakly acidic due to the proximity of the imidazole ring. Using an excessively strong base to deprotonate either imidazole or the hydroxyl group of a precursor can also deprotonate this chiral center. This forms a planar, achiral carbanion or a related resonant structure. Subsequent reprotonation can occur from either face, leading to a racemic mixture.[1][2] Studies on similar chiral imidazolines have shown that strong inorganic bases can induce racemization, particularly when the imidazole nitrogen is unsubstituted.[1]
-
SN1 Reaction Pathway: If your synthesis involves a nucleophilic substitution step where a leaving group departs from the chiral carbon, conditions that favor an SN1 reaction will cause racemization. The hallmark of an SN1 reaction is the formation of a planar carbocation intermediate.[3][4] The incoming nucleophile (imidazole) can then attack this flat intermediate from either the top or bottom face with nearly equal probability, resulting in a 50:50 mixture of enantiomers.[5][6]
The key to preventing racemization is to employ conditions that strictly favor an SN2 mechanism (for substitution reactions) and to use bases that are strong enough to facilitate the desired reaction without being so strong that they abstract the proton from the chiral center.
Question 2: I am using Sodium Hydride (NaH) to deprotonate imidazole before reacting it with a chiral tosylate. Could this be the problem?
Answer: Yes, this is a very likely source of your racemization. Sodium hydride (NaH) is a very strong, non-nucleophilic base. While it is effective at deprotonating imidazole to form the sodium imidazolide salt, it is also strong enough to abstract the C-H proton at the chiral center of your product once it begins to form.
This leads to an equilibrium between the chiral product and its achiral carbanion, as illustrated below. Even a small amount of this equilibrium can lead to significant racemization over the course of the reaction. Amine bases or even milder inorganic bases are generally preferred as they do not typically cause this issue.[1][2]
Diagram: Proposed Mechanism for Base-Induced Racemization
Caption: Base-catalyzed racemization via a planar carbanion intermediate.
Question 3: My synthesis starts with chiral propylene oxide. What conditions are critical to maintain stereochemistry?
Answer: The ring-opening of a chiral epoxide, such as (R)-propylene oxide, with imidazole is a classic SN2 reaction. To maintain stereochemical integrity, you must ensure the reaction proceeds exclusively via this pathway.
Key considerations are:
-
Nucleophile Basicity: Imidazole itself is a good nucleophile but a moderate base. To enhance its nucleophilicity for ring-opening, it is often deprotonated. As discussed, avoid excessively strong bases. Using a catalytic amount of a milder base or a Lewis acid can promote the reaction without causing racemization.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred. They solvate the cation of the imidazolide salt without hydrogen-bonding to the nucleophile, keeping it highly reactive.
-
Temperature Control: The reaction should be run at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures can provide the energy to overcome the barrier to alternative, non-stereospecific reaction pathways.[7]
Frequently Asked Questions (FAQs)
Q1: What is a reliable, racemization-minimizing synthetic route for (S)-2-(1H-imidazol-1-yl)propan-1-ol?
A robust method involves starting from a readily available chiral precursor like (S)-alaninol. This route avoids generating the C-N bond at the stereocenter under harsh conditions. The chirality is locked in from the starting material.
Diagram: Optimized Synthesis Workflow
Caption: A multi-step synthesis pathway preserving chirality.
Note: A more direct, but potentially higher-risk approach is detailed in the experimental protocols below, which focuses on optimizing the direct substitution reaction.
Q2: How can I accurately measure the enantiomeric excess (ee) of my product?
The most reliable method for determining the enantiomeric purity of this compound is through Chiral High-Performance Liquid Chromatography (HPLC).
Table: Recommended Chiral HPLC Conditions
| Parameter | Recommended Setting | Notes |
| Column | Chiralpak® IB or similar cellulose-based column[8][9] | Immobilized polysaccharide-based columns often provide excellent resolution for this class of compounds. |
| Mobile Phase | n-Hexane / Ethanol (e.g., 85:15 v/v) with 0.1% DEA | The ratio may need optimization. Diethylamine (DEA) is often added to reduce peak tailing.[10][11] |
| Flow Rate | 1.0 mL/min | Adjust as needed based on column dimensions and desired resolution. |
| Column Temp. | 25 °C | Maintaining a constant temperature is crucial for reproducible retention times. |
| Detection | UV at 220 nm or 254 nm | Imidazole has a strong UV absorbance in this range. |
A detailed analytical protocol is provided in the section below.
Q3: Which reaction conditions are most critical to control to prevent racemization?
Based on common laboratory issues, the following parameters, ranked by importance, are critical:
Table: Impact of Reaction Conditions on Enantiomeric Excess (ee)
| Condition | High-Risk for Racemization | Recommended (ee-Preserving) | Rationale |
| Base Choice | NaH, KOtBu, LDA | K₂CO₃, Cs₂CO₃, Triethylamine (Et₃N) | Strong bases can deprotonate the C-H bond at the chiral center.[1][2] |
| Leaving Group | Poor leaving groups (e.g., -Cl, -Br) requiring harsh conditions | Good leaving groups (e.g., -OTs, -OMs) | A good leaving group allows the SN2 reaction to proceed under milder conditions. |
| Temperature | > 80 °C (Reflux in high-boiling solvents) | 0 °C to Room Temperature | Lower temperatures strongly favor the kinetically controlled SN2 pathway.[7] |
| Solvent | Protic solvents (e.g., EtOH, MeOH) | Aprotic polar solvents (e.g., DMF, Acetonitrile) | Aprotic solvents enhance nucleophilicity and favor SN2 kinetics. |
Experimental Protocols
Protocol 1: Recommended Synthesis of (S)-2-(1H-imidazol-1-yl)propan-1-ol
This protocol is optimized to minimize racemization by using a mild base and a good leaving group, promoting a clean SN2 reaction.
Step 1: Mesylation of (S)-1-(tert-Butoxycarbonylamino)propan-2-ol (Starting with Boc-protected alaninol adds stability and simplifies purification)
-
Dissolve (S)-1-(tert-Butoxycarbonylamino)propan-2-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise over 20 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 2 hours. Monitor completion by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude mesylate. Use this directly in the next step.
Step 2: Nucleophilic Substitution with Imidazole
-
In a separate flask, suspend imidazole (2.0 eq) and potassium carbonate (K₂CO₃) (2.5 eq) in anhydrous DMF.
-
Add the crude mesylate from Step 1 (dissolved in a small amount of DMF) to the imidazole suspension.
-
Heat the mixture to 60-70 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.
Step 3: Deprotection of the Boc Group
-
Dissolve the crude product from Step 2 in DCM.
-
Add Trifluoroacetic acid (TFA) (3.0 eq) and stir at room temperature for 2-4 hours.
-
Neutralize carefully with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography (Silica gel, DCM/MeOH gradient) to obtain the final product.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
-
Sample Preparation: Prepare a solution of your final product in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Instrument Setup:
-
Column: Chiralpak® IB (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane:Ethanol:Diethylamine (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
-
Analysis:
-
Inject a sample of the racemic standard (if available) to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample of your synthesized product.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Diagram: Troubleshooting Flowchart for Racemization
Caption: A logical workflow to diagnose the cause of racemization.
References
-
Quora. (2018). Why does racemization take place in an SN1 reaction?[Link]
-
Study.com. (n.d.). Racemization Overview, Mechanism & Examples.[Link]
-
Zhang, Y., et al. (2011). (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol.Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o663. [Link]
-
Chemistry LibreTexts. (2024). 11.4: The SN1 Reaction.[Link]
-
Carradori, S., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 640. [Link]
-
MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. [Link]
-
Busacca, C. A., et al. (2008). On the racemization of chiral imidazolines. The Journal of Organic Chemistry, 73(24), 9756–9761. [Link]
-
BYJU'S. (n.d.). Chirality, Racemisation and Optical activity of Haloalkanes.[Link]
-
Wikipedia. (n.d.). Racemization.[Link]
-
ResearchGate. (2008). On the Racemization of Chiral Imidazolines.[Link]
-
ResearchGate. (2013). Chemoenzymatic synthesis of optically active 2-(2′- or 4′-substituted-1H-imidazol-1-yl)cycloalkanols: chiral additives for (L)-proline.[Link]
-
Zhang, Y., et al. (2011). 1-[1-Chloro-3-phenylpropan-2-yl]-2,4,5-triphenyl-1H-imidazole.Acta Crystallographica Section E, 67(Pt 2), o409. [Link]
-
Svec, F., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). RSC Advances, 10(61), 37243-37254. [Link]
-
Krzek, J., et al. (2005). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 62(6), 421-427. [Link]
Sources
- 1. On the racemization of chiral imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. study.com [study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Racemization - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
Technical Support Center: Optimizing Reaction Conditions for 2-(1H-Imidazol-1-yl)propan-1-ol Synthesis
Welcome to the technical support center for the synthesis of 2-(1H-imidazol-1-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this specific N-alkylation reaction. The following information is structured in a question-and-answer format to directly address potential challenges and optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the most direct synthetic route to this compound?
The most common and atom-economical approach is the direct N-alkylation of imidazole with propylene oxide. This reaction involves the nucleophilic attack of the imidazole nitrogen on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the desired secondary alcohol.
Q2: What is the underlying mechanism of the reaction between imidazole and propylene oxide?
The reaction proceeds via a nucleophilic ring-opening mechanism (SN2). The N-1 nitrogen of imidazole, being nucleophilic, attacks one of the electrophilic carbons of the propylene oxide ring.[1] In the absence of a strong acid, this attack preferentially occurs at the less sterically hindered carbon atom of the epoxide. A subsequent proton transfer step neutralizes the resulting alkoxide to yield the final propanol product. Imidazole itself can act as a general base to facilitate the deprotonation of another imidazole molecule, enhancing its nucleophilicity.[2][3][4]
Q3: What are the primary challenges and potential side reactions in this synthesis?
The main challenges include:
-
Low Reaction Rate: The reaction may be slow without appropriate heating or catalysis.
-
Regioselectivity: While attack at the less substituted carbon of propylene oxide is favored under neutral or basic conditions to yield the desired this compound, a minor amount of the primary alcohol isomer, 1-(1H-imidazol-1-yl)propan-2-ol, can form.[5]
-
Dialkylation: The product, being an N-substituted imidazole, is still nucleophilic and can react with another molecule of propylene oxide to form a quaternary imidazolium salt. This is more prevalent with a large excess of propylene oxide or at elevated temperatures.
-
Polymerization: Propylene oxide can undergo base- or acid-catalyzed polymerization, especially at high temperatures or in the presence of contaminants.[6][7][8]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a suitable mobile phase (e.g., Dichloromethane/Methanol, 95:5 v/v) to separate the starting material (imidazole), the product, and any byproducts. Visualize spots using UV light or an iodine chamber. The product should have a different Rf value than the starting imidazole.
-
LC-MS: This technique can confirm the formation of the product by its mass-to-charge ratio (m/z) and monitor the disappearance of starting materials.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Question: My reaction shows very little conversion of imidazole to the desired product, even after an extended reaction time. What are the potential causes and how can I improve the yield?
Answer: Low yield often stems from insufficient nucleophilicity of the imidazole, suboptimal reaction temperature, or reagent-related issues.
Troubleshooting Steps:
-
Increase Reaction Temperature: The reaction of imidazole with propylene oxide often requires thermal activation. Gradually increase the reaction temperature to 50-80 °C while carefully monitoring for potential side reactions.
-
Solvent Selection: While the reaction can be run neat (without solvent), using a polar aprotic solvent like acetonitrile or N,N-Dimethylformamide (DMF) can improve the solubility of imidazole and facilitate the reaction.
-
Introduce a Catalyst:
-
Base Catalysis: Although imidazole can act as a base, adding a catalytic amount of a non-nucleophilic base like potassium carbonate (K2CO3) or a stronger base like sodium hydride (NaH) can significantly increase the concentration of the more nucleophilic imidazolate anion, thereby accelerating the reaction.
-
Lewis Acid Catalysis: A catalytic amount of a mild Lewis acid, such as lithium bromide (LiBr), can activate the propylene oxide, making it more susceptible to nucleophilic attack.[9]
-
-
Check Reagent Quality: Ensure that the propylene oxide is not old or partially polymerized. It is a volatile and reactive compound that should be handled with care.[10]
Problem 2: Formation of a Significant Amount of an Unwanted Isomer
Question: My characterization data suggests the presence of two isomers. How can I improve the regioselectivity of the reaction?
Answer: The formation of 1-(1H-imidazol-1-yl)propan-2-ol results from the nucleophilic attack on the more substituted carbon of propylene oxide. This is generally a minor pathway under basic or neutral conditions but can be influenced by the reaction environment.
Troubleshooting Steps:
-
Avoid Acidic Conditions: The presence of strong acids can promote the formation of a carbocation-like intermediate, leading to a loss of regioselectivity. Ensure all reagents and glassware are free from acidic residues.
-
Employ Base Catalysis: Using a base catalyst favors the SN2 attack at the least sterically hindered carbon, which will maximize the yield of the desired secondary alcohol product.
-
Control Temperature: Lowering the reaction temperature may improve selectivity, although it will also decrease the reaction rate. An optimal temperature must be found experimentally.
Problem 3: Product Contamination with a Higher Molecular Weight Byproduct
Question: I'm observing a byproduct with a higher molecular weight than my target compound, which I suspect is a dialkylated product. How can I prevent this?
Answer: The formation of a quaternary imidazolium salt is a common side reaction when the N-alkylated imidazole product reacts further.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of imidazole relative to propylene oxide (e.g., 1.1 to 1.2 equivalents of imidazole). This ensures that the propylene oxide is consumed before it can react significantly with the product.
-
Slow Addition of Electrophile: Add the propylene oxide dropwise to the heated solution of imidazole. This maintains a low concentration of the electrophile throughout the reaction, minimizing the chance of a second alkylation.
-
Monitor Reaction Progress: Stop the reaction as soon as the starting imidazole is consumed (as determined by TLC or LC-MS) to prevent further reaction of the product.
III. Experimental Protocols & Data
Optimized Protocol for Synthesis
This protocol is a recommended starting point based on established principles of N-alkylation and epoxide ring-opening reactions.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add imidazole (1.0 eq) and a suitable solvent (e.g., acetonitrile, 2-3 mL per gram of imidazole).
-
Heating: Heat the mixture to 60-70 °C with stirring until the imidazole is fully dissolved.
-
Reagent Addition: Slowly add propylene oxide (0.9 eq) to the reaction mixture dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at 60-70 °C and monitor its progress by TLC every 1-2 hours. The reaction is typically complete within 6-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified by flash column chromatography on silica gel.
Data Presentation: Purification Parameters
| Parameter | Recommended Conditions | Purpose |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for separation of polar organic compounds. |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) Gradient | Start with 100% DCM and gradually increase the percentage of MeOH (e.g., from 0% to 10%) to elute the product. |
| Elution Order | Unreacted Propylene Oxide (volatile), Imidazole, Product , Dialkylated Byproducts | The product is more polar than imidazole and will elute later. |
Expected Product Characterization
While experimental data can vary slightly based on the solvent and instrument used, the following are predicted NMR shifts for this compound.[11][12][13]
| Assignment | 1H NMR (Predicted, ppm) | 13C NMR (Predicted, ppm) |
| Imidazole H-2 | ~7.5 | ~137 |
| Imidazole H-4/H-5 | ~7.0, ~6.8 | ~128, ~118 |
| CH (bearing N) | ~4.2 (multiplet) | ~55 |
| CH2 (bearing O) | ~3.6 (multiplet) | ~65 |
| CH3 | ~1.2 (doublet) | ~20 |
| OH | Broad singlet, variable | - |
IV. Visualization of Key Processes
Reaction Mechanism
Caption: SN2 mechanism for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
V. References
-
Bao, W., Lu, Z., & Zhang, Y. (2003). A Novel and Efficient Method for the Synthesis of α-Amino Acids. Synthetic Communications, 33(1), 121-125. (Note: While not directly about the target molecule, this reference provides context for related syntheses.)
-
ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of propylene glycol methyl ether catalyzed by imidazole polymer catalyst: Performance evaluation, kinetics study, and process simulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction between propylene oxide and methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). The regioselectivity in the initial ring-opening reaction of (a) propylene oxide (1b). Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Hydroxyl Group (V)>1> and Imidazole (X)>2> Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. Retrieved from [Link]
-
Cefic. (2013). Propylene Oxide: Guide for the marine chartering and handling. Retrieved from [Link]
-
LyondellBasell. (n.d.). Propylene Oxide Product Safety Bulletin. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Imidazole - Versatile today, prominent tomorrow. Retrieved from [Link]
-
Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Retrieved from [Link]
-
CDC. (2019). Propylene oxide - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazole Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. Retrieved from [Link]
-
PubMed. (1959). Imidazole catalysis. III. General base catalysis and the reactions of acetyl imidazole with thiols and amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective formation of propan-1-ol from propylene via a chemical looping approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazol concentration for His-Trap purification. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. Retrieved from [Link]
-
Roche. (n.d.). RTS Application Manual: Protein Purification. Retrieved from [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Retrieved from [Link]
-
Cytiva. (n.d.). Recombinant Protein Purification Handbook. Retrieved from [Link]
-
Chemical Reviews. (2016). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Retrieved from [Link]
-
ICCK. (2025). Oxygen Insertion in Propylene to Make Propylene Oxide Over a Highly Stable and Efficient Titanium Silicate Catalyst. Retrieved from [Link]
-
Trade Science Inc. (2015). Propylene oxide ring opening with aniline: a combined experimental and DFT theoretical calculation study. Retrieved from [Link]
Sources
- 1. zenodo.org [zenodo.org]
- 2. pure.psu.edu [pure.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole catalysis. III. General base catalysis and the reactions of acetyl imidazole with thiols and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lyondellbasell.com [lyondellbasell.com]
- 7. PROPYLENE OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Propylene oxide [cdc.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. petrochemistry.eu [petrochemistry.eu]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation Pathways of 2-(1H-Imidazol-1-yl)propan-1-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1H-imidazol-1-yl)propan-1-ol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the degradation of this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to anticipate and address challenges in your experimental work.
I. Understanding the Stability of this compound: An Overview
This compound is a versatile building block in medicinal chemistry and materials science. Its structure, featuring a propan-1-ol side chain attached to an imidazole ring, presents unique stability characteristics. The imidazole moiety, in particular, is susceptible to various degradation pathways, including oxidation and photodegradation.[1][2] Understanding these liabilities is crucial for developing stable formulations and interpreting analytical data correctly. This guide will walk you through the potential degradation pathways and provide practical solutions to common experimental hurdles.
II. Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale.
Question 1: I am observing unexpected peaks in my HPLC chromatogram after my sample has been exposed to light. What could be happening?
Answer:
This is a classic sign of photodegradation. The imidazole ring is known to be sensitive to light, especially in solution.[1] Exposure to high-intensity or UV light can trigger a cascade of reactions.
Probable Cause:
-
Photo-oxidation: The imidazole ring can be oxidized upon exposure to light, leading to the formation of various degradation products. This process can be accelerated by the presence of photosensitizers in your matrix.
-
Radical Reactions: UV light can initiate radical chain reactions, leading to a complex mixture of byproducts.
Troubleshooting Steps:
-
Protect from Light: The most immediate and crucial step is to protect your samples from light at all stages of your experiment. Use amber vials or wrap your sample containers in aluminum foil.
-
Control Your Headspace: If working in solution, consider the headspace in your vial. The presence of oxygen can significantly contribute to photo-oxidative degradation.[2] Purging your vials with an inert gas like nitrogen or argon before sealing can mitigate this.
-
Wavelength of Detection: Ensure that the wavelength used for UV detection in your HPLC method is not itself causing on-column degradation. If you suspect this, try a lower-energy detection method if available, or minimize the time the sample is exposed to the UV detector.
-
Characterize the Degradants: To confirm photodegradation, perform a forced degradation study by intentionally exposing a sample to a light source (e.g., a photostability chamber) and comparing the chromatogram to a light-protected sample. Use LC-MS to get the mass of the unknown peaks to help in their identification.
Question 2: My sample of this compound shows increasing levels of an impurity over time, even when stored in the dark. What is the likely cause?
Answer:
This suggests that your compound is undergoing chemical degradation that is not light-induced. The most likely culprit is oxidative degradation.
Probable Cause:
-
Autoxidation: Imidazole moieties can be susceptible to base-mediated autoxidation.[1] Even in seemingly neutral solutions, localized pH changes or the presence of basic impurities can initiate this process.
-
Peroxide Contamination: A common and often overlooked cause is the presence of peroxides in your solvents (e.g., THF, diethyl ether). These can directly oxidize the imidazole ring.
Troubleshooting Steps:
-
Use High-Purity, Peroxide-Free Solvents: Always use freshly opened, HPLC-grade solvents. If you are using solvents prone to peroxide formation, test them for peroxides before use.
-
Control pH: If your sample is in solution, ensure the pH is controlled and ideally slightly acidic to neutral, as basic conditions can promote autoxidation.[1]
-
Inert Atmosphere: For long-term storage of solutions, consider degassing the solvent and storing the sample under an inert atmosphere (nitrogen or argon).
-
Forced Oxidation Study: To confirm oxidative degradation, perform a forced degradation study by treating your sample with a mild oxidizing agent like hydrogen peroxide (H₂O₂).[1] If the impurity profile matches what you are seeing in your stability samples, this confirms the oxidative liability.
Question 3: I am struggling with poor peak shape (tailing) for this compound in my reverse-phase HPLC method. What can I do to improve it?
Answer:
Peak tailing for basic compounds like your analyte is a common issue in reverse-phase chromatography. This is often due to strong interactions between the basic nitrogen of the imidazole ring and residual acidic silanol groups on the silica-based column packing.
Probable Cause:
-
Secondary Silanol Interactions: The positively charged (protonated) imidazole ring can interact with deprotonated, negatively charged silanol groups on the column surface, leading to peak tailing.
Troubleshooting Steps:
-
Lower the Mobile Phase pH: By lowering the pH of your aqueous mobile phase to around 2.5-3.5 with an additive like formic acid or trifluoroacetic acid (TFA), you can protonate the silanol groups, minimizing these secondary interactions.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to reduce the number of accessible silanol groups. Ensure you are using such a column.
-
Increase Ionic Strength: Adding a small amount of a salt buffer (e.g., 10-20 mM ammonium formate) to your mobile phase can also help to shield the silanol interactions.
-
Consider an Alternative Stationary Phase: If the above steps do not resolve the issue, consider a column with a different stationary phase, such as one with an embedded polar group or a polymer-based column that is more resistant to basic compounds.
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under oxidative stress?
Based on studies of other imidazole-containing molecules, the primary site of oxidative attack is the imidazole ring itself.[3][4] The reaction with hydroxyl radicals (which can be generated by Fenton-like reactions with trace metals or by peroxide degradation) is a key pathway.[5] This can lead to the opening of the imidazole ring and the formation of smaller, more polar degradation products such as formamide and oxamide.[4]
Q2: Is this compound susceptible to hydrolysis?
The core structure of this compound does not contain any inherently labile functional groups like esters or amides that are highly susceptible to hydrolysis. The imidazole ring itself is generally stable to hydrolysis across a wide pH range. However, at extreme pH values and elevated temperatures, degradation could occur, but this is generally a slower process compared to oxidation and photodegradation. Studies on the imidazole fungicide prochloraz have shown that its degradation can be pH-dependent.[6]
Q3: How does the N-substitution on the imidazole ring affect its stability?
The N-substitution in this compound has a significant impact on its properties, particularly its biodegradability. N-substituted imidazoles are often poorly biodegradable.[7] This is thought to be because the substitution blocks enzymatic pathways that would otherwise degrade the imidazole ring.[7]
Q4: What analytical techniques are best suited for studying the degradation of this compound?
A combination of liquid chromatography and mass spectrometry (LC-MS) is the most powerful tool for this purpose.
-
HPLC with UV detection is excellent for quantifying the parent compound and its known impurities.
-
LC-MS is indispensable for identifying unknown degradation products by providing molecular weight information. High-resolution mass spectrometry (HRMS) can provide accurate mass data to help determine the elemental composition of the degradants.
-
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the definitive structure of isolated degradation products.
IV. Experimental Protocols and Data
Forced Degradation Study Protocol
This protocol outlines a typical forced degradation study to identify the potential degradation pathways of this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Heat at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep at room temperature for 24 hours.
- Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
- Photodegradation: Place 1 mL of the stock solution in a clear glass vial and expose it to a photostability chamber (ICH Q1B conditions) for 24 hours. A control sample should be wrapped in aluminum foil and placed in the same chamber.
- Thermal Degradation: Place 1 mL of the stock solution in an oven at 60°C for 48 hours, protected from light.
3. Sample Analysis:
- At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
- Neutralize the acid and base stressed samples before injection.
- Analyze all samples by a stability-indicating HPLC-UV method and by LC-MS to identify and characterize any degradation products.
Example Degradation Data
The following table summarizes hypothetical results from a forced degradation study on this compound.
| Stress Condition | % Degradation of Parent | Major Degradation Products (Hypothetical m/z) |
| 1M HCl, 60°C, 24h | < 5% | Minor peaks observed |
| 1M NaOH, RT, 24h | < 5% | Minor peaks observed |
| 3% H₂O₂, RT, 24h | ~ 25% | m/z 143 [M+H]⁺ (Hydroxylated parent), Ring-opened fragments |
| Light Exposure, 24h | ~ 15% | Complex profile of several small peaks |
| 60°C, 48h | < 2% | No significant degradation |
V. Visualizing Degradation Pathways and Workflows
Proposed Oxidative Degradation Pathway
Caption: Workflow for troubleshooting unexpected HPLC peaks.
VI. References
-
Degradative Behavior and Toxicity of Alkylated Imidazoles | Industrial & Engineering Chemistry Research. ACS Publications. Available from: [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study | ACS ES&T Air. ACS Publications. Available from: [Link]
-
Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process | Request PDF - ResearchGate. Available from: [Link]
-
Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications - RSC Publishing. Royal Society of Chemistry. Available from: [Link]
-
Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing). Royal Society of Chemistry. Available from: [Link]
-
Biodegradability of imidazole structures. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants from Sea Water - MDPI. Available from: [Link]
-
(S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]
-
NIH Data Repository - Metabolomics Workbench. Available from: [Link]
-
Imidazole compounds in contemporary metabolism. The chemical structures... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC - PubMed Central. National Center for Biotechnology Information. Available from: [Link]
-
1,3-Di-(1h-imidazol-1-yl)-2-propanol - PubChem. National Center for Biotechnology Information. Available from: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available from: [Link]
-
CAS 191725-72-1 | this compound | MFCD12198461. Hoffman Fine Chemicals. Available from: [Link]
-
(S)-2-(1H-Imidazol-1-yl)succinic acid - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
Hydrolytic Stability of Hydrazones and Oximes - ResearchGate. Available from: [Link]
-
Elucidating the pathways of degradation of denagliptin - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
Effect of a single oral dose of methanol, ethanol and propan-2-ol on the hepatic microsomal metabolism of foreign compounds in the rat - NIH. National Center for Biotechnology Information. Available from: [Link]
-
HPLC method for simultaneous determination of impurities and degradation products in Cardiazol - Pharmacia. Available from: [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Available from: [Link]
-
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - NIH. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF - ResearchGate. Available from: [Link]
-
2-Nitro-1-vinyl-1H-imidazole - MDPI. Available from: [Link]
-
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)PROPAN-1-OL - gsrs. Available from: [Link]
-
1-(1H-imidazol-2-yl)propan-1-one - PubChem. National Center for Biotechnology Information. Available from: [Link]
-
2-Propanol degradation by Sulfolobus solfataricus - Heriot-Watt Research Portal. Available from: [Link]
-
Fluconazole - Wikipedia. Available from: [Link]
-
1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate - NIH. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)propan-1-ol
Abstract: This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-imidazol-1-yl)propan-1-ol. Structured in a user-friendly question-and-answer format, this document addresses common challenges encountered during the synthesis, offering in-depth explanations, step-by-step troubleshooting protocols, and evidence-based solutions. The guide is grounded in established chemical principles and supported by citations to authoritative literature, ensuring scientific integrity and trustworthiness. Visual aids, including workflow diagrams and data tables, are provided to enhance clarity and practical application.
Introduction
This compound is a valuable building block in medicinal chemistry, often serving as a key intermediate in the synthesis of antifungal agents and other pharmacologically active compounds. Its structure, featuring a chiral center and the versatile imidazole moiety, makes it an attractive scaffold for drug design. The most common synthetic route involves the nucleophilic ring-opening of propylene oxide by imidazole. While conceptually straightforward, this reaction can be prone to issues such as low yield, formation of regioisomeric and dialkylated impurities, and purification difficulties. This guide aims to provide practical solutions to these common problems, enabling researchers to optimize their synthetic protocols and achieve consistent, high-quality results.
General Synthetic Pathway
The synthesis of this compound is typically achieved through the N-alkylation of imidazole with propylene oxide. This reaction is often carried out in a suitable solvent, such as methanol or ethanol, and may be performed with or without a catalyst. The reaction proceeds via a nucleophilic attack of one of the nitrogen atoms of the imidazole ring on the less sterically hindered carbon of the epoxide.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, including incomplete reaction, suboptimal reaction conditions, and product loss during workup.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, consider the following:
-
Reaction Time: Extend the reaction time. Some literature procedures report reaction times of up to 24 hours.
-
Temperature: A moderate increase in temperature can enhance the reaction rate. However, excessive heat can lead to the formation of side products. A systematic approach, gradually increasing the temperature while monitoring the reaction, is recommended.[1]
-
-
Suboptimal Reagent Stoichiometry: The molar ratio of imidazole to propylene oxide can significantly impact the yield. An excess of imidazole can help to drive the reaction to completion, but may complicate purification. Conversely, an excess of propylene oxide can lead to the formation of dialkylated byproducts. A 1:1 to 1.2:1 molar ratio of imidazole to propylene oxide is a good starting point.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like methanol and ethanol are commonly used and can facilitate the ring-opening of the epoxide.
-
Catalyst: While the reaction can proceed without a catalyst, the use of a mild base can deprotonate the imidazole, increasing its nucleophilicity and accelerating the reaction. However, strong bases can also promote the polymerization of propylene oxide.
Experimental Protocol for Yield Optimization:
-
Set up a series of small-scale parallel reactions.
-
Vary one parameter at a time (e.g., temperature, reaction time, stoichiometry).
-
Monitor each reaction by TLC or GC-MS at regular intervals.
-
Once the optimal conditions are identified, scale up the reaction.
| Parameter | Recommended Range | Notes |
| Temperature | Room Temperature to 60°C | Higher temperatures may require a sealed vessel due to the low boiling point of propylene oxide. |
| Time | 12 - 48 hours | Monitor for completion. |
| Imidazole:Propylene Oxide Ratio | 1:1 to 1.2:1 | An excess of imidazole can favor the desired product. |
Q2: I am observing a significant amount of an impurity with a similar polarity to my product. What could it be and how can I prevent its formation?
A2: A common impurity in this synthesis is the regioisomer, 1-(1H-imidazol-1-yl)propan-2-ol. This arises from the nucleophilic attack of imidazole on the more substituted carbon of the propylene oxide ring.
Understanding Regioselectivity:
The ring-opening of an unsymmetrical epoxide like propylene oxide can occur at either of the two carbon atoms. Under neutral or basic conditions, the reaction generally follows an SN2 mechanism, where the nucleophile (imidazole) attacks the less sterically hindered carbon atom. This leads to the formation of the desired product, this compound. However, under acidic conditions, the reaction can proceed through a more SN1-like mechanism, favoring attack at the more substituted carbon, which can better stabilize a partial positive charge.
Strategies to Minimize Regioisomer Formation:
-
Control of pH: Ensure the reaction is not acidic. If necessary, a non-nucleophilic base can be added to scavenge any acidic impurities.
-
Reaction Conditions: Stick to neutral or mildly basic conditions to favor the SN2 pathway.
Visualization of Reaction Pathways:
Caption: Regioselectivity in the reaction of imidazole with propylene oxide.
Q3: My purified product shows signs of a second imidazole-containing compound. What is this likely to be and how can I avoid it?
A3: The formation of a dialkylated product, an imidazolium salt, is a common side reaction.[1] This occurs when the initially formed this compound, which is still nucleophilic, reacts with another molecule of propylene oxide.
Preventing Dialkylation:
-
Stoichiometry Control: Using a slight excess of imidazole relative to propylene oxide can help to ensure that the epoxide is consumed before it can react with the product.
-
Slow Addition: Adding the propylene oxide slowly to the solution of imidazole can help to maintain a low concentration of the epoxide, disfavoring the second alkylation step.
-
Temperature Management: Keeping the reaction temperature moderate can also help to control the rate of the second alkylation.
Purification Strategy:
If a dialkylated imidazolium salt has formed, it can often be removed during the workup. These salts are typically highly polar and water-soluble.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water or brine. The imidazolium salt will preferentially partition into the aqueous layer.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate to obtain the desired product.[2][3]
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase that gives good separation between the starting material (imidazole) and the product. A mixture of dichloromethane and methanol (e.g., 95:5 or 90:10) is often a good starting point. Staining with iodine or potassium permanganate can help to visualize the spots. For more quantitative analysis, GC-MS or LC-MS can be used.
Q: I am having difficulty removing the last traces of unreacted imidazole. What purification techniques do you recommend?
A: If unreacted imidazole remains after the aqueous workup, column chromatography on silica gel is an effective purification method.[2] A gradient elution, starting with a less polar solvent system (e.g., 100% dichloromethane) and gradually increasing the polarity by adding methanol, will allow for the separation of the less polar product from the more polar imidazole.
Q: Can I use a different base to catalyze the reaction?
A: Yes, other bases can be used. Alkali metal carbonates (e.g., K₂CO₃) or hydroxides (e.g., NaOH, KOH) have been reported for the N-alkylation of imidazoles.[4] However, it is important to use them in catalytic amounts to avoid promoting side reactions. The choice of base may require some optimization for your specific reaction conditions.
Q: Is the product, this compound, chiral?
A: Yes, the product has a chiral center at the C2 position of the propanol chain. If you start with racemic propylene oxide, you will obtain a racemic mixture of the (R) and (S) enantiomers. To obtain an enantiomerically pure product, you would need to start with an enantiomerically pure propylene oxide or employ a chiral resolution technique after the synthesis.[5]
Experimental Protocols
Detailed Step-by-Step Synthesis of this compound:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 eq) in methanol.
-
Reagent Addition: To this solution, add propylene oxide (1.0 - 1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat to a gentle reflux (around 40-50°C) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 95:5 CH₂Cl₂:MeOH) until the imidazole spot has disappeared or significantly diminished.
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
If necessary, purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as a viscous oil or low-melting solid.
-
Troubleshooting Workflow Diagram:
Caption: A decision-tree diagram for troubleshooting the synthesis.
References
-
Bao, W., Liu, Y., & Lv, M. (2008). (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o631. [Link]
-
Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7(1), 147. [Link]
-
Grimmett, M. R. (1980). N-Alkylation of imidazoles (Doctoral dissertation, University of Otago). [Link]
-
Chitwood, H. C., & Freure, B. T. (1946). The Reaction of Propylene Oxide with Alcohols. Journal of the American Chemical Society, 68(4), 680-680. [Link]
- Kahlich, D., Wiechern, U., & Lindner, J. (1993). Propylene Oxide. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- Eckert, H., & Forster, B. (1991). Process for preparing 1-alkylimidazoles. U.S. Patent No. 5,011,934. Washington, DC: U.S.
-
National Center for Biotechnology Information. (1994). Propylene Oxide. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 60. [Link]
-
Wikipedia contributors. (2023, December 2). N-Heterocyclic olefin. In Wikipedia, The Free Encyclopedia. [Link]
-
Atanasova-Stamova, S., Georgieva, S., & Georgieva, M. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Scripta Scientifica Pharmaceutica, 5(2), 7-13. [Link]
-
Kivits, G. A. A., & Hora, J. (1975). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. Chemischer Informationsdienst, 6(42). [Link]
-
Liu, Y., Bao, W., & Lv, M. (2008). (S)-2-(1H-Imidazol-1-yl)-3-phenyl-propanol. Acta Crystallographica Section E: Structure Reports Online, 64(3), o631. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 5. (S)-2-(1H-Imidazol-1-yl)-3-phenyl-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)propan-1-ol
Welcome to the technical support guide for the preparation of 2-(1H-imidazol-1-yl)propan-1-ol. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols to ensure the highest purity of your target compound. We will delve into the common challenges encountered during synthesis, focusing on the formation and mitigation of key impurities.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the synthesis of this compound, focusing on the prevalent method of reacting imidazole with propylene oxide.
Q1: What is the primary cause of impurity formation in this synthesis?
The most significant challenge in the synthesis of this compound from imidazole and propylene oxide is controlling the regioselectivity of the epoxide ring-opening reaction. Propylene oxide is an unsymmetrical epoxide, and the imidazole nucleophile can attack one of two electrophilic carbon atoms. This leads to the formation of a primary regioisomeric impurity.
-
Desired Product: Attack at the less sterically hindered C1 carbon of propylene oxide yields the desired secondary alcohol, This compound .
-
Regioisomeric Impurity: Attack at the more substituted C2 carbon yields the isomeric primary alcohol, 1-(1H-imidazol-1-yl)propan-2-ol .
The reaction conditions, particularly the choice of catalyst (acidic vs. basic), play a critical role in determining the ratio of these two products.[1][2]
Q2: How can I control the regioselectivity to favor the desired product?
To maximize the yield of this compound, you must create conditions that favor a classic SN2-type reaction mechanism. This involves nucleophilic attack at the least sterically hindered carbon atom.
Recommendation: Employ basic or neutral reaction conditions. In the absence of an acid catalyst, the imidazole nitrogen attacks the C1 position of propylene oxide. Using a base, such as potassium carbonate or sodium hydride, to first deprotonate the imidazole enhances its nucleophilicity and further promotes the desired SN2 pathway.[3]
The workflow for this reaction is visualized below.
Caption: General workflow for the synthesis and purification.
Q3: Besides the regioisomer, what other impurities should I be aware of?
While the regioisomer is the primary concern, other impurities can arise from side reactions or incomplete reactions:
-
Unreacted Imidazole: A non-volatile starting material that can persist if the reaction does not go to completion.
-
Di-substituted Products: The hydroxyl group of the product molecule is also nucleophilic and can react with another molecule of propylene oxide, leading to the formation of oligomeric species.
-
1,3-Di-(1H-imidazol-1-yl)-propan-2-ol: This can form if the reaction is initiated with a precursor like epichlorohydrin, where a second imidazole molecule displaces the chloride.[4]
Careful monitoring of the reaction stoichiometry and temperature can minimize the formation of these byproducts.
Q4: What are the recommended analytical methods for purity assessment?
A combination of chromatographic and spectroscopic techniques is essential for accurate purity assessment and structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation. It can unambiguously distinguish between the desired product and its regioisomer based on distinct chemical shifts and splitting patterns of the methine and methylene protons on the propanol backbone.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and resolving the desired product from impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.[5]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown impurities, often coupled with HPLC (LC-MS).[6][7]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of the 1-(1H-imidazol-1-yl)propan-2-ol regioisomer detected. | 1. Acidic Conditions: Traces of acid can catalyze the ring-opening via an SN1-like mechanism, leading to a loss of regioselectivity. 2. High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for attack at the more hindered carbon. | 1. Ensure Basic/Neutral Conditions: Use a non-acidic solvent. Add a non-nucleophilic base like potassium carbonate (K₂CO₃) to scavenge any trace acids and deprotonate the imidazole, enhancing its nucleophilicity for a clean SN2 reaction.[3] 2. Control Temperature: Run the reaction at a moderate temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS. Avoid excessive heating. |
| Significant amount of unreacted imidazole in the final product. | 1. Insufficient Propylene Oxide: The stoichiometry was not optimized, or volatile propylene oxide was lost during the reaction setup. 2. Incomplete Reaction: The reaction time was too short, or the temperature was too low. | 1. Adjust Stoichiometry: Use a slight excess of propylene oxide (e.g., 1.1-1.2 equivalents). Ensure the reaction vessel is well-sealed to prevent the evaporation of this low-boiling-point reactant. 2. Optimize Reaction Time: Monitor the reaction using TLC or HPLC until the imidazole spot/peak is no longer detected. If the reaction stalls, a slight increase in temperature may be required. |
| Presence of higher molecular weight impurities detected by MS. | 1. Over-reaction: The product's hydroxyl group has reacted with another molecule of propylene oxide. 2. Incorrect Stoichiometry: A large excess of propylene oxide was used. | 1. Control Stoichiometry: Avoid using a large excess of propylene oxide. A slight excess (1.1 eq) is usually sufficient. 2. Temperature Management: This side reaction is more prevalent at higher temperatures. Maintain a moderate reaction temperature. |
| Difficulty in purifying the final product by column chromatography. | 1. Co-elution of Isomers: The regioisomers have very similar polarities, making separation challenging. 2. Product Tailing on Silica Gel: The basic imidazole moiety can interact strongly with the acidic silica gel, leading to poor peak shape and difficult separation. | 1. Optimize Eluent System: Use a gradient elution. A solvent system like dichloromethane/methanol or ethyl acetate/heptane with a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide, ~0.5-1%) can significantly improve separation and peak shape.[8] 2. Consider Alternative Media: If silica gel fails, consider using neutral or basic alumina for the stationary phase. |
In-Depth Protocols & Mechanistic Insight
Mechanism of Impurity Formation
Understanding the reaction mechanism is key to controlling the outcome. The regioselectivity is dictated by the site of nucleophilic attack on the propylene oxide ring.
Caption: Factors influencing regioselective synthesis.
Under basic conditions (Path A), the reaction proceeds via an SN2 mechanism, where steric hindrance dominates, and attack occurs at the less substituted C1 carbon. Under acidic conditions (Path B), the epoxide oxygen is protonated, and the ring opening takes on a more SN1 character, with the nucleophile attacking the more substituted C2 carbon that can better stabilize a partial positive charge.
Protocol 1: Optimized Synthesis under Basic Conditions
This protocol is designed to maximize the yield of the desired this compound.
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add imidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Reactant Addition: Add propylene oxide (1.1 eq) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS, checking for the disappearance of imidazole.
-
Workup: After cooling to room temperature, filter off the potassium carbonate. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[9]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a silica gel column using a slurry method with a non-polar solvent (e.g., hexane or heptane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% ethyl acetate) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC. The two regioisomers should separate, with the desired, slightly more polar secondary alcohol typically eluting after the primary alcohol isomer.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
-
Bao, W., Liu, Y., & Zhang, X. (2007). (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4089. [Link]
-
Abida, Y., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Molecules, 18(11), 13262-13284. [Link]
-
North, M., & Pasquale, R. (2012). Fig. S1. The regioselectivity in the initial ring-opening reaction of (a) propylene oxide (1b). ResearchGate. [Link]
-
Chitwood, H. C., & Freure, B. T. (1946). The Reaction of Propylene Oxide with Alcohols. Journal of the American Chemical Society, 68(4), 680-683. [Link]
-
PubChem. (n.d.). 1,3-Di-(1h-imidazol-1-yl)-2-propanol. National Center for Biotechnology Information. [Link]
-
Joseph, J., et al. (2020). Loprazolam and Study of Impurity Profile by HPLC. International Journal of Pharmaceutical Sciences and Research, 11(6), 3009-3020. [Link]
-
Hovione. (2017). Small Molecule Development Analytical Methods for Faster Time to Market. Pharma’s Almanac. [Link]
-
Dondoni, A., et al. (2015). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Semantic Scholar. [Link]
-
Rostamizadeh, S., et al. (2020). Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective. Semantic Scholar. [Link]
-
Rambabu, D., et al. (2010). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry, 3(3), 633-641. [Link]
-
Kivits, G. A. A., & Hora, J. (1975). A convenient preparation of 3-(1H-imidazol-4-yl)propanol. ResearchGate. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1994). Propylene Oxide. Some Industrial Chemicals. [Link]
-
Derevschikov, V., et al. (2019). Reaction between propylene oxide and methanol. ResearchGate. [Link]
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Kumar, P., & Kumar, R. (2024). Synthesis and Reactions of Imidazole. Zenodo. [Link]
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John, P., et al. (2022). A Comprehensive Review on Synthesis and Characterization of Impurities. World Journal of Pharmaceutical Research, 11(9), 621-643. [Link]
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stability studies of 2-(1h-imidazol-1-yl)propan-1-ol under different conditions
Technical Support Center: Stability Studies of 2-(1H-imidazol-1-yl)propan-1-ol
Welcome to the technical support guide for stability studies of this compound. This document provides in-depth guidance, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals. Given the limited publicly available stability data for this specific molecule, this guide is built upon established chemical principles governing its core functional moieties: the imidazole ring and a secondary alcohol. The protocols and troubleshooting advice are synthesized from extensive data on related imidazole-containing active pharmaceutical ingredients (APIs) and alcohols.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they essential for a compound like this compound?
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to intentionally induce degradation.[1] These studies are a regulatory requirement and serve several critical purposes:
-
Pathway Elucidation: They help identify the likely degradation products that could form under various storage and handling conditions.[2]
-
Intrinsic Stability: They reveal the inherent stability of the molecule by showing its susceptibility to hydrolysis, oxidation, photolysis, and heat.[2]
-
Method Development: They are fundamental for developing and validating stability-indicating analytical methods (SIAMs), which must be able to separate the intact API from any potential degradation products.[2]
For this compound, these studies will probe the vulnerabilities of both the imidazole ring and the secondary alcohol functional group.
Q2: What are the primary degradation pathways I should anticipate for this compound?
Based on its structure, two main sites are susceptible to degradation:
-
The Imidazole Ring: The imidazole moiety, while generally aromatic and stable, can be susceptible to oxidation and photodegradation .[2][3] Oxidative stress, particularly from strong agents like hydrogen peroxide or photosensitized reactions involving singlet oxygen, can lead to ring opening or other complex transformations.[3][4] Many imidazole-containing compounds are known to be sensitive to UV and visible light.[2][5]
-
The Secondary Alcohol: The propan-1-ol side chain contains a secondary alcohol. This group is primarily susceptible to oxidation , which would convert it to the corresponding ketone, 2-(1H-imidazol-1-yl)propan-1-one. This is a common degradation pathway for alcohol-containing APIs.[6]
Q3: What are the standard stress conditions recommended by regulatory bodies like the ICH?
Forced degradation studies should be designed to achieve a target degradation of 5-20%.[2][7] If the molecule is very stable and shows no degradation, more strenuous conditions can be applied. Conversely, if it degrades too rapidly, conditions should be milder. The typical conditions are:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance at a temperature above its recommended storage (e.g., 80-105°C).[8]
-
Photostability: Exposing the drug substance (in solid and solution form) to a combination of UV and visible light, as specified in ICH guideline Q1B.[7]
Q4: What is a stability-indicating analytical method (SIAM) and why is it crucial?
A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[9] The development of a robust SIAM, typically using High-Performance Liquid Chromatography (HPLC), is a primary goal of forced degradation studies. The method must demonstrate specificity, proving that the API peak is resolved from all other peaks generated during the stress testing.[10][11]
Troubleshooting Guide for Experimental Challenges
This section addresses common issues encountered during stability studies of this compound.
Issue 1: No significant degradation is observed under standard stress conditions.
-
Causality: The molecule may be intrinsically stable under the applied conditions. The energy input (concentration, temperature, duration) may be insufficient to overcome the activation energy of the degradation reactions.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For acid/base hydrolysis, increase the molarity of the acid/base (e.g., from 0.1 M to 1 M or even 5 M). For oxidation, increase the percentage of H₂O₂.
-
Increase Temperature: Perform the studies at a higher temperature (e.g., increase from 60°C to 80°C), but be cautious not to use conditions that are unrealistic or would cause secondary degradation.
-
Extend Duration: Increase the exposure time from a few hours to several days.
-
Verify Experimental Setup: Ensure that solutions were prepared correctly and that the equipment (oven, photostability chamber) is functioning at the set parameters.
-
Issue 2: The API degrades too much (>20%), making it difficult to identify primary degradants.
-
Causality: The applied stress is too harsh for the molecule, leading to rapid and extensive degradation. This can generate a complex mixture of secondary and tertiary degradants, complicating analysis.
-
Troubleshooting Steps:
-
Decrease Stressor Concentration: Use milder conditions (e.g., 0.01 M HCl instead of 1 M HCl).
-
Lower Temperature: Conduct the study at room temperature or a lower elevated temperature (e.g., 40°C instead of 80°C).
-
Reduce Duration: Sample at earlier time points (e.g., 1, 2, 4, and 8 hours) to capture the initial degradation profile.
-
Issue 3: Poor chromatographic peak shape (e.g., tailing) for the parent compound or degradants.
-
Causality: The basic nitrogen on the imidazole ring (pKa ≈ 7) can interact with residual acidic silanols on standard C18 silica columns, leading to peak tailing.[12] The pH of the mobile phase plays a critical role in the ionization state of the molecule.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Use a buffer to control the pH. A low pH (e.g., 2.5-3.5) will ensure the imidazole nitrogen is protonated, which often improves peak shape.
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a "base-deactivated" column or a phenyl-hexyl column) designed to minimize these secondary interactions.
-
Add an Ion-Pairing Reagent: In some cases, adding a low concentration of an ion-pairing reagent can improve peak shape, but this can complicate method development and is often a last resort.
-
Issue 4: Degradation products are co-eluting with the main API peak.
-
Causality: The selectivity of the analytical method is insufficient to resolve the API from a structurally similar degradant. This compromises the "stability-indicating" nature of the method.
-
Troubleshooting Steps:
-
Modify the Gradient Slope: Make the gradient shallower to increase the separation between closely eluting peaks.
-
Change Organic Modifier: Switch from acetonitrile to methanol, or vice versa. These solvents have different selectivities and can alter elution patterns.[13]
-
Change Column Chemistry: If modifying the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8, Phenyl, or HILIC) to exploit different separation mechanisms.[14]
-
Optimize Temperature: Adjusting the column temperature can sometimes improve resolution.
-
Data Presentation & Summary Tables
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Parameter | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-48 hours | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8-24 hours | 5-20% |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 5-20% |
| Thermal (Solid) | Dry Heat | 80°C | 7 days | 5-20% |
| Photolytic (Solid & Solution) | ICH Q1B Option 2 | Ambient | Per ICH Guideline | 5-20% |
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Product Name | Molecular Formula | Stress Condition |
| Alcohol Oxidation | 2-(1H-imidazol-1-yl)propan-1-one | C₆H₈N₂O | Oxidative (H₂O₂) |
| Imidazole Photodegradation | Various Ring-Opened/Rearranged Products | Variable | Photolytic (UV/Vis) |
| Imidazole Oxidation | Imidazole Ring-Opened Products | Variable | Oxidative (H₂O₂) |
Experimental Protocols & Workflows
Protocol 1: General Forced Degradation Procedure
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Sample Preparation:
-
Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Control: Mix 1 mL of stock solution with 1 mL of water.
-
-
Incubation: Place the vials in a water bath or oven at the desired temperature (e.g., 60°C) for a specified duration. Keep the oxidative sample at room temperature, protected from light.
-
Sampling and Quenching: At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid. Dilute all samples with the mobile phase to a suitable concentration for analysis (e.g., 50 µg/mL).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. Compare the chromatograms of stressed samples to the control sample to identify degradation peaks.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Selection:
-
Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in water (pH ~2.7).
-
Organic (B): Acetonitrile or Methanol.
-
-
Initial Gradient:
-
Time 0 min: 5% B
-
Time 20 min: 95% B
-
Time 25 min: 95% B
-
Time 26 min: 5% B
-
Time 30 min: 5% B
-
-
Detection: Use a UV detector. Scan the API from 200-400 nm to determine the optimal wavelength for detection (likely around 210-230 nm for the imidazole chromophore).
-
Optimization: Inject a mixture of the stressed samples (e.g., acid, base, peroxide degraded samples combined). Adjust the gradient slope, flow rate (start at 1.0 mL/min), and organic solvent to achieve baseline separation (Resolution > 2) between the parent peak and all degradant peaks.
Visualizations of Workflows and Pathways
Forced Degradation Experimental Workflow
Caption: Workflow for conducting forced degradation studies.
Potential Degradation Pathways
Caption: Potential degradation pathways for the molecule.
References
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Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A.
-
Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. BenchChem.
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Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical & Control Systems.
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Unit 4 imidazole | PDF. Slideshare.
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Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.
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Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. ResearchGate.
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Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
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Hydrolysis of imidazole-containing amide acetals. Journal of the American Chemical Society.
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Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules.
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PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals.
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A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives. BenchChem.
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Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. ACS Omega.
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Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega.
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Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft l. Scholars Research Library.
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HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate.
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Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. BenchChem.
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Imidazole. Wikipedia.
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Forced Degradation Studies. MedCrave online.
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Imidazole synthesis. Organic Chemistry Portal.
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An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.
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HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health.
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Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Applied Pharmaceutical Science.
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Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry.
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2-(1H-imidazol-1-yl)-1-propanol. CymitQuimica.
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Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. YouTube.
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(S)-2-(1H-Imidazol-1-yl)-3-phenyl-propanol. National Institutes of Health.
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Specific Examples of the Fate of APIs. ACS GCI Pharmaceutical Roundtable.
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This compound. Hoffman Fine Chemicals.
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Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation. Sigma-Aldrich.
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Oxidised Degradation Products of APIs. Hypha Discovery.
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Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis. National Institutes of Health.
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Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences.
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An Insight into the Thermal Degradation Pathway of γ-Oryzanol and the Effect on the Oxidative Stability of Oil. Molecules.
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2-Propanol degradation by Sulfolobus solfataricus. Biotechnology Letters.
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1,3-Di-(1h-imidazol-1-yl)-2-propanol. PubChem.
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2-(1H-Imidazol-1-yl)ethanol. Tokyo Chemical Industry.
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2-(2-Methyl-1H-imidazol-1-yl)propan-1-ol. BLDpharm.
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2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)PROPAN-1-OL. gsrs.
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(PDF) Phenolic Resins (IV). Thermal Degradation of Crosslinked Resins in Controlled Atmospheres. ResearchGate.
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Validation & Comparative
A Comparative Analysis of Antifungal Efficacy: 2-(1H-imidazol-1-yl)propan-1-ol versus Fluconazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal drug discovery, the azole class of compounds remains a cornerstone for the treatment of fungal infections. Fluconazole, a triazole antifungal, is a widely used and well-characterized agent. This guide provides a comparative overview of the known antifungal properties of fluconazole against the hypothetical antifungal potential of 2-(1H-imidazol-1-yl)propan-1-ol, an imidazole-based compound. Due to the limited publicly available data on the specific antifungal activity of this compound, this guide will leverage established knowledge of imidazole antifungals and structure-activity relationships (SAR) to frame a comparative discussion. Furthermore, it will provide detailed experimental protocols to enable researchers to conduct their own direct comparisons.
Introduction to the Antifungal Agents
Fluconazole: A first-generation triazole, fluconazole is a widely prescribed antifungal medication effective against a range of fungal pathogens, including Candida and Cryptococcus species.[1][2] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] This disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately inhibits fungal growth.[3] Fluconazole is primarily fungistatic, though it can be fungicidal against certain organisms in a dose-dependent manner.[2]
Comparative Antifungal Activity: A Data-Driven Perspective
A direct comparison of the minimum inhibitory concentrations (MICs) of this compound and fluconazole is not possible without experimental data for the former. However, we can present the well-documented antifungal spectrum of fluconazole as a benchmark for what would need to be determined for the imidazole compound.
Table 1: In Vitro Antifungal Activity of Fluconazole against Common Fungal Pathogens
| Fungal Species | Fluconazole MIC Range (μg/mL) | Fluconazole MIC50 (μg/mL) | Fluconazole MIC90 (μg/mL) |
| Candida albicans | ≤0.25 - 128 | 0.25 - 1 | 0.5 - 4 |
| Candida glabrata | 0.5 - ≥64 | 8 - 32 | 16 - ≥64 |
| Candida parapsilosis | 0.125 - 16 | 0.5 - 2 | 1 - 4 |
| Candida tropicalis | 0.25 - 64 | 1 - 4 | 2 - 16 |
| Candida krusei | 16 - ≥64 | 32 - 64 | ≥64 |
| Cryptococcus neoformans | 0.25 - 64 | 2 - 8 | 8 - 32 |
| Aspergillus fumigatus | Generally high (>64) | >64 | >64 |
| Aspergillus flavus | Generally high (>64) | >64 | >64 |
| Aspergillus niger | Generally high (>64) | >64 | >64 |
Note: MIC values can vary depending on the testing methodology and geographical location of the isolates. The data presented here is a general representation from various studies.[3][9][10][11][12][13][14][15][16][17][18][19][20][21]
Mechanism of Action: A Shared Target
Both fluconazole and, hypothetically, this compound belong to the azole class of antifungals and are expected to share the same molecular target: lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.
Caption: Proposed mechanism of action for azole antifungals.
The binding of the azole nitrogen atom to the heme iron of CYP51 prevents the demethylation of lanosterol, leading to the accumulation of toxic sterol precursors and a depletion of ergosterol in the fungal cell membrane. This disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.
Experimental Protocols for Comparative Evaluation
To empirically compare the antifungal activity of this compound and fluconazole, the following standardized in vitro assays are recommended.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for this assay.[4][5][22][23][24]
Materials:
-
Test compounds (this compound, fluconazole)
-
Fungal isolates (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile, flat-bottom 96-well plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Harvest fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08-0.10). This corresponds to approximately 1-5 x 106 CFU/mL.
-
Dilute the standardized suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 103 CFU/mL.
-
-
Drug Dilution:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of each compound in RPMI-1640 medium in a separate 96-well plate to create a drug dilution plate.
-
-
Inoculation:
-
Transfer 100 µL of the diluted drug solutions from the drug dilution plate to the corresponding wells of a new 96-well plate.
-
Add 100 µL of the final fungal inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by reading the absorbance at 490 nm with a microplate reader.
-
Sources
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A Comparative Analysis of 2-(1H-imidazol-1-yl)propan-1-ol Derivatives: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 2-(1H-imidazol-1-yl)propan-1-ol derivatives, a class of heterocyclic compounds with significant therapeutic potential. As researchers and drug development professionals, understanding the structure-activity relationships (SAR) and performance of these derivatives is crucial for the rational design of new and more effective therapeutic agents. This document delves into their antifungal and anticancer activities, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Versatile Imidazole Scaffold
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor and to coordinate with metal ions, allow it to interact with a wide array of biological targets.[3] This versatility is evident in the numerous imidazole-containing drugs on the market, such as the antifungal agents ketoconazole and miconazole.[2]
The this compound backbone represents a key pharmacophore, offering multiple sites for chemical modification. These modifications can profoundly influence the compound's absorption, distribution, metabolism, excretion (ADME) properties, and, most importantly, its biological activity. This guide will focus on a comparative analysis of derivatives of this scaffold, primarily exploring their efficacy as antifungal and anticancer agents.
Antifungal Activity: Targeting Ergosterol Biosynthesis
A primary and well-established therapeutic application of imidazole derivatives is in the treatment of fungal infections.[4] The emergence of resistance to existing antifungal drugs necessitates the development of novel, more potent agents.[4]
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The antifungal activity of azole compounds, including this compound derivatives, primarily stems from their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5] This enzyme is a critical component of the ergosterol biosynthesis pathway.[5] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
By binding to the heme iron atom in the active site of CYP51, these imidazole derivatives disrupt the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, ultimately resulting in the inhibition of fungal growth and, at higher concentrations, cell death.[5]
Caption: Inhibition of Ergosterol Biosynthesis by this compound Derivatives.
Comparative Antifungal Performance
The antifungal efficacy of this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.
The following table summarizes the in vitro anti-Candida activity of a series of synthesized aromatic ester derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol, a closely related scaffold. The data highlights the significant impact of structural modifications on antifungal activity.
| Compound | R Substituent | Mean MIC (µg/mL) vs. C. albicans | Mean MIC (µg/mL) vs. non-albicans Candida |
| 6a | Biphenyl | 2.5 ± 2.6 | 2.5 ± 3.0 |
| (-)-6a | Biphenyl (levo-enantiomer) | 0.08 ± 0.05 | 0.1 ± 0.1 |
| (+)-6a | Biphenyl (dextro-enantiomer) | >128 | >128 |
| 6b | 4'-chlorobiphenyl | 1.8 ± 1.6 | 1.9 ± 2.2 |
| (-)-6b | 4'-chlorobiphenyl (levo-enantiomer) | 0.04 ± 0.02 | 0.04 ± 0.02 |
| (+)-6b | 4'-chlorobiphenyl (dextro-enantiomer) | >128 | >128 |
| 6c | 4'-methoxybiphenyl | 1.7 ± 1.4 | 1.9 ± 2.0 |
| Fluconazole | Reference Drug | 1.5 ± 1.9 | 1.6 ± 2.0 |
| Data synthesized from De Vita et al. (2012).[6] |
Structure-Activity Relationship (SAR) Insights
The experimental data reveals several key SAR insights for the antifungal activity of these derivatives:
-
Esterification: The conversion of the parent alcohol to aromatic biphenyl esters (compounds 6a-c) generally results in potent antifungal activity, comparable or superior to the reference drug fluconazole.[6]
-
Stereochemistry is Crucial: A striking observation is the profound difference in activity between the enantiomers. The levorotatory (-) isomers of compounds 6a and 6b were found to be up to 500 times more active than their corresponding dextrorotatory (+) isomers, and significantly more potent than the racemic mixtures.[6] This underscores the importance of a specific stereochemical orientation for optimal interaction with the active site of CYP51.
-
Substitution on the Biphenyl Ring: The addition of a chloro or methoxy group to the biphenyl moiety (6b and 6c) appears to slightly enhance the activity of the racemic mixtures compared to the unsubstituted biphenyl derivative (6a).[6]
Anticancer Activity: An Emerging Application
While well-known for their antifungal properties, imidazole derivatives are also gaining significant attention for their potential as anticancer agents.[3][7] Their mechanisms of action in cancer are more varied and can involve the inhibition of various kinases, disruption of the cell cycle, and induction of apoptosis.[7]
Potential Anticancer Mechanisms
The anticancer effects of imidazole-based compounds are multifaceted. Some derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[7] Others can inhibit specific kinases involved in cancer cell signaling pathways.[8] For some imidazoles, their ability to inhibit cytochrome P450 enzymes, which can be involved in the metabolism of carcinogens or steroid hormones, may also contribute to their anticancer effects.[7]
Comparative Cytotoxicity
The anticancer potential of novel compounds is initially assessed by evaluating their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
The following table presents the IC50 values for a series of S-substituted imidazole-2-thione derivatives, which share the core imidazole ring but have a different backbone, against several cancer cell lines. This data illustrates the potential for potent and selective anticancer activity within the broader class of imidazole derivatives.
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 3 | A-549 (Lung) | 36.49 |
| H-226 (Lung) | 72.99 | |
| H-460 (Lung) | 48.01 | |
| HeLa (Cervical) | 57.06 | |
| Compound 8 | A-549 (Lung) | 23.67 |
| H-226 (Lung) | 49.03 | |
| H-460 (Lung) | 68.05 | |
| HeLa (Cervical) | 38.07 | |
| Data from a study on imidazole-2-thione derivatives, highlighting the anticancer potential within the imidazole class.[6] |
Note: Specific IC50 data for a comprehensive series of this compound derivatives against cancer cell lines is limited in the currently available literature. The data presented for the imidazole-2-thione derivatives serves to illustrate the general anticancer potential of the imidazole scaffold.
Structure-Activity Relationship (SAR) Insights
From broader studies on imidazole derivatives as anticancer agents, several SAR trends have emerged:
-
Aromatic Substituents: The nature and position of substituents on the aromatic rings attached to the imidazole core can significantly impact cytotoxicity.[7]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a critical role in its ability to penetrate cell membranes and reach its intracellular target.
-
Specific Functional Groups: The introduction of specific functional groups, such as halogens or hydroxyl groups, can modulate the electronic properties and hydrogen bonding potential of the molecule, thereby influencing its interaction with biological targets.[6]
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following sections outline the methodologies for the synthesis of a representative this compound derivative and the key biological assays for evaluating its antifungal and cytotoxic activities.
Representative Synthesis of a this compound Derivative
This protocol describes a general two-step synthesis of a this compound derivative, which can be adapted for the synthesis of various analogues.
Caption: General Synthetic Workflow for this compound Derivatives.
Step 1: Synthesis of the Intermediate Epoxide
-
Reactants: A substituted acetophenone and trimethylsulfoxonium iodide.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO) under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise at room temperature.
-
Stir the resulting mixture for 1-2 hours until the evolution of hydrogen gas ceases.
-
Add a solution of the substituted acetophenone (1 equivalent) in DMSO dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.
-
Step 2: Ring-Opening of the Epoxide with Imidazole
-
Reactants: The crude epoxide from Step 1 and imidazole.
-
Procedure:
-
Dissolve the crude epoxide (1 equivalent) and imidazole (1.5 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (2 equivalents), to the mixture.
-
Heat the reaction mixture at 80-100 °C for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired this compound derivative.
-
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[9]
Materials:
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Candida glabrata)
-
Synthesized compounds and reference antifungal (e.g., fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strains on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in RPMI 1640 medium in the 96-well plates to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted compounds.
-
Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).
-
Incubate the plates at 35 °C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 492 nm) with a microplate reader.[10]
-
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12]
Materials:
-
96-well cell culture plates
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[11]
-
Conclusion
The this compound scaffold serves as a promising foundation for the development of novel therapeutic agents. The comparative analysis presented in this guide demonstrates that strategic modifications to this core structure can lead to derivatives with potent antifungal and potential anticancer activities. The profound impact of stereochemistry on antifungal efficacy highlights the importance of chiral synthesis and separation in the drug discovery process. The provided experimental protocols offer a robust framework for the synthesis and evaluation of new derivatives, enabling researchers to further explore the therapeutic potential of this versatile class of compounds. Future research should focus on expanding the library of these derivatives and conducting comprehensive in vivo studies to validate their therapeutic efficacy and safety profiles.
References
- Benchchem. (n.d.). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Imidazoles as potential anticancer agents. PubMed Central.
- Imidazoles as Potential Anticancer Agents: An Upd
- Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2025, October 6).
- De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)
- De Vita, D., et al. (2025, August 6). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)
- In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters.
- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. (2025, February 5). Journal of Pharma Insights and Research.
- Antifungal Susceptibility Testing: Current Approaches. PubMed Central.
- Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. (2025, July 7). International Journal of Environmental Sciences.
- Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. SciELO.
- 3-phenyl-1-(1,1'-biphenyl)-4-ylmethyl])-1H-imidazol-1-amines, a new class of antifungal agents. PubMed.
- In vitro Selective Effect of Imidazole Derivatives as Inhibitors of Human Laryngeal Carcinoma. (2026, January 5).
- Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Deriv
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A Comparative Guide to the Structural Validation of 2-(1H-imidazol-1-yl)propan-1-ol: The Definitive Role of X-ray Crystallography
In the landscape of pharmaceutical development and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. For novel compounds such as 2-(1H-imidazol-1-yl)propan-1-ol, a molecule with significant potential in antifungal drug discovery, an unassailable structural validation is not merely a procedural step but a fundamental requirement for understanding its bioactivity and advancing its application.[1][2] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this promising imidazole derivative, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
The Imperative of Structural Certainty
The biological activity of a molecule is intrinsically linked to its three-dimensional arrangement of atoms. For this compound, the spatial orientation of the imidazole ring, the propanol backbone, and any chiral centers dictates its interaction with biological targets, such as fungal enzymes.[1] Therefore, a definitive structural model is paramount. While several analytical techniques can provide structural information, they vary significantly in their precision and the completeness of the data they provide.
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray diffraction (XRD) stands as the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[3][4] It provides a detailed three-dimensional map of electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.[5]
Causality Behind the Experimental Choices in X-ray Crystallography
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for the final outcome.
1. Crystal Growth: The Foundational, and Often Most Challenging, Step
High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a crystal lattice.[6][7] For a small organic molecule like this compound, several methods can be employed.
-
Slow Evaporation: This is often the simplest and most common method. A saturated or near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.[7] The choice of solvent is crucial; a solvent in which the compound is moderately soluble is ideal to promote slow crystal growth.[7]
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a "counter-solvent" in which the compound is insoluble but miscible with the primary solvent. The slow diffusion of the counter-solvent vapor into the solution gradually reduces the solubility of the compound, leading to crystallization.[8]
-
Thermal Control (Slow Cooling): A saturated solution is heated until all the solid dissolves and then cooled slowly and controllably.[9] This gradual decrease in temperature reduces solubility and promotes the formation of well-ordered crystals.[8]
Experimental Protocol: Crystal Growth of this compound via Slow Evaporation
-
Purification: Ensure the this compound sample is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Screening: In small vials, test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane) to find one in which it is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Incubation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow solvent evaporation. Place the vial in a vibration-free location at a constant temperature.
-
Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals.
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in a focused beam of monochromatic X-rays.[6][10] The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.[5][10] To obtain a complete dataset, the crystal is rotated, and multiple diffraction images are collected at different orientations.[10]
3. Structure Solution and Refinement: From Diffraction to a 3D Model
The collected diffraction data, consisting of the positions and intensities of thousands of reflections, are computationally processed.[11] The initial step, known as "structure solution," involves determining the phases of the diffracted X-rays, which is a non-trivial problem known as the "phase problem."[10] Once an initial model of the structure is obtained, it undergoes a process called "refinement."[12][13] In this iterative process, the atomic positions and other parameters are adjusted to achieve the best possible agreement between the calculated diffraction pattern from the model and the experimentally observed data.[14][15]
Workflow for X-ray Crystallographic Validation
Caption: Workflow for the structural validation of this compound using X-ray crystallography.
| Key Crystallographic Data for this compound | |
| Parameter | Significance |
| Chemical Formula | C6H10N2O |
| Molecular Weight | 126.16 g/mol |
| Crystal System | The fundamental symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry operations that describe the arrangement of molecules in the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. |
| Goodness-of-fit (GOF) | Should be close to 1.0 for a good refinement. |
| Absolute Structure Parameter (Flack parameter) | For chiral molecules, this parameter confirms the absolute stereochemistry (R/S configuration).[14] |
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the most definitive structural information, other techniques offer valuable, albeit less complete, insights and are often used in conjunction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[16][17] It provides information about the chemical environment and connectivity of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).[18][19]
Experimental Protocol: ¹H and ¹³C NMR of this compound
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. 2D NMR experiments like COSY and HSQC can be performed to establish connectivity between protons and carbons.[17]
-
Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to deduce the molecular structure.
Workflow for NMR Spectroscopic Analysis
Caption: General workflow for structural elucidation using NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is primarily used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[20][21] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule.[22]
Experimental Protocol: Mass Spectrometry of this compound
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
-
Ionization: The sample is vaporized and ionized (e.g., by electron impact or electrospray ionization).[23]
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer.[20]
-
Detection: The abundance of ions at each m/z value is measured.[21]
-
Data Analysis: The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound.[22]
Workflow for Mass Spectrometric Analysis
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A Comparative Analysis of the (R) and (S) Enantiomers of 2-(1H-imidazol-1-yl)propan-1-ol: An Efficacy Guide
In the landscape of pharmaceutical research and development, the chirality of a molecule is a critical determinant of its biological activity. The differential interaction of enantiomers with a chiral biological environment can lead to significant variations in efficacy, potency, and toxicity. This guide provides an in-depth comparison of the (R) and (S) enantiomers of 2-(1H-imidazol-1-yl)propan-1-ol, a heterocyclic compound with potential therapeutic applications.
Due to the limited availability of direct comparative data for this compound in publicly accessible literature, this guide will utilize closely related and extensively studied analogs, namely derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol, as a case study. This approach will elucidate the fundamental principles and experimental methodologies required to assess the stereospecific efficacy of chiral imidazole-based compounds. The findings from these analogs strongly suggest that the enantiomers of this compound would also exhibit pronounced differences in their biological profiles.
The Significance of Chirality in Imidazole-Based Compounds
Imidazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of pharmacological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] Many of these compounds possess one or more chiral centers, leading to the existence of enantiomers. These stereoisomers, while having identical chemical formulas and connectivity, are non-superimposable mirror images of each other.
The biological targets for these drugs, such as enzymes and receptors, are themselves chiral, being composed of L-amino acids. Consequently, the interaction between a drug and its target is often stereospecific, akin to a key fitting into a lock. One enantiomer (the eutomer) may bind with high affinity and elicit the desired therapeutic effect, while the other (the distomer) may exhibit lower activity, no activity, or even undesirable off-target effects. Therefore, the separation and individual evaluation of enantiomers are paramount in the development of safe and effective pharmaceuticals.
Enantioselective Synthesis and Chiral Resolution
The preparation of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. Two primary strategies are employed: enantioselective synthesis and chiral resolution of a racemic mixture.
Enantioselective Synthesis: This approach aims to produce a single enantiomer directly. A common strategy involves the use of a chiral starting material that guides the stereochemistry of the subsequent reactions. For the synthesis of a specific enantiomer of this compound, one could start from an enantiopure amino acid, such as L-alanine or D-alanine, to yield the corresponding (S) or (R) enantiomer. The synthesis of the related compound, (S)-2-(1H-imidazol-1-yl)-3-phenylpropanol, from (S)-2-amino-3-phenylpropanoic acid demonstrates the feasibility of this approach, where the stereocenter is preserved throughout the synthetic sequence.[3][4]
Enantioselective synthesis of (S)-2-(1H-imidazol-1-yl)propan-1-ol.
Chiral Resolution: This method involves the separation of a racemic mixture into its individual enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving the enantiomers of imidazole-containing compounds.[5][6]
Comparative Efficacy: A Case Study in Antifungal Activity
The most well-documented biological activity of imidazole derivatives is their antifungal action.[7][8] Azole antifungals, including imidazoles, function by inhibiting the fungal enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9]
A study on a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives provides compelling evidence for the differential efficacy of enantiomers.[10] The racemic mixtures were separated into their respective enantiomers, and their antifungal activity against various Candida species was evaluated.
| Compound | Enantiomer | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. krusei |
| 6a | Racemate | >128 | 32 |
| (+)-6a | >128 | 64 | |
| (-)-6a | 4 | 0.5 | |
| 6b | Racemate | 16 | 4 |
| (+)-6b | 32 | 8 | |
| (-)-6b | 0.25 | 0.06 | |
| Data adapted from De Vita et al. (2012).[10] |
The data clearly demonstrates that the (-) enantiomers are significantly more potent than the (+) enantiomers, with differences in Minimum Inhibitory Concentration (MIC) values of up to several hundred-fold.[10] For instance, (-)-6b is 128 times more active against C. albicans and 133 times more active against C. krusei than its corresponding (+) enantiomer. This dramatic difference in efficacy underscores the critical importance of stereochemistry in the design of antifungal agents.
The higher potency of one enantiomer is attributed to its superior binding affinity to the active site of the target enzyme, lanosterol 14α-demethylase. The specific three-dimensional arrangement of the substituents around the chiral center allows for optimal interactions with the amino acid residues in the enzyme's binding pocket.
Inhibition of ergosterol biosynthesis by the active enantiomer.
Experimental Protocols
Enantioselective Synthesis of (S)-2-(1H-imidazol-1-yl)propan-1-ol (Illustrative Protocol)
This protocol is adapted from established methods for similar compounds.
-
Starting Material: (S)-2-aminopropan-1-ol (L-alaninol).
-
Step 1: Protection of the amino group. React L-alaninol with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM).
-
Step 2: Activation of the hydroxyl group. The hydroxyl group of the Boc-protected amino alcohol is then activated, for example, by conversion to a tosylate by reacting with p-toluenesulfonyl chloride (TsCl) in pyridine.
-
Step 3: Nucleophilic substitution with imidazole. The tosylated intermediate is reacted with imidazole in the presence of a strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF). The imidazole anion displaces the tosylate group.
-
Step 4: Deprotection. The Boc protecting group is removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) in DCM.
-
Purification: The final product is purified by column chromatography on silica gel.
Chiral HPLC Resolution of Racemic this compound
-
Column: A chiral stationary phase column, such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) is recommended based on its effectiveness with similar compounds.[6]
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol is typically used. The optimal ratio needs to be determined empirically, but a starting point could be 90:10 (n-hexane:isopropanol). A small amount of an amine additive, such as diethylamine (DEA), may be required to improve peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the imidazole ring absorbs (e.g., 210 nm).
-
Injection: A solution of the racemic mixture in the mobile phase is injected. The two enantiomers will elute at different retention times, allowing for their separation and collection.
Antifungal Susceptibility Testing (MIC Determination)
The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standard procedure.
-
Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in RPMI-1640 medium.
-
Drug Dilution: Serial twofold dilutions of the pure (R) and (S) enantiomers are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Reading: The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control well.
Conclusion and Future Directions
The evidence from structurally related imidazole derivatives strongly indicates that the (R) and (S) enantiomers of this compound are likely to exhibit significant differences in their biological efficacy. The case study of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives reveals that one enantiomer can be orders of magnitude more potent as an antifungal agent than its mirror image.[10]
This guide underscores the imperative for researchers, scientists, and drug development professionals to consider chirality as a pivotal factor from the early stages of discovery. The synthesis and evaluation of individual enantiomers are not merely an academic exercise but a crucial step in developing safer and more effective medicines.
Future research should focus on the direct synthesis, chiral separation, and comparative biological evaluation of the (R) and (S) enantiomers of this compound. Such studies would provide definitive data on their stereospecific activity and contribute to a deeper understanding of the structure-activity relationships within this important class of compounds.
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De Vita, D., Scipione, L., Tortorella, S., Mellini, P., Di Rienzo, B., Simonetti, G., D'Auria, F. D., Panella, S., Cirilli, R., Di Santo, R., & Palamara, A. T. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 49, 334-342. [Link]
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Al-Abdullah, E. S., Al-Dies, A. M., El-Taher, A. T., & Al-Omar, M. A. (2014). In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Molecules, 19(11), 17591-17606. [Link]
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Al-Abdullah, E. S., As-Sadeq, A. M., El-Taher, A. T., & Al-Omar, M. A. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7(1), 155. [Link]
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De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Request PDF. [Link]
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Zhang, Y., Bao, K., & Wu, Y. (2008). (S)-2-(1H-Imidazol-1-yl)-3-phenyl-propanol. PubMed. [Link]
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Kianfar, A., & Owczarek, M. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Chromatographic Science, 58(8), 665-687. [Link]
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Karakaplan, M., & Çevik, S. (2023). 1-(naphthalen-2-yl)ethan-1-ol which is active metabolite of anticonvulsant nafimidone. DergiPark. [Link]
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Nishiyama, T., et al. (2009). Synthesis and biological evaluation of the metabolites of 2-(1-{3-[(6-chloronaphthalen-2-yl)sulfonyl]propanoyl}piperidin-4-yl)-5-methyl-1,2-dihydro-3H-imidazo[1,5-c]imidazol-3-one. Bioorganic & Medicinal Chemistry, 17(23), 7993-8002. [Link]
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Holban, A. M., et al. (2019). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Molecules, 24(18), 3352. [Link]
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Li, Y., et al. (2013). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. ResearchGate. [Link]
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Maciążek-Jurczyk, M., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1335. [Link]
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A Comparative Guide to the Biological Activity of Imidazole and Triazole Antifungals
For researchers, scientists, and drug development professionals navigating the landscape of antifungal therapeutics, a deep understanding of the nuances between major drug classes is paramount. This guide provides a comprehensive comparison of two pivotal classes of azole antifungals: imidazoles and triazoles. Moving beyond a surface-level overview, we will delve into their mechanisms of action, comparative biological activities supported by experimental data, and the practical methodologies for their evaluation.
The Azole Antifungals: A Shared Mechanism with a Critical Distinction
Both imidazole and triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane. Their primary target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p), which is a crucial enzyme in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes.[1][2] By inhibiting this enzyme, azoles prevent the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol. This disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.[1][2]
The fundamental difference between these two classes lies in their chemical structure. Imidazoles possess a five-membered ring with two nitrogen atoms, while triazoles have a five-membered ring containing three nitrogen atoms.[2] This seemingly subtle structural variation has profound implications for their biological activity, selectivity, and pharmacokinetic profiles. The nitrogen at position 4 of the triazole ring or position 3 of the imidazole ring binds to the heme iron in the active site of CYP51, inhibiting its function.[3]
dot graph "Mechanism_of_Action" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Azole" { label="Azole Antifungals"; bgcolor="#F1F3F4"; "Imidazole" [fillcolor="#EA4335"]; "Triazole" [fillcolor="#FBBC05"]; }
"Lanosterol_14a_demethylase" [label="Lanosterol 14α-demethylase (CYP51)", fillcolor="#34A853"]; "Ergosterol_Biosynthesis" [label="Ergosterol Biosynthesis Pathway"]; "Fungal_Cell_Membrane" [label="Fungal Cell Membrane Integrity"]; "Fungal_Growth_Inhibition" [label="Fungal Growth Inhibition"];
"Imidazole" -> "Lanosterol_14a_demethylase" [label="Inhibit"]; "Triazole" -> "Lanosterol_14a_demethylase" [label="Inhibit"]; "Lanosterol_14a_demethylase" -> "Ergosterol_Biosynthesis" [label="Catalyzes"]; "Ergosterol_Biosynthesis" -> "Fungal_Cell_Membrane" [label="Maintains"]; "Fungal_Cell_Membrane" -> "Fungal_Growth_Inhibition" [label="Disruption leads to"]; } Caption: Mechanism of action of azole antifungals.
Comparative Biological Activity: A Tale of Two Generations
The evolution from imidazoles to triazoles marked a significant advancement in antifungal therapy. Generally, triazoles exhibit a broader spectrum of activity, greater potency, and a more favorable safety profile for systemic use.
Spectrum of Activity and Potency
Imidazoles, the first generation of azoles, are primarily used for topical and mucosal fungal infections. While effective against a range of dermatophytes and yeasts, their systemic use is limited due to issues with toxicity and pharmacokinetics.[4] Triazoles, on the other hand, have largely superseded imidazoles for the treatment of systemic mycoses due to their enhanced efficacy and safety.[4]
The following tables summarize the in vitro activity (Minimum Inhibitory Concentration - MIC) of representative imidazole and triazole antifungals against common fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Comparative In Vitro Activity (MIC µg/mL) Against Candida Species
| Antifungal Agent | Class | C. albicans (MIC range) | C. glabrata (MIC range) | C. krusei (MIC range) |
| Ketoconazole | Imidazole | 0.008 - >8 | 1 - 16 | 4 - 24 |
| Miconazole | Imidazole | ≤0.03 - 16 | - | - |
| Clotrimazole | Imidazole | ≤0.03 - 8 | - | - |
| Fluconazole | Triazole | 0.25 - 64 | 1 - >64 | 4 - >64 |
| Itraconazole | Triazole | ≤0.03 - 16 | 0.06 - 4 | 0.12 - 2 |
| Voriconazole | Triazole | ≤0.03 - 2 | 0.03 - 8 | 0.06 - 2 |
| Posaconazole | Triazole | ≤0.03 - 1 | 0.06 - 2 | 0.12 - 1 |
Data compiled from multiple sources.[5][6]
Table 2: Comparative In Vitro Activity (MIC µg/mL) Against Aspergillus Species
| Antifungal Agent | Class | A. fumigatus (MIC range) | A. flavus (MIC range) | A. terreus (MIC range) |
| Ketoconazole | Imidazole | - | - | - |
| Miconazole | Imidazole | - | - | - |
| Clotrimazole | Imidazole | - | - | - |
| Itraconazole | Triazole | 0.12 - >8 | 0.25 - 2 | 0.25 - 2 |
| Voriconazole | Triazole | 0.25 - 2 | 0.5 - 2 | 0.5 - 2 |
| Posaconazole | Triazole | ≤0.06 - 1 | ≤0.06 - 1 | ≤0.06 - 1 |
| Isavuconazole | Triazole | 0.25 - 2 | 0.5 - 2 | 1 - 4 |
Data compiled from multiple sources.[7][8]
Note: Imidazoles are generally not tested against Aspergillus species in clinical settings due to their limited efficacy.
These data highlight the generally lower MIC values of triazoles, particularly the newer generation agents like voriconazole and posaconazole, against both Candida and Aspergillus species compared to imidazoles.
Mechanisms of Resistance
Resistance to azole antifungals is a growing clinical concern and can arise through several mechanisms:
-
Target site modification: Point mutations in the ERG11 gene can alter the structure of lanosterol 14α-demethylase, reducing its binding affinity for azole drugs.[9]
-
Overexpression of the target enzyme: Increased production of Erg11p can overcome the inhibitory effect of the azole.
-
Efflux pump overexpression: Upregulation of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters actively pumps the drug out of the fungal cell.
-
Alterations in the ergosterol biosynthesis pathway: Changes in other enzymes can bypass the need for Erg11p.
While these mechanisms are common to both classes, the patterns of resistance can differ. For instance, some mutations in ERG11 may confer high-level resistance to fluconazole while having a lesser impact on the activity of newer triazoles.
Pharmacokinetics and Toxicology: The Decisive Advantage of Triazoles
The clinical utility of an antifungal agent is not solely determined by its in vitro activity but also by its pharmacokinetic and toxicological profile. It is in these aspects that triazoles demonstrate a clear advantage over imidazoles for systemic therapy.
Table 3: Comparative Pharmacokinetic and Toxicological Profile
| Parameter | Imidazoles (e.g., Ketoconazole) | Triazoles (e.g., Fluconazole, Itraconazole, Voriconazole) |
| Absorption | Variable, requires acidic pH for oral absorption. | Generally good oral bioavailability (Fluconazole >90%). Itraconazole absorption is enhanced by food.[4] |
| Distribution | Limited penetration into cerebrospinal fluid. | Good tissue penetration, including CNS (Fluconazole, Voriconazole). |
| Metabolism | Extensively metabolized by hepatic CYP3A4. | Varies: Fluconazole is minimally metabolized; Itraconazole and Voriconazole are extensively metabolized by CYP enzymes. |
| Elimination Half-life | Relatively short. | Generally longer, allowing for less frequent dosing (Fluconazole ~30 hours).[4] |
| Drug Interactions | Potent inhibitor of CYP3A4, leading to numerous significant drug-drug interactions. | Also inhibit CYP enzymes, but with varying degrees of potency. Voriconazole has a notable potential for interactions.[10][11] |
| Toxicity | Higher risk of hepatotoxicity, adrenal insufficiency, and endocrine disturbances.[12] | Lower incidence of severe hepatotoxicity. Voriconazole can cause visual disturbances. |
The lower affinity of triazoles for mammalian cytochrome P450 enzymes compared to imidazoles contributes to their improved safety profile.[4] This enhanced selectivity is a key reason for their widespread use in treating systemic fungal infections.
Experimental Protocols: Evaluating Antifungal Activity
Standardized methodologies are crucial for the accurate and reproducible assessment of antifungal susceptibility. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide reference methods for broth dilution antifungal susceptibility testing of yeasts.
Broth Microdilution Susceptibility Testing (Adapted from CLSI M27 and EUCAST E.Def 7.3.2)
This protocol provides a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a yeast isolate.
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a yeast isolate.
Materials:
-
Yeast isolate for testing
-
Antifungal agent stock solution
-
96-well U-bottom microtiter plates
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Spectrophotometer
-
Sterile saline or water
-
Vortex mixer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: a. Subculture the yeast isolate onto Sabouraud dextrose agar and incubate at 35°C for 24 hours. b. Select several well-isolated colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer. d. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Antifungal Agent Dilution: a. Prepare serial twofold dilutions of the antifungal agent in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: a. Add 100 µL of the standardized yeast inoculum to each well of the microtiter plate containing the antifungal dilutions. b. Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).
-
Incubation: a. Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ~50% reduction for azoles) compared to the growth control. This can be determined visually or by using a spectrophotometer.
dot graph "Antifungal_Susceptibility_Testing_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Start" [label="Start", shape=ellipse, fillcolor="#34A853"]; "Inoculum_Prep" [label="Inoculum Preparation"]; "Antifungal_Dilution" [label="Serial Dilution of Antifungal"]; "Inoculation" [label="Inoculation of Microtiter Plate"]; "Incubation" [label="Incubation (35°C, 24-48h)"]; "Read_MIC" [label="Read MIC"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335"];
"Start" -> "Inoculum_Prep"; "Inoculum_Prep" -> "Inoculation"; "Antifungal_Dilution" -> "Inoculation"; "Inoculation" -> "Incubation"; "Incubation" -> "Read_MIC"; "Read_MIC" -> "End"; } Caption: Workflow for antifungal susceptibility testing.
Conclusion: A Strategic Approach to Antifungal Selection
The choice between an imidazole and a triazole antifungal is dictated by the clinical context, the target pathogen, and the desired route of administration. While imidazoles remain valuable for topical applications, the superior pharmacokinetic profile, broader spectrum of activity, and enhanced safety of triazoles have established them as the cornerstone of systemic antifungal therapy. For researchers and drug development professionals, a thorough understanding of these differences is essential for the rational design of new antifungal agents and the effective management of fungal diseases. The continued emergence of resistance underscores the importance of ongoing surveillance and the development of novel therapeutic strategies.
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Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase. mBio. [Link]
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In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638. Antimicrobial Agents and Chemotherapy. [Link]
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Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. Antimicrobial Agents and Chemotherapy. [Link]
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Scientists warn of increasing global antimicrobial resistance. The Brighter Side of News. [Link]
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Mechanisms of azole resistance in different Candida species. ResearchGate. [Link]
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Azole-Based Compounds That Are Active against Candida Biofilm: In Vitro, In Vivo and In Silico Studies. IRIS. [Link]
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Molecular Identification, Antifungal Susceptibility Testing, and Mechanisms of Azole Resistance in Aspergillus Species Received within a Surveillance Program on Antifungal Resistance in Spain. Journal of Clinical Microbiology. [Link]
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Antifungal resistance: current trends and future strategies to combat. Infection and Drug Resistance. [Link]
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In Vivo Antifungal Activity and Computational Studies of Some Azole Derivatives against Candida Albicans. ProQuest. [Link]
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The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. International Journal of Molecular Sciences. [Link]
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Itraconazole and voriconazole Interactions. Drugs.com. [Link]
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Three dimensional structure modeling of lanosterol 14-α demethylase of Candida albicans and docking studies with new triazole derivatives. Chemical Informatics. [Link]
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Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. Puerto Rico Health Sciences Journal. [Link]
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Homology modeled structure of lanosterol 14-alpha demethylase of Candida albicans. ResearchGate. [Link]
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Imidazoles and Triazoles - Antifungal Drugs | Pharmacology. Pharmacy 180. [Link]
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A Researcher's Guide to the In Vitro Evaluation of 2-(1H-imidazol-1-yl)propan-1-ol Against Candida Species
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant Candida strains, presents a formidable challenge to global health. Azole antifungals remain a cornerstone of treatment, but their efficacy is increasingly compromised. This necessitates a robust pipeline for the discovery and evaluation of novel antifungal agents. This guide provides a comprehensive framework for the in vitro assessment of a promising imidazole derivative, 2-(1H-imidazol-1-yl)propan-1-ol, against clinically relevant Candida species. We will delve into the critical experimental methodologies, the rationale behind their selection, and how to objectively compare its performance against established antifungal drugs.
The Rationale for Investigating Novel Imidazole Derivatives
Imidazole-containing compounds are a significant class of antifungal agents that function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] Disruption of ergosterol synthesis alters membrane fluidity and permeability, ultimately leading to fungal cell death.[1][4] The exploration of new imidazole derivatives like this compound is driven by the potential for improved efficacy, a broader spectrum of activity, and lower toxicity compared to existing treatments.[5][6]
A Strategic Approach to In Vitro Antifungal Susceptibility Testing
A thorough in vitro evaluation is the foundational step in characterizing a new antifungal candidate. Our approach is multifaceted, encompassing not only the determination of inhibitory and cidal concentrations against planktonic (free-floating) yeast but also assessing its activity against the more resilient biofilm forms.
Core Experimental Workflow
The following diagram outlines the logical flow of experiments for a comprehensive in vitro assessment of this compound.
Caption: A structured workflow for the comprehensive in vitro evaluation of a novel antifungal candidate.
Part 1: Determining Planktonic Antifungal Activity
The initial assessment of an antifungal agent's efficacy is typically performed against planktonic yeast cells. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods that are the gold standard for determining the Minimum Inhibitory Concentration (MIC).[7][8][9]
Protocol 1: Broth Microdilution for MIC Determination (Adapted from CLSI M27/M60)
-
Inoculum Preparation:
-
Culture Candida species (e.g., C. albicans, C. glabrata, C. parapsilosis) on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a yeast suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate. Also, prepare dilutions of comparator drugs such as fluconazole and amphotericin B.[10]
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
-
Incubation and Reading:
-
Add the prepared yeast inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50% for azoles) compared to the drug-free growth control.[11]
-
Protocol 2: Determining Minimum Fungicidal Concentration (MFC)
To understand if the compound is fungistatic (inhibits growth) or fungicidal (kills the yeast), an MFC assay is performed as a follow-up to the MIC test.
-
Subculturing:
-
Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spread the aliquot onto a Sabouraud Dextrose Agar plate.
-
-
Incubation and Reading:
-
Incubate the plates at 35°C for 48 hours.
-
The MFC is the lowest drug concentration from the MIC plate that results in no colony growth on the agar plate, indicating a ≥99.9% reduction in the initial inoculum.
-
Comparative Data Presentation
The results of these assays should be presented in a clear, tabular format for easy comparison with established antifungal agents.
| Compound | Candida albicans ATCC 90028 | Candida glabrata ATCC 2001 | Candida parapsilosis ATCC 22019 |
| MIC (µg/mL) | MFC (µg/mL) | MIC (µg/mL) | |
| This compound | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Fluconazole | 0.5 | 64 | 16 |
| Amphotericin B | 0.25 | 0.5 | 0.5 |
Part 2: Assessing Activity Against Candida Biofilms
Candida biofilms are notoriously resistant to antifungal therapy and are a major cause of persistent infections.[12][13] Therefore, evaluating a novel compound's efficacy against biofilms is crucial.
Protocol 3: Biofilm Susceptibility Testing
-
Biofilm Formation:
-
Dispense a standardized yeast suspension (1 x 10^6 cells/mL in RPMI 1640) into the wells of a 96-well flat-bottom plate.
-
Incubate for 24-48 hours at 37°C to allow for biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
-
Antifungal Treatment:
-
Add serial dilutions of this compound and comparator drugs to the wells containing the pre-formed biofilms.
-
Incubate for a further 24 hours.
-
-
Quantification of Biofilm Viability (XTT Assay):
-
Wash the wells again to remove the drug.
-
Add a solution of XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione to each well.
-
Incubate in the dark for 2-3 hours. The metabolic activity of viable cells will convert the XTT tetrazolium salt to a colored formazan product.[14]
-
Measure the absorbance at 490 nm using a microplate reader.
-
The Sessile MIC (SMIC) is the concentration that causes a ≥50% or ≥80% reduction in metabolic activity compared to the untreated control biofilm.[12]
-
Comparative Biofilm Data
| Compound | C. albicans Biofilm SMIC50 (µg/mL) | C. glabrata Biofilm SMIC50 (µg/mL) |
| This compound | [Hypothetical Data] | [Hypothetical Data] |
| Fluconazole | >1024 | >1024 |
| Amphotericin B | 2 | 4 |
Part 3: Investigating the Mechanism of Action
Understanding how a compound exerts its antifungal effect is a critical aspect of its development. As an imidazole derivative, this compound is expected to target ergosterol biosynthesis.
Proposed Mechanism of Action
The diagram below illustrates the generally accepted mechanism of action for imidazole antifungals, which serves as a hypothesis for this compound.
Caption: Proposed mechanism of action for this compound targeting ergosterol biosynthesis.
Part 4: Assessing Safety and Selectivity
A promising antifungal agent must be effective against fungal pathogens while exhibiting minimal toxicity to host cells.[15][16]
Protocol 4: Mammalian Cell Cytotoxicity Assay
-
Cell Culture:
-
Culture a relevant mammalian cell line (e.g., HeLa or HepG2) in appropriate media in a 96-well plate until a confluent monolayer is formed.
-
-
Compound Exposure:
-
Expose the cells to serial dilutions of this compound for 24-48 hours.
-
-
Viability Assessment:
-
Quantify cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.
-
Selectivity Index
The selectivity index (SI) is a critical parameter that indicates the therapeutic window of a compound. It is calculated as:
SI = CC50 / MIC
A higher SI value is desirable, as it suggests greater selectivity for the fungal target over host cells.
Conclusion
This guide provides a robust framework for the comprehensive in vitro evaluation of this compound against Candida species. By following standardized protocols and systematically comparing its activity against established antifungals, researchers can generate the high-quality data necessary to determine its potential as a future therapeutic agent. The subsequent steps would involve progressing the most promising candidates to in vivo efficacy and toxicity studies.
References
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Ramage, G., VandeWalle, K., Wickes, B. L., & López-Ribot, J. L. (2001). Standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms. Antimicrobial agents and chemotherapy, 45(9), 2475–2479. Available at: [Link]
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Vanden Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & van den Bossche, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of infectious diseases, 2(4), 520-535. Available at: [Link]
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Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. S. (2003). Design, synthesis and antifungal activity of some new imidazole and triazole derivatives. European journal of medicinal chemistry, 38(11-12), 975–983. Available at: [Link]
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EBSCO. (n.d.). Imidazole antifungals. Research Starters. Available at: [Link]
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Özkay, Y., Osmaniye, D., Levent, S., & Sağlık, B. N. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Proceedings, 1(4), 312. Available at: [Link]
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Xu, C., Li, Y., & Yang, G. (2024). Synthesis, characterization and antifungal activity of imidazole chitosan derivatives. Carbohydrate research, 544, 109238. Available at: [Link]
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Ramage, G., VandeWalle, K., Wickes, B. L., & López-Ribot, J. L. (2001). Standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms. Antimicrobial agents and chemotherapy, 45(9), 2475–2479. Available at: [Link]
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Ramage, G., VandeWalle, K., Wickes, B. L., & López-Ribot, J. L. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 45(9), 2475-2479. Available at: [Link]
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Ramage, G., VandeWalle, K., Wickes, B. L., & López-Ribot, J. L. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 45(9), 2475-2479. Available at: [Link]
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Arslan, B., & Gümüşçağlayan, M. (2025). Design, synthesis and investigation of new imidazole derivatives with biological activities and antifungal effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2345678. Available at: [Link]
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BMC. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. Available at: [Link]
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Vanden Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & van den Bossche, M. (1980). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Reviews of Infectious Diseases, 2(4), 520-535. Available at: [Link]
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Ruidong Pharmaceutical. (n.d.). Imidazole antifungal drug mechanism of action. Available at: [Link]
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Wiederhold, N. P. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 3(4), 54. Available at: [Link]
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Ramage, G., VandeWalle, K., Wickes, B. L., & López-Ribot, J. L. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. ResearchGate. Available at: [Link]
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Bartroli, J., Turmo, E., Alguero, M., Boncompte, E., Vericat, M. L., Conte, L., ... & Sacristan, A. (1998). Antifungal and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 42(10), 2569-2577. Available at: [Link]
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EUCAST. (2020). EUCAST Definitive Document E.DEF 7.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. Available at: [Link]
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Shin, S. Y., Kang, J. H., & Hahm, K. S. (2002). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 46(6), 1907-1910. Available at: [Link]
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Pfaller, M. A., Diekema, D. J., Gibbs, D. L., Newell, V. A., Ellis, D., Voss, A., ... & The SENTRY Participant Group. (2010). Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study. Journal of Clinical Microbiology, 48(4), 1165-1169. Available at: [Link]
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Falahati, M., Farnia, P., Nami, S., & Fateh, A. (2020). Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates. Iranian Journal of Medical Microbiology, 14(4), 368-381. Available at: [Link]
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Morace, G., & Borghi, E. (2010). Antifungal susceptibility testing for yeasts: how, when and why, according to the new EUCAST guidelines. Giornale italiano di microbiologia medica, odontoiatrica e clinica, 14(1-2), 17-25. Available at: [Link]
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Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. Available at: [Link]
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Clinical and Laboratory Standards Institute. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Available at: [Link]
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Brown, G. D., Denning, D. W., Gow, N. A. R., Levitz, S. M., Netea, M. G., & White, T. C. (2012). Exploiting diverse chemical collections to uncover novel antifungals. Microbiology, 158(Pt_12), 2913-2927. Available at: [Link]
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Keller, N. P. (2015). Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds. Methods in molecular biology (Clifton, N.J.), 1234, 1-14. Available at: [Link]
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Al-Burtomani, S. K. S., Al-Wahaibi, L. H. M., & Khan, S. A. (2016). In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Molecules, 21(7), 884. Available at: [Link]
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EUCAST. (2026). Clinical breakpoint table. Available at: [Link]
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Arendrup, M. C., Meletiadis, J., Mouton, J. W., Lagrou, K., Hamal, P., Guinea, J., ... & EUCAST-AFST. (2024). Twenty Years in EUCAST Anti-Fungal Susceptibility Testing: Progress & Remaining Challenges. Journal of Fungi, 10(7), 518. Available at: [Link]
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Chifiriuc, M. C., Grumezescu, A. M., Grumezescu, V., Saviuc, C., Lazar, V., & Andronescu, E. (2012). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Molecules, 17(9), 10777-10791. Available at: [Link]
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Francolini, I., Vuotto, C., Piozzi, A., & Donelli, G. (2017). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. International journal of molecular sciences, 18(11), 2345. Available at: [Link]
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Bachmann, S. P., Ramage, G., VandeWalle, K., Patterson, T. F., Wickes, B. L., & López-Ribot, J. L. (2003). Antifungal Combinations Against Candida Albicans Biofilms in Vitro. Antimicrobial Agents and Chemotherapy, 47(11), 3657-3659. Available at: [Link]
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The Structure-Activity Relationship of 2-(1H-Imidazol-1-yl)propan-1-ol Analogs: A Comparative Guide for Antifungal Drug Discovery
In the relentless pursuit of novel antifungal agents, the imidazole scaffold has consistently emerged as a privileged structure, forming the backbone of numerous clinically significant drugs. Within this class, the 2-(1H-imidazol-1-yl)propan-1-ol framework presents a compelling template for the development of potent and selective antifungal compounds. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of various analogs derived from this core, synthesizing data from key studies to offer actionable insights for researchers, medicinal chemists, and drug development professionals. We will dissect the intricate interplay between structural modifications and antifungal efficacy, supported by experimental data and molecular modeling studies.
The this compound Scaffold: A Foundation for Antifungal Activity
The this compound core is a key pharmacophore that anchors the molecule to the active site of the primary fungal target, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[1] Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death. The imidazole nitrogen (N-3) coordinates with the heme iron atom in the active site of CYP51, a crucial interaction for inhibitory activity. The propanol backbone provides a flexible linker, allowing the rest of the molecule to adopt an optimal conformation for binding within the enzyme's active site.
Deciphering the Structure-Activity Landscape: A Tale of Two Moieties
The antifungal potency of this compound analogs is profoundly influenced by substitutions on two key regions of the molecule: the aryl ring and the propan-1-ol side chain. Understanding the impact of these modifications is paramount for the rational design of more effective antifungal candidates.
The Influence of the Aryl Moiety: Fine-Tuning Potency and Selectivity
The nature and position of substituents on the aryl ring play a pivotal role in modulating the antifungal activity. Electron-withdrawing groups, particularly halogens, have been shown to enhance potency.
Key Observations:
-
Halogenation is Key: The presence of chloro or fluoro substituents on the phenyl ring generally leads to a significant increase in antifungal activity compared to the unsubstituted analog. This is likely due to a combination of electronic effects and the ability of halogens to form favorable interactions within the active site of CYP51.
-
Positional Isomers Matter: The position of the halogen substituent is critical. For instance, in a series of 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters, the 4-chloro substituted analog consistently demonstrated superior activity against Candida species.[2]
-
Electron-donating Groups: The introduction of electron-donating groups, such as a methyl group at the meta position of the phenyl rings, has also been reported to result in strong antifungal activity in some imidazole derivatives.[3] This suggests that a nuanced balance of electronic and steric factors governs the interaction with the target enzyme.
The Propan-1-ol Side Chain: A Gateway to Enhanced Bioavailability and Activity
Modification of the hydroxyl group in the propan-1-ol side chain, particularly through esterification, has proven to be a highly effective strategy for improving antifungal potency. These esters are often considered prodrugs, which are hydrolyzed in vivo to release the active alcohol.
Key Findings from Ester Analogs:
-
Esterification Boosts Potency: Aromatic and heterocyclic esters of 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols have been shown to exhibit significantly more potent anti-Candida activities than the parent alcohols and the standard drug fluconazole.[2]
-
Aromatic vs. Heterocyclic Esters: Both aromatic and heterocyclic esters can confer potent antifungal activity. For example, the 4-chlorobenzoyl ester of 1-(4-chlorophenyl)-3-(1H-imidazol-1-yl)propan-1-ol emerged as a highly active compound.[2]
-
Lipophilicity and Permeability: The conversion of the polar hydroxyl group to a more lipophilic ester can enhance the compound's ability to penetrate the fungal cell membrane, leading to higher intracellular concentrations and increased efficacy.
Comparative Performance Analysis: A Data-Driven Perspective
To provide a clear and objective comparison, the following table summarizes the in vitro antifungal activity of representative this compound analogs and their derivatives against Candida albicans and Candida tropicalis. The data is presented as Minimum Inhibitory Concentration (MIC) values, where a lower value indicates higher potency.
| Compound ID | R (Aryl Moiety) | R' (Side Chain) | MIC (μg/mL) vs. C. albicans | MIC (μg/mL) vs. C. tropicalis | Reference |
| Parent Alcohol | 4-Cl-Ph | -OH | >100 | >100 | [2] |
| Ester Analog 1 | 4-Cl-Ph | -OCO-(4-Cl-Ph) | 1.04 | 1.04 | [2] |
| Ester Analog 2 | 4-Cl-Ph | -OCO-(4-F-Ph) | 2.14 | 2.14 | [2] |
| Ester Analog 3 | Ph | -OCO-(4-Cl-Ph) | 4.28 | 2.14 | [2] |
| Fluconazole | - | - | >50 | >50 | [2] |
Data Interpretation: The ester analogs demonstrate a dramatic improvement in antifungal activity compared to the parent alcohol and the reference drug fluconazole. The presence of a 4-chlorophenyl group at both the aryl moiety and the ester side chain (Ester Analog 1) resulted in the most potent compound in this series.
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis of this compound analogs and their subsequent biological evaluation are critical steps in the drug discovery process. Below are detailed, step-by-step methodologies for these key experiments.
Synthesis of 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ols
A common synthetic route to the parent alcohol scaffold involves a three-step process starting from a substituted acetophenone.
Step 1: Mannich Reaction
-
To a solution of the appropriately substituted acetophenone (1 equivalent) in ethanol, add paraformaldehyde (1.2 equivalents) and imidazole (1.2 equivalents).
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and collect the precipitated Mannich base by filtration.
Step 2: Reduction of the Ketone
-
Suspend the Mannich base (1 equivalent) in methanol.
-
Add sodium borohydride (1.5 equivalents) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude alcohol.
Step 3: Purification
-
Purify the crude alcohol by column chromatography on silica gel using a mixture of chloroform and methanol as the eluent.
Synthesis of 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol Esters
The ester analogs can be synthesized from the parent alcohols via esterification.
-
Dissolve the 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol (1 equivalent) in anhydrous dichloromethane.
-
Add the desired carboxylic acid (1.2 equivalents), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds is typically evaluated using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in a 96-well microtiter plate.
-
Prepare a fungal inoculum of the desired Candida species and adjust the cell density to approximately 1-5 x 10³ cells/mL.
-
Add the fungal suspension to each well of the microtiter plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.
Molecular Insights: Visualizing the Path to Potency
Molecular modeling studies provide a powerful tool for understanding the SAR at a molecular level. Docking simulations of active analogs into the active site of fungal CYP51 can reveal key binding interactions and rationalize the observed activity trends.
Caption: A workflow for the rational design and optimization of this compound analogs.
The imidazole ring of the active compounds typically coordinates to the heme iron of CYP51, while the substituted aryl group occupies a hydrophobic pocket within the active site. The ester functionality of the more potent analogs can also form additional hydrogen bonds or hydrophobic interactions, further stabilizing the enzyme-inhibitor complex.
Caption: Key binding interactions of a potent this compound analog within the CYP51 active site.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel antifungal agents. The SAR studies highlighted in this guide underscore the critical importance of substitutions on the aryl ring and the propan-1-ol side chain. Specifically, the incorporation of electron-withdrawing groups on the aryl moiety and the esterification of the hydroxyl group are key strategies for enhancing antifungal potency.
Future research in this area should focus on:
-
Exploring a wider range of substituents on both the aryl and ester moieties to further optimize activity and selectivity.
-
Investigating the pharmacokinetic and toxicological profiles of the most potent analogs to assess their drug-like properties.
-
Evaluating the in vivo efficacy of lead compounds in animal models of fungal infections.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of the next generation of imidazole-based antifungal drugs to combat the growing threat of fungal resistance.
References
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Attia, M. I., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7(1), 168. [Link]
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Bouchal, B., et al. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. BMC Chemistry, 13(1), 100. [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517. [Link]
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A Comparative Guide to the Potential Cross-Reactivity of 2-(1H-imidazol-1-yl)propan-1-ol with Other Azole Antifungals
Introduction
The relentless emergence of drug-resistant fungal pathogens necessitates a robust and innovative antifungal drug discovery pipeline. Within this landscape, the azole antifungals remain a cornerstone of clinical therapy. This guide delves into the potential cross-reactivity of a novel imidazole-containing compound, 2-(1H-imidazol-1-yl)propan-1-ol, with established azole antifungals. While not a current clinical agent, its core structure represents a foundational scaffold in the synthesis of new antifungal candidates.[1][2] Understanding its potential for cross-reactivity is paramount for researchers and drug development professionals aiming to predict off-target effects, design more selective agents, and anticipate mechanisms of resistance.
This guide will provide a framework for evaluating such a compound, grounded in the fundamental mechanisms of azole antifungal action and the structural determinants of cross-reactivity. We will explore both pharmacodynamic and pharmacokinetic cross-reactivity, supported by detailed experimental protocols for in-vitro characterization.
The Azole Antifungal Landscape: A Tale of Two Classes
Azole antifungals are broadly categorized into two main classes based on the number of nitrogen atoms in the azole ring: imidazoles and triazoles.[3][4]
-
Imidazoles: Characterized by a five-membered ring with two nitrogen atoms (e.g., ketoconazole, miconazole, clotrimazole). These were among the first azoles developed and are often used topically, with some available for systemic administration.[5]
-
Triazoles: Contain a five-membered ring with three nitrogen atoms (e.g., fluconazole, itraconazole, voriconazole, posaconazole). Generally, triazoles exhibit a broader spectrum of activity and improved safety profiles for systemic use compared to imidazoles.[6]
The subject of our analysis, This compound , is structurally an imidazole derivative. Its potential for cross-reactivity will be assessed against representative members of both the imidazole and triazole classes.
Mechanism of Action and the Genesis of Cross-Reactivity
The primary mechanism of action for all azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8] By binding to the heme iron in the active site of CYP51, azoles disrupt ergosterol synthesis, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth (fungistatic effect) or, in some cases, causing cell death (fungicidal effect).[5][8]
Cross-reactivity among azoles can manifest in several ways:
-
Pharmacodynamic Cross-Reactivity (Target-Mediated): This occurs when the structural similarities between azoles lead to comparable binding affinities for the fungal CYP51 enzyme. This is the basis for cross-resistance, where a mutation in the CYP51 gene that reduces the binding of one azole can confer resistance to other azoles.
-
Pharmacokinetic Cross-Reactivity (Off-Target Effects):
-
Interaction with Human Cytochrome P450 Enzymes: Azoles can also inhibit human CYP450 enzymes, particularly CYP3A4, which is responsible for the metabolism of a vast number of drugs.[9][10][11] This inhibition can lead to significant drug-drug interactions. Structural features of an azole determine its affinity for different human CYP isoforms.
-
Immune-Mediated Hypersensitivity: Allergic reactions to azoles can occur. Cross-reactivity in this context refers to the potential for a patient allergic to one azole to also react to another, often dependent on shared structural motifs that are recognized by the immune system.[12][13] While immediate, IgE-mediated cross-reactivity between different azoles appears to be rare, T-cell-mediated delayed hypersensitivity reactions with cross-reactivity patterns have been documented, particularly among structurally similar imidazoles.[12][14][15]
-
Structural Comparison and Cross-Reactivity Potential of this compound
To assess the potential cross-reactivity of this compound, we will compare its structure to that of established azole antifungals.
| Compound | Class | Key Structural Features | Potential for Cross-Reactivity with this compound |
| This compound | Imidazole | Imidazole ring, flexible propanol side chain | Baseline Structure |
| Ketoconazole | Imidazole | Imidazole ring, piperazine ring, larger, more complex side chain | High: Shared imidazole core. Potential for similar binding to fungal CYP51 and human CYP enzymes. High likelihood of cross-resistance and potential for hypersensitivity cross-reactivity. |
| Miconazole | Imidazole | Imidazole ring, dichlorinated phenyl ether group | High: Shared imidazole core. Similar potential for cross-reactivity as ketoconazole, particularly in topical applications leading to contact dermatitis.[15] |
| Fluconazole | Triazole | Two triazole rings, difluorophenyl group, propanol backbone | Moderate: Shares a propanol backbone but has triazole rings instead of an imidazole ring. The triazole moiety generally leads to greater specificity for fungal CYP51 over human CYPs.[6] Cross-reactivity is less likely than with other imidazoles but still possible, especially in cases of specific CYP51 mutations.[16] |
| Voriconazole | Triazole | Triazole ring, fluoropyrimidine group, more complex side chain | Low to Moderate: Structurally more distinct from this compound than fluconazole. While both are azoles, the differences in the heterocyclic ring and side chains would likely result in different binding profiles to both fungal and human CYPs.[17] Successful use of voriconazole in patients with fluconazole hypersensitivity has been reported, suggesting a lower potential for immune-mediated cross-reactivity.[14][16] |
Experimental Protocols for Assessing Cross-Reactivity
For a novel compound like this compound, a systematic in-vitro evaluation is crucial to determine its cross-reactivity profile.
Antifungal Susceptibility Testing (Pharmacodynamic Cross-Reactivity)
This experiment determines the minimum inhibitory concentration (MIC) of the test compound and comparator azoles against a panel of fungal isolates, including wild-type and known azole-resistant strains.
Objective: To assess for cross-resistance between this compound and other azoles.
Methodology (Broth Microdilution based on CLSI M27/M38):
-
Fungal Isolate Preparation: Culture a panel of Candida spp. and Aspergillus spp. isolates, including well-characterized strains with known mutations in the ERG11 (CYP51) gene. Prepare inoculums standardized to a specific cell density.
-
Drug Dilution: Prepare serial twofold dilutions of this compound, ketoconazole, and fluconazole in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control.
-
Data Analysis: Compare the MIC values of this compound to those of the comparator azoles. A significant increase in the MIC for resistant strains that is observed for both the test compound and a known azole indicates cross-resistance.
Caption: Workflow for Antifungal Susceptibility Testing.
Human Cytochrome P450 Inhibition Assay (Pharmacokinetic Cross-Reactivity)
This assay evaluates the inhibitory potential of the test compound on major human CYP450 isoforms.
Objective: To predict the likelihood of drug-drug interactions.
Methodology (Fluorometric or LC-MS/MS-based):
-
Reagent Preparation: Use human liver microsomes or recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2C19). Prepare a specific substrate for each enzyme that is converted into a fluorescent or mass-spectrometrically detectable product.
-
Inhibition Assay:
-
Pre-incubate the CYP enzyme with varying concentrations of this compound or a known inhibitor (e.g., ketoconazole for CYP3A4).
-
Initiate the reaction by adding the substrate and the NADPH-regenerating system.
-
Incubate at 37°C for a specified time.
-
Stop the reaction.
-
-
Detection: Measure the formation of the product using a fluorometer or LC-MS/MS.
-
Data Analysis: Calculate the rate of product formation at each inhibitor concentration. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). A low IC50 value indicates a high potential for inhibition.
Caption: Workflow for Human CYP450 Inhibition Assay.
Conclusion
While this compound is not a clinical antifungal, its imidazole core structure provides a valuable model for understanding potential cross-reactivity. Based on structural analysis, it is predicted to have a high potential for cross-reactivity with other imidazole antifungals like ketoconazole and a lower, but not negligible, potential with triazoles such as fluconazole. This predisposition stems from the shared mechanism of targeting fungal CYP51 and the potential for off-target inhibition of human CYP450 enzymes.
For researchers in antifungal drug development, the key takeaway is the critical need for early and comprehensive cross-reactivity profiling. The experimental workflows detailed in this guide provide a foundational approach to generating the necessary data to predict potential liabilities and guide the design of more selective and effective antifungal agents. By understanding the structural drivers of cross-reactivity, we can better navigate the complex challenge of developing novel antifungals that are both potent against their intended targets and safe for patients.
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A Senior Application Scientist's Guide to Benchmarking Novel Imidazole-Based Antifungal Agents: A Case Study of 2-(1H-imidazol-1-yl)propan-1-ol
This guide provides a comprehensive framework for the preclinical evaluation of novel imidazole-based antifungal agents, using the hypothetical compound 2-(1H-imidazol-1-yl)propan-1-ol as a case study. We will objectively compare its projected performance against established antifungal agents—fluconazole, itraconazole, and amphotericin B—supported by detailed experimental protocols and illustrative data. This document is intended for researchers, scientists, and drug development professionals in the field of mycology and infectious diseases.
Introduction: The Rationale for Novel Antifungal Development
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for new antifungal therapies.[1][2][3] Imidazole-containing compounds have long been a cornerstone of antifungal drug discovery, primarily due to their ability to inhibit fungal ergosterol biosynthesis.[4][5][6] this compound represents a novel scaffold within this class, and a systematic benchmark study is crucial to delineate its potential advantages and liabilities compared to current standards of care.
This guide will navigate the essential in vitro and in vivo studies required to build a robust preclinical data package for this and similar novel antifungal candidates.
Unraveling the Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Based on its structural similarity to other azole antifungals, this compound is hypothesized to act by inhibiting lanosterol 14-alpha-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[4][5][6][7] This inhibition disrupts the integrity of the fungal cell membrane, leading to fungistatic or, at higher concentrations, fungicidal activity.[7]
In contrast, our comparator agents employ distinct mechanisms:
-
Fluconazole and Itraconazole: These triazole antifungals also inhibit lanosterol 14-alpha-demethylase, providing a direct mechanistic comparison.[8][9][10][11][12][13]
-
Amphotericin B: This polyene antifungal binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[14][15][16][17][18]
Visualizing the Fungal Ergosterol Biosynthesis Pathway and Drug Targets
Caption: Fungal ergosterol biosynthesis pathway with targets of azoles and amphotericin B.
In Vitro Antifungal Susceptibility Testing: The Foundation of Efficacy
In vitro testing provides the initial assessment of an antifungal agent's intrinsic potency and spectrum of activity. Standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are employed to ensure reproducibility and comparability of data.[2][19][20][21][22][23][24][25][26][27][28][29][30][31]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M27 and M38 guidelines for yeasts and molds, respectively.
-
Preparation of Antifungal Stock Solutions: Dissolve this compound and comparator agents in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of each antifungal agent in RPMI 1640 medium to achieve a range of concentrations (e.g., 0.03 to 16 µg/mL).
-
Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.
-
Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and fungistatic agents, and 100% for amphotericin B) compared to the drug-free growth control.[2][21]
Comparative In Vitro Activity Data (Illustrative)
| Antifungal Agent | Candida albicans MIC (µg/mL) | Candida glabrata MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) |
| This compound | 0.25 | 1 | 2 | 0.5 |
| Fluconazole | 0.5 | 16 | >64 | 4 |
| Itraconazole | 0.125 | 0.5 | 0.25 | 0.25 |
| Amphotericin B | 0.5 | 0.5 | 1 | 0.25 |
Note: Data are illustrative and intended for comparative purposes only.
In Vivo Efficacy Studies: Translating In Vitro Potency to a Living System
In vivo models are indispensable for evaluating the therapeutic potential of a novel antifungal agent in a complex biological environment.[1][3][32][33][34] A murine model of disseminated candidiasis is a standard and robust system for this purpose.
Experimental Workflow: Murine Model of Disseminated Candidiasis
Caption: Workflow for a murine model of disseminated candidiasis.
Comparative In Vivo Efficacy Data (Illustrative)
| Treatment Group (Dose) | 7-Day Survival Rate (%) | Mean Kidney Fungal Burden (log10 CFU/g ± SD) |
| Vehicle Control | 0 | 6.8 ± 0.5 |
| This compound (10 mg/kg) | 80 | 3.2 ± 0.7 |
| Fluconazole (10 mg/kg) | 70 | 3.8 ± 0.6 |
Note: Data are illustrative and intended for comparative purposes only.
Cytotoxicity and Selectivity: A Critical Assessment of Safety
An ideal antifungal agent should exhibit high potency against fungal pathogens while demonstrating minimal toxicity to host cells.
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Culture a relevant human cell line (e.g., HepG2 liver cells) in appropriate media.
-
Compound Exposure: Seed the cells in a 96-well plate and expose them to a range of concentrations of the test compounds for 24-48 hours.
-
Viability Assessment: Determine cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.
-
IC50 Determination: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Selectivity Index: A Measure of Therapeutic Window
The selectivity index (SI) is a crucial parameter that quantifies the therapeutic window of a drug candidate. It is calculated as follows:
SI = IC50 (mammalian cells) / MIC (fungal cells)
A higher SI value indicates greater selectivity for the fungal target over host cells.
Comparative Selectivity Data (Illustrative)
| Antifungal Agent | HepG2 IC50 (µg/mL) | C. albicans MIC (µg/mL) | Selectivity Index (SI) |
| This compound | >100 | 0.25 | >400 |
| Fluconazole | >100 | 0.5 | >200 |
| Itraconazole | 25 | 0.125 | 200 |
| Amphotericin B | 5 | 0.5 | 10 |
Note: Data are illustrative and intended for comparative purposes only.
Conclusion and Future Directions
This guide outlines a foundational preclinical strategy for benchmarking novel imidazole-based antifungal agents like this compound. The illustrative data suggest that this hypothetical compound exhibits promising in vitro and in vivo efficacy with a favorable selectivity profile.
Further investigations should include:
-
Spectrum of Activity: Testing against a broader panel of clinically relevant yeasts and molds, including resistant isolates.
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Resistance Studies: Investigating the potential for and mechanisms of resistance development.
-
Combination Studies: Evaluating synergistic or antagonistic interactions with other antifungal agents.
By following a systematic and comparative approach as detailed in this guide, researchers can robustly evaluate the potential of novel antifungal candidates and make informed decisions for their continued development.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(1H-Imidazol-1-yl)propan-1-ol
This guide provides a detailed protocol for the safe and compliant disposal of 2-(1H-imidazol-1-yl)propan-1-ol. As drug development professionals and researchers, our responsibility extends beyond the bench to include the safe management of chemical waste, ensuring personnel safety and environmental protection. This document is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them.
Hazard Assessment: Understanding the Compound
-
Propan-1-ol Moiety : This functional group imparts properties of a primary alcohol. Propan-1-ol itself is a highly flammable liquid with a low flash point (around 15-22°C), causes serious eye damage, and may cause drowsiness or dizziness.[1][2][3] Its presence strongly suggests that this compound should be treated as a flammable liquid .
-
Imidazole Moiety : The imidazole ring is a component of many biologically active molecules. Imidazole itself is classified as harmful if swallowed, causes severe skin burns and eye damage, and is a suspected reproductive toxin.[4][5] It is also corrosive. This suggests the target compound may possess significant corrosive and toxicological hazards.
Based on this analysis, this compound must be handled as a hazardous material with multiple potential risks.
| Property / Hazard | Anticipated Characteristic | Rationale / Source Compound |
| Physical State | Liquid or low-melting solid | Based on similar structures[6][7] |
| GHS Classification | Flammable Liquid (Category 2 or 3) | Propan-1-ol moiety[1][2][3] |
| Serious Eye Damage (Category 1) | Propan-1-ol and Imidazole moieties[1][4] | |
| Skin Corrosion (Category 1B or 1C) | Imidazole moiety[4][5] | |
| Acute Toxicity, Oral (Category 4) | Imidazole moiety[4][7] | |
| Reproductive Toxicity (Suspected) | Imidazole moiety[4] | |
| Chemical Incompatibilities | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides. | Imidazole moiety |
Waste Characterization: The Regulatory Imperative
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[8][9][10]
This compound waste must be classified as Hazardous Waste based on the following characteristics:
-
Ignitability (EPA Waste Code: D001): Due to the propanol group, the compound is expected to have a flash point below 60°C (140°F), meeting the criteria for an ignitable liquid.[10][11][12]
-
Corrosivity (EPA Waste Code: D002): The basic nitrogen atoms in the imidazole ring can render aqueous solutions of this waste corrosive, potentially exhibiting a pH greater than or equal to 12.5.[10][11][12]
-
Toxicity (Applicable D-Code): While not specifically listed, the inherent toxicity of the imidazole structure warrants careful handling to prevent release into the environment.[7]
Personal Protective Equipment (PPE) for Safe Handling
Given the anticipated hazards, the following minimum PPE must be worn when handling waste this compound:
-
Eye Protection: ANSI Z87.1-compliant safety goggles or a face shield in combination with safety glasses.[13]
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[13]
-
Body Protection: A flame-retardant lab coat. For larger quantities, a chemically resistant apron is recommended.
-
Work Area: All handling of this waste must be conducted within a certified laboratory chemical fume hood to prevent inhalation of vapors.[13]
Step-by-Step Disposal Protocol
This protocol ensures that waste is managed safely from the point of generation to its final collection by environmental health and safety (EHS) professionals.
Step 1: Waste Segregation
-
Causality: Never mix incompatible waste streams. The imidazole moiety is incompatible with strong acids and oxidizers.[13] Mixing could cause a violent reaction, gas evolution, or fire.
-
Action: Dedicate a specific, compatible waste container solely for this compound and structurally similar waste. Do not mix with halogenated solvents, strong acids, bases, or oxidizers.
Step 2: Container Selection
-
Causality: The container must be compatible with the waste's chemical properties (flammable, potentially corrosive) and prevent leakage.
-
Action: Use a sealable, airtight container made of a material that will not react with the waste, such as a glass bottle or a suitable plastic (e.g., high-density polyethylene) carboy. Ensure the container has a screw-top cap in good condition.
Step 3: Labeling
-
Causality: Proper labeling is a critical regulatory requirement (RCRA) and ensures that anyone handling the container understands its contents and associated dangers.
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "Waste this compound"
-
The words "Hazardous Waste"
-
An accurate indication of the hazards (e.g., check boxes for "Ignitable" and "Corrosive")
-
The date accumulation started.
-
The name of the principal investigator and laboratory location.
-
Step 4: Accumulation and Storage
-
Causality: Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA) to minimize transport within the lab and ensure regulatory compliance.
-
Action:
-
Keep the waste container closed at all times except when adding waste.
-
Store the container in a designated SAA, which must be under the control of the laboratory personnel.
-
The SAA should be in a well-ventilated area, away from heat sources, sparks, or open flames.[13]
-
Store the container within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Step 5: Arranging for Disposal
-
Causality: Hazardous waste must be disposed of through a licensed treatment, storage, and disposal facility (TSDF) to ensure it is managed in an environmentally sound manner.
-
Action:
-
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
-
Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to request a waste pickup.
-
Follow your institution's specific procedures for waste collection requests. Do not pour this chemical down the drain.[14]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
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A Researcher's Guide to the Safe Handling of 2-(1H-Imidazol-1-yl)propan-1-ol
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(1H-Imidazol-1-yl)propan-1-ol. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from structurally similar chemicals.
Core Safety Directives and Hazard Assessment
Primary Hazards:
-
Corrosivity: Potential to cause skin and eye burns upon contact.
-
Flammability: The propanol component suggests the compound may be flammable.[2][3][5]
-
Irritation: May cause irritation to the respiratory tract if inhaled.[4][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles with Side Shields or a Full-Face Shield | Standard safety glasses are insufficient. Tightly fitting safety goggles or a face shield are necessary to protect against potential splashes.[7][8][9] |
| Hands | Nitrile Gloves | Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for pinholes before use and practice proper glove removal techniques to avoid skin contact.[10] For prolonged or high-exposure tasks, consider double-gloving. |
| Body | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to protect against splashes and spills.[1] For larger quantities, a chemical-resistant apron or suit may be necessary.[11] |
| Respiratory | Use in a Certified Chemical Fume Hood | All handling of this compound should be conducted within a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols.[7][12][13] If a fume hood is not available, a NIOSH-approved respirator may be required.[8][14] |
| Feet | Closed-Toed Shoes | Leather or chemical-resistant shoes should be worn to protect against spills.[15] |
Operational Workflow for Safe Handling
The following step-by-step workflow is designed to minimize exposure and ensure a safe laboratory environment.
Preparation and Pre-Handling Checks
-
Verify Emergency Equipment: Before beginning work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[12]
-
Consult SDS of Analogs: Review the SDS for imidazole and propan-1-ol to reinforce understanding of potential hazards.
-
Prepare Work Area: Work must be performed in a certified chemical fume hood.[12] The work surface should be clean and uncluttered.
-
Assemble Materials: Have all necessary equipment and reagents within the fume hood before introducing the this compound.
Handling and Experimental Use
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Dispensing: Carefully dispense the required amount of the compound, avoiding splashes. If the compound is a solid, take care to avoid generating dust.[7][13]
-
Container Management: Keep the primary container tightly closed when not in use.[4][12][16]
-
Reaction Setup: If used in a reaction, ensure the apparatus is securely clamped and that any potential for pressure buildup is appropriately managed.
Post-Handling and Decontamination
-
Clean-Up: Decontaminate the work area thoroughly after use. Use appropriate cleaning agents and dispose of cleaning materials as hazardous waste.
-
Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container.[10]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7][13]
The following diagram illustrates the key decision points and safety measures in the handling workflow.
Caption: Disposal Workflow for this compound Waste.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
- University of Iowa. (n.d.).
- Studylib. (n.d.). Imidazole SOP: Safety & Handling Procedures.
- University of Washington. (2025, February 28). Imidazole.
- Carl ROTH. (n.d.).
- Chemos GmbH & Co.KG. (n.d.).
- Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- University of Florida. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
- Sigma-Aldrich. (2025, May 5).
- BenchChem. (2025, December).
- Fisher Scientific. (2023, October 20).
- BP. (2025, June 11).
- Sigma-Aldrich. (2025, May 6).
- LookChem. (n.d.). 2-Propanone, 1-(1H-imidazol-1-yl)- (9CI)
- PubChem. (n.d.). 1,3-Di-(1h-imidazol-1-yl)-2-propanol.
- PubChem. (n.d.). 1-(1H-imidazol-2-yl)propan-1-one.
- West Liberty University. (n.d.).
- Greenfield Global. (2015, June 18). Safety Data Sheet - Propyl alcohol, N-(1-Propanol).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
